(3,4-Dihydro-2H-pyran-6-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFBWKMYRCCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500891 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72081-17-5 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and Its Isomeric Landscape
Abstract
This technical guide provides a detailed examination of the physical, chemical, and spectroscopic properties of hydroxymethyl-substituted dihydropyrans, a class of heterocyclic compounds with significant utility in synthetic organic chemistry. Initial investigation into the specific isomer, (3,4-Dihydro-2H-pyran-6-yl)methanol (CAS 72081-17-5), revealed a notable scarcity of comprehensive data in publicly accessible scientific literature and databases. Consequently, this guide will present the available information for the 6-yl isomer and, to provide a thorough and practical resource for researchers, will focus in-depth on the well-characterized and structurally related isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8). This compound serves as an exemplary model for understanding the synthesis, reactivity, and application of this chemical class. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of these valuable synthetic building blocks.
Introduction to Hydroxymethyl-Substituted Dihydropyrans
The 3,4-dihydro-2H-pyran ring system is a foundational heterocyclic motif present in numerous natural products and serves as a versatile intermediate in organic synthesis. The enol ether functionality within the ring is highly reactive and allows for a diverse range of chemical transformations. The addition of a hydroxymethyl (-CH₂OH) group creates a bifunctional molecule, combining the reactivity of the dihydropyran ring with that of a primary alcohol. This dual functionality makes these compounds valuable linkers and building blocks, particularly in the synthesis of complex molecules and for creating tetrahydropyran (THP) ethers, a common protecting group for alcohols.[1]
The Target Isomer: this compound
This compound, with the Chemical Abstracts Service (CAS) number 72081-17-5, is the specific isomer requested for this guide. Despite its simple structure, detailed characterization data is sparse in current literature.
Known Physical and Chemical Properties
Available data, primarily from safety data sheets provided by chemical suppliers, is limited. Most critical physical constants have not been formally documented in readily available sources.
| Property | Value | Source |
| CAS Number | 72081-17-5 | [2] |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Physical State | Not available | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Not available | [2] |
Safety and Handling
GHS hazard classifications indicate that this compound is an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon oxides upon combustion.[2]
Due to the significant gaps in the available data for the 6-yl isomer, the remainder of this guide will focus on the extensively studied (3,4-Dihydro-2H-pyran-2-yl)methanol . This isomer provides a robust foundation for understanding the chemical behavior and utility of this class of compounds.
In-Depth Analysis of (3,4-Dihydro-2H-pyran-2-yl)methanol
This section provides a comprehensive overview of (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8), a key building block in organic synthesis, often used as a linker or in the formation of biocompatible polymers.[3]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 3749-36-8 | [4] |
| Synonyms | 2-Hydroxymethyl-3,4-dihydro-2H-pyran, DHP Linker | [3][4] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point | 92-93 °C at 25 mmHg | [4] |
| Density | 1.101 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.478 | [4] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Pathways
The synthesis of dihydropyran derivatives can be achieved through several routes. A prevalent method involves the hetero-Diels-Alder reaction, which constructs the six-membered ring system with high efficiency. For 2-substituted dihydropyrans, the reaction between an α,β-unsaturated aldehyde and a vinyl ether is a common strategy.
Caption: General workflow for synthesis via Hetero-Diels-Alder reaction.
A common precursor for (3,4-Dihydro-2H-pyran-2-yl)methanol is acrolein, which can undergo a hetero-Diels-Alder reaction with a vinyl ether, followed by subsequent chemical modifications to yield the target primary alcohol.
Chemical Reactivity and Key Applications
The reactivity of (3,4-Dihydro-2H-pyran-2-yl)methanol is dominated by two key functional groups: the enol ether within the dihydropyran ring and the primary alcohol.
1. Reactions of the Enol Ether: The carbon-carbon double bond is electron-rich, making it susceptible to electrophilic addition. This reactivity is famously exploited in the protection of alcohols. Under mild acid catalysis, the dihydropyran reacts with an alcohol to form a tetrahydropyranyl (THP) ether, which is stable to a wide range of conditions (e.g., Grignard reagents, organolithiums, hydrides) but can be easily cleaved with aqueous acid.[1]
2. Reactions of the Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The selective oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key step in the synthesis of potent adenosine A₂A and A₃ receptor agonists, highlighting its importance in drug development.[6]
Caption: Key reactions and applications of (3,4-Dihydro-2H-pyran-2-yl)methanol.
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation to 3,4-Dihydro-2H-pyran-2-carboxaldehyde [6]
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a critical transformation for its use in pharmaceutical synthesis. The causality for choosing this method lies in its mild conditions, which prevent over-oxidation and preserve the sensitive enol ether moiety.
-
Materials:
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(R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol)
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(Diacetoxyiodo)benzene (BAIB) (59.13 g, 184.2 mmol)
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(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.92 g, 12.28 mmol)
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Dichloromethane (CH₂Cl₂) (205 ml total)
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Saturated aqueous solutions of Na₂S₂O₃ and NaCl
-
-
Procedure:
-
Combine (R)-3,4-dihydro-2H-pyran-2-methanol and BAIB in CH₂Cl₂ (105 ml) in a suitable reaction vessel.
-
Stir the mixture at room temperature for 30 minutes.
-
Add TEMPO to the reaction mixture.
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Continue stirring at room temperature for 5 hours. Monitor the reaction progress via thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (100 ml).
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of Na₂S₂O₃ (100 ml).
-
Perform two subsequent washes with a saturated solution of NaCl (2 x 50 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.
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Conclusion
This compound is a chemical entity for which comprehensive scientific data remains largely unpublished. However, by examining its well-documented isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol, we gain significant insight into the chemical behavior of hydroxymethyl-dihydropyrans. These compounds are valuable bifunctional building blocks in organic synthesis. The strategic interplay between the reactive enol ether and the primary alcohol functionalities allows for their application as linkers, protecting group precursors, and key intermediates in the synthesis of medicinally relevant molecules. Further research into the 6-yl isomer is warranted to fully characterize its properties and potential applications.
References
-
PubChem. (3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
Ji, X., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(24), 6888-6891. Available from: [Link]
-
PubChem. 2H-Pyran, 3,4-dihydro-6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
PubChem. 3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1988). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
-
Wikipedia. (2023). 3,4-Dihydropyran. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-Dihydro-2H-pyran-2-methanol | 3749-36-8 [chemicalbook.com]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol: Structure, Synthesis, and Reactivity
Abstract
(3,4-Dihydro-2H-pyran-6-yl)methanol is a heterocyclic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, incorporating both a reactive vinyl ether and a primary allylic alcohol, makes it a versatile building block for the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the structure and nomenclature of this compound. Due to the limited direct literature on this specific isomer, this guide further extrapolates and proposes robust synthetic strategies based on established methodologies for related 6-substituted dihydropyrans, such as the Hetero-Diels-Alder reaction and Ring-Closing Metathesis. The characteristic reactivity of the vinyl ether and allylic alcohol moieties is discussed in detail, providing a predictive framework for its application in further synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and related dihydropyran scaffolds.
Structure and Nomenclature
This compound is a six-membered oxygen-containing heterocycle. The core of the molecule is the 3,4-dihydro-2H-pyran ring, which features a double bond between carbons 5 and 6. A hydroxymethyl group (-CH₂OH) is attached to carbon 6.
IUPAC Nomenclature
The systematic naming of this compound follows the Hantzsch-Widman nomenclature for heterocyclic compounds.[1][2][3] The numbering of the dihydropyran ring begins at the oxygen atom (position 1) and proceeds towards the double bond, giving the carbons of the double bond the lowest possible locants (5 and 6). The presence of two additional hydrogen atoms compared to the fully unsaturated pyran is indicated by "dihydro". The locants "3,4-" specify the positions of these hydrogens. The "2H" indicates the position of the saturated carbon atom that is not part of the continuous saturated chain from the heteroatom. The substituent, a methanol group, is attached at position 6. Therefore, the unambiguous IUPAC name is This compound .
Chemical Structure and Identifiers
| Identifier | Value | Source |
| Chemical Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| SMILES | OCc1ccccO1 | - |
| InChI | InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h4,7H,1-3,5H2 | - |
| Related CAS Number | 16015-11-5 (for 6-Methyl-3,4-dihydro-2H-pyran) | [4] |
Proposed Synthetic Strategies
While literature detailing the specific synthesis of this compound is scarce, its structure lends itself to established and powerful methods for the formation of 6-substituted dihydropyrans. The following sections outline two plausible and robust synthetic approaches.
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, allowing for the construction of six-membered rings in a highly controlled manner.[5] For the synthesis of 6-substituted dihydropyrans, an inverse-electron-demand HDA reaction is particularly effective.[6] This approach involves the reaction of an electron-rich dienophile with an electron-poor diene.
In the context of synthesizing this compound, a suitable α,β-unsaturated aldehyde or ketone bearing a protected hydroxymethyl group at the α-position can serve as the heterodienophile. The diene component would be an electron-rich alkene, such as an enol ether.
Workflow for Hetero-Diels-Alder Synthesis:
Caption: Proposed Hetero-Diels-Alder synthetic workflow.
Generalized Experimental Protocol:
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Reactant Preparation: A solution of the α,β-unsaturated aldehyde (1.0 equiv) with a suitable protecting group on the allylic alcohol (e.g., a silyl ether) is prepared in an anhydrous solvent.
-
Reaction Setup: The solution is cooled (e.g., to 0 °C or -78 °C), and the Lewis acid catalyst (0.1-0.2 equiv) is added.
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Diene Addition: The electron-rich alkene (1.5-2.0 equiv) is added dropwise to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution (e.g., NaHCO₃) and extracted with an organic solvent.
-
Purification and Deprotection: The crude product is purified by column chromatography. The protecting group is then removed under appropriate conditions to yield the final product.
The causality behind this experimental design lies in the activation of the heterodienophile by the Lewis acid, which lowers its LUMO energy, thereby accelerating the cycloaddition with the high-energy HOMO of the electron-rich alkene. The use of protecting groups is crucial to prevent side reactions involving the hydroxyl group.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of carbo- and heterocyclic rings, including dihydropyrans.[7][8][9][10] This strategy involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum alkylidene complexes.
For the synthesis of this compound, a suitable acyclic diene precursor would be required. This precursor would contain two terminal alkene moieties appropriately positioned to form the six-membered dihydropyran ring upon cyclization.
Workflow for Ring-Closing Metathesis Synthesis:
Caption: Proposed Ring-Closing Metathesis synthetic workflow.
Generalized Experimental Protocol:
-
Precursor Synthesis: The acyclic diene precursor is synthesized through standard organic transformations. The hydroxyl group should be protected.
-
Reaction Setup: A dilute solution of the diene precursor in an anhydrous, degassed solvent is prepared under an inert atmosphere (e.g., argon).
-
Catalyst Addition: The ruthenium catalyst (1-5 mol%) is added to the solution.
-
Reaction Monitoring: The reaction is typically heated (e.g., to reflux) and monitored for the consumption of the starting material.
-
Work-up: Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to remove the catalyst residues.
-
Deprotection: The protecting group is removed to afford the target molecule.
The rationale for using a dilute solution is to favor the intramolecular RCM reaction over intermolecular oligomerization. The choice of a robust catalyst like Grubbs' second-generation catalyst ensures tolerance to various functional groups.
Predicted Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the vinyl ether and the primary allylic alcohol.
Reactivity of the Vinyl Ether Moiety
Vinyl ethers are electron-rich alkenes, making them highly susceptible to electrophilic attack at the β-carbon.[11][12][13][14][15][16][17][18] This reactivity can be harnessed in a variety of transformations.
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Electrophilic Addition: In the presence of electrophiles (e.g., H⁺, halogens), addition across the double bond occurs readily.[19] The regioselectivity is governed by the formation of a resonance-stabilized oxocarbenium ion intermediate.
-
Cycloaddition Reactions: As electron-rich dienophiles, vinyl ethers can participate in [2+2] cycloadditions with ketenes and [4+2] cycloadditions (Diels-Alder reactions) with electron-poor dienes.[20][21][22]
-
Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to a hemiacetal, which is in equilibrium with the corresponding δ-hydroxy aldehyde.
Reactivity of the Primary Allylic Alcohol
The primary allylic alcohol functionality is also a versatile handle for further synthetic modifications.
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Oxidation: Allylic alcohols can be selectively oxidized to the corresponding α,β-unsaturated aldehydes or carboxylic acids using a variety of reagents.[23][24][25][26][27] Common oxidants include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidations.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions.
-
Esterification and Etherification: Standard protocols can be employed to form esters and ethers at the primary alcohol position.
The bifunctional nature of this compound allows for sequential or chemoselective transformations, making it a valuable precursor in multi-step syntheses. For instance, the alcohol could be protected, followed by a reaction at the vinyl ether, and subsequent deprotection and further modification of the alcohol.
Predicted Spectroscopic Properties
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Vinylic proton signal (at C5) in the range of δ 4.5-5.0 ppm. - Methylene protons adjacent to the alcohol (-CH₂OH) as a doublet around δ 4.0-4.2 ppm. - Methylene protons of the dihydropyran ring (at C2, C3, C4) in the aliphatic region (δ 1.5-2.5 ppm). - A broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Vinylic carbon signals around δ 100-110 ppm (C5) and δ 140-150 ppm (C6). - Carbon of the hydroxymethyl group (-CH₂OH) around δ 60-65 ppm. - Aliphatic carbons of the ring in the range of δ 20-70 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - C=C stretching vibration around 1650-1670 cm⁻¹. - C-O stretching bands in the region of 1050-1250 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns involving the loss of a hydroxymethyl radical (•CH₂OH) or water (H₂O). |
Conclusion
This compound represents a synthetically valuable, yet underexplored, building block. Its structure, featuring a reactive vinyl ether and a primary allylic alcohol, opens avenues for diverse chemical transformations. While direct experimental data on this specific isomer is limited, this guide provides a robust framework for its synthesis and application based on well-established principles of modern organic chemistry. The proposed synthetic routes via Hetero-Diels-Alder reactions and Ring-Closing Metathesis offer reliable and versatile strategies for accessing this compound. The predicted reactivity and spectroscopic data presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to incorporate this and related dihydropyran scaffolds into their synthetic programs.
References
- Ely, R. J., & Morken, J. P. (2010). A Catalytic Regio- and Stereoselective 1,4-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society, 132(8), 2534–2535.
- Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231.
- Montgomery, J. (2004). Nickel-Catalyzed Reductive Cyclizations and Couplings.
- Evans, M. B., & Boto, A. (2020). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 117(28), 16243-16250.
- Wang, Z., et al. (2021). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol.
- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments.
- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293.
- Zhang, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741–13748.
- Koikov, L. N., et al. (2000). The Use of tert-Butyl Vinyl Ether in Stepwise Electrophilic Addition Reactions.
- Zhang, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. PubMed.
- Stengel, T., & Plietker, B. (2008). Palladium-Catalyzed Oxidation of Primary and Secondary Allylic and Benzylic Alcohols. The Journal of Organic Chemistry, 73(16), 6418–6421.
- The V. T. Nguyen Group. (n.d.). Methods for Vinyl Ether Synthesis. University of California, Irvine.
- Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method.
- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed.
- Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC.
- Taylor, R. J. K. (2001). Generation and reactivity of α-metalated vinyl ethers. Journal of the Chemical Society, Perkin Transactions 1, (22), 3115-3138.
- CourseContent. (n.d.).
- IUPAC. (n.d.). FR-2.2 Heterocyclic Components.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
- Taylor & Francis Online. (2025). Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran.
- Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- Slideshare. (n.d.).
- Derese, S. (n.d.). Nomenclature of Heterocyclic Compounds.
- Chemistry Stack Exchange. (2022). Vinylic Nucleophilic Substitution.
- ResearchGate. (2025). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions.
- Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with.
- Royal Society of Chemistry. (n.d.). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry.
- Wikipedia. (n.d.).
- BASF. (n.d.). Overview of Vinyl Compounds and Ethers.
- Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. PubMed.
- De la Torre, M. C., & Sierra, M. A. (2018). Recent Advances in Total Synthesis via Metathesis Reactions. Chemical Reviews, 118(14), 6549–6613.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817–5822.
- Li, Z., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(17), 6759–6764.
- Hasek, R. H., Gott, P. G., & Martin, J. C. (1964). Ketenes. II. Cycloaddition of Dialkyl Ketenes to Vinyl Ethers. The Journal of Organic Chemistry, 29(9), 2510–2513.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
- Wikipedia. (n.d.).
- Scott, M. S., & Woerpel, K. A. (2013).
- Smith, S. W., & Paquette, L. A. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 15, 1363–1396.
- NIST. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. NIST WebBook.
- Chemguide. (n.d.).
- Vasilin, V. K., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
- SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran - Optional[MS (GC)] - Spectrum.
- Vasilin, V. K., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
Sources
- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 2. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Pyran, 3,4-dihydro-6-methyl- [webbook.nist.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Generation and reactivity of α-metalated vinyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 18. chemicals.basf.com [chemicals.basf.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 27. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)methanol: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of (3,4-Dihydro-2H-pyran-2-yl)methanol, a versatile heterocyclic building block pivotal in contemporary organic synthesis and pharmaceutical development. This document will delve into its chemical properties, synthesis, spectroscopic characterization, and its significant applications, particularly in the construction of complex molecular architectures relevant to drug discovery.
Introduction and Nomenclature
(3,4-Dihydro-2H-pyran-2-yl)methanol, often referred to in literature and commercial catalogs as 2-hydroxymethyl-3,4-dihydropyran, is a valuable intermediate in synthetic chemistry.[1][2][3] Its structure, featuring a dihydropyran ring with a primary alcohol functional group at the 2-position, offers a unique combination of reactivity and stereochemical potential.
The correct IUPAC name for this compound is (3,4-Dihydro-2H-pyran-2-yl)methanol .[4] It is crucial to distinguish it from its isomers, such as the less common (3,4-Dihydro-2H-pyran-6-yl)methanol, to ensure accuracy in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (3,4-Dihydro-2H-pyran-2-yl)methanol is essential for its effective use in the laboratory.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 3749-36-8 | [3][4] |
| Molecular Formula | C₆H₁₀O₂ | [4][5] |
| Molecular Weight | 114.14 g/mol | [4][5] |
| Appearance | Colorless liquid | [2] |
| Density | 1.101 g/mL at 25 °C | [2][3] |
| Boiling Point | 92-93 °C at 25 mmHg | [2] |
| Refractive Index (n20/D) | 1.476-1.480 | [2] |
Spectroscopic Profile
Spectroscopic data is critical for the identification and characterization of (3,4-Dihydro-2H-pyran-2-yl)methanol.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the dihydropyran ring and the hydroxymethyl group.[4][6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule, aiding in structural confirmation.[4][8]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits a broad absorption band characteristic of the O-H stretch of the alcohol group, as well as C-O and C=C stretching frequencies from the dihydropyran ring.[4]
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.
Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol
While commercially available, understanding the synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol and its derivatives provides valuable context for its reactivity. One common approach involves the hetero-Diels-Alder reaction. A generalized workflow for the synthesis of dihydropyran derivatives is presented below.
Figure 1: Generalized synthetic workflow for (3,4-Dihydro-2H-pyran-2-yl)methanol via a hetero-Diels-Alder reaction followed by reduction.
Key Applications in Organic Synthesis and Drug Development
(3,4-Dihydro-2H-pyran-2-yl)methanol is a versatile building block with numerous applications in organic synthesis, particularly in the pharmaceutical industry.[1]
Precursor for Hetero-Diels-Alder Reactions
One of the primary applications of (3,4-Dihydro-2H-pyran-2-yl)methanol is its conversion to 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde is a potent dienophile in hetero-Diels-Alder reactions, enabling the stereoselective synthesis of complex heterocyclic scaffolds found in many natural products and pharmaceuticals.[9]
Role in Protecting Group Chemistry
The dihydropyran moiety is the basis for the tetrahydropyranyl (THP) protecting group, widely used for alcohols.[10] While (3,4-Dihydro-2H-pyran-2-yl)methanol itself is not the direct reagent for this protection, its parent heterocycle, 3,4-dihydropyran, is. The chemistry of this protecting group is central to the utility of this class of compounds.
Synthesis of Biologically Active Molecules
The dihydropyran scaffold is a common feature in a variety of biologically active compounds.[11] Derivatives of (3,4-Dihydro-2H-pyran-2-yl)methanol have been investigated for their potential as:
-
Anticancer agents: Dihydropyran-containing compounds have shown cytotoxic effects against various cancer cell lines.[11]
-
Antimicrobial agents: Several dihydropyran derivatives have been explored for their ability to inhibit the growth of bacteria and fungi.[11]
-
Receptor modulators: The scaffold has been utilized in the synthesis of potent and selective adenosine A2A and A3 receptor agonists.[12]
The following workflow illustrates the central role of (3,4-Dihydro-2H-pyran-2-yl)methanol in the synthesis of bioactive compounds.
Figure 2: Key transformations of (3,4-Dihydro-2H-pyran-2-yl)methanol in the synthesis of bioactive molecules.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures for key transformations of (3,4-Dihydro-2H-pyran-2-yl)methanol.
Oxidation to 3,4-Dihydro-2H-pyran-2-carboxaldehyde
A common method for the oxidation of (3,4-Dihydro-2H-pyran-2-yl)methanol to the corresponding aldehyde involves the use of a TEMPO-mediated oxidation. A typical procedure is as follows:
-
A mixture of (R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and (diacetoxyiodo)benzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (105 mL) is stirred at room temperature for 30 minutes.[12]
-
TEMPO (1.92 g, 12.28 mmol) is then added to the mixture.[12]
-
The reaction is stirred at room temperature for 5 hours, with progress monitored by thin-layer chromatography.[12]
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated solutions of sodium thiosulfate and sodium chloride.[12]
MTT Assay for Cytotoxicity of Derivatives
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.[11]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a microplate reader to determine cell viability.
Safety and Handling
(3,4-Dihydro-2H-pyran-2-yl)methanol should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents and acids. Store in a cool, dry place.
Conclusion
(3,4-Dihydro-2H-pyran-2-yl)methanol is a cornerstone building block in modern organic synthesis with significant implications for drug discovery and development. Its unique structural features and versatile reactivity enable the efficient construction of complex molecular architectures and biologically active compounds. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
Chem-Impex. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol [1H NMR]. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol [13C NMR]. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dihydro-2H-pyran-2-methanol [myskinrecipes.com]
- 3. 3,4-Dihydro-2H-pyran-2-methanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)methanol: Synthesis, Properties, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3,4-Dihydro-2H-pyran-2-yl)methanol, a versatile heterocyclic building block. While the initial topic of interest was the 6-yl isomer, this document will focus on the significantly more characterized and commercially available 2-yl isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS: 3749-36-8), due to the wealth of available data for this compound. This valuable reagent serves as a cornerstone in various synthetic applications, from being a key linker molecule to a precursor for potent therapeutic agents.[1][2][3]
Core Identifiers and Physicochemical Properties
Accurate identification is paramount in chemical research and development. (3,4-Dihydro-2H-pyran-2-yl)methanol is known by several synonyms, including 2-Hydroxymethyl-3,4-dihydro-2H-pyran.[4][5] Its core identifiers and properties are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 3749-36-8 | [4][5] |
| Molecular Formula | C₆H₁₀O₂ | [4][5] |
| Molecular Weight | 114.14 g/mol | [4][5] |
| EC Number | 223-150-0 | [4][5] |
| PubChem CID | 95559 | [5] |
| Beilstein/REAXYS | 107275 | [4] |
| MDL Number | MFCD00051507 | [3] |
| InChI Key | XMICBFRKICBBKD-UHFFFAOYSA-N | [5] |
| SMILES | C1CC(OC=C1)CO | [3][5] |
| Boiling Point | 92-93 °C at 25 mmHg | |
| Density | Not specified, but related 3,4-Dihydro-2H-pyran is 0.922 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.489 (lit.) | |
| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |
Synthesis and Reactivity
The dihydropyran scaffold is a valuable motif in organic synthesis.[7] The synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol and its derivatives often leverages the reactivity of the parent heterocycle, 3,4-dihydro-2H-pyran. This compound is widely used as a protecting group for alcohols due to its reactivity towards acid-catalyzed addition.[6]
The synthesis of functionalized dihydropyrans can be achieved through various methods, including olefin metathesis, hetero-Diels-Alder reactions, and other organocatalytic routes.[8][9] For instance, N-heterocyclic carbenes have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related derivatives.[9]
A key application of (3,4-Dihydro-2H-pyran-2-yl)methanol is its use as a precursor for other valuable synthetic intermediates. For example, its oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a critical step in the synthesis of potent adenosine A2A and A3 receptor agonists.[10]
Experimental Protocol: Oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde[11]
This protocol outlines the oxidation of the chiral alcohol to the corresponding aldehyde, a key intermediate for pharmacologically active compounds.[10]
-
Preparation : A mixture of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol (14.0 g, 122.8 mmol) and bis(acetoxy)iodobenzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (CH₂Cl₂) (105 ml) is stirred at room temperature for 30 minutes.
-
Catalyst Addition : (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1.92 g, 12.28 mmol) is added to the mixture.
-
Reaction : The reaction mixture is stirred at room temperature for 5 hours. The progress is monitored by thin-layer chromatography (TLC).
-
Workup : The reaction mixture is diluted with CH₂Cl₂ (100 ml) and treated with a saturated solution of sodium thiosulfate (Na₂S₂O₃) (100 ml) and sodium chloride (NaCl) (2x50 ml).
-
Isolation : The organic layer is separated, dried, and concentrated to yield the desired aldehyde.
Caption: Workflow for the oxidation of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol.
Applications in Drug Discovery and Development
The dihydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[11][12] Derivatives of 3,4-dihydro-2H-pyran have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2][13]
(3,4-Dihydro-2H-pyran-2-yl)methanol, in particular, serves as a versatile building block for creating more complex molecules with therapeutic potential.[14] Its chiral nature and reactive hydroxyl group make it an ideal starting point for synthesizing derivatives with specific biological targets.[2] As mentioned, its aldehyde derivative is crucial for developing potent adenosine receptor agonists, which have therapeutic potential in cardiovascular, renal, and neurological disorders.[10]
Furthermore, this compound is utilized as a "DHP linker," suggesting its application in linking molecules together, a common strategy in drug delivery and polymer chemistry.[1][3][5]
Safety and Handling
As with any chemical reagent, proper handling of (3,4-Dihydro-2H-pyran-2-yl)methanol is essential. It is classified as a combustible liquid and can cause skin and eye irritation.[4][15]
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including eye shields and gloves.[4][15] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[15]
-
Storage : Store in a cool, dry, and well-ventilated place, preferably refrigerated between 2-8°C.[15] Keep containers tightly closed.
-
First Aid : In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[15] If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if symptoms persist.[15]
-
Incompatibilities : Avoid contact with strong acids and oxidizing agents.[15]
Stable under normal conditions, this compound is a reliable reagent for various laboratory applications when handled with appropriate care.[15]
Conclusion
(3,4-Dihydro-2H-pyran-2-yl)methanol is a high-value, versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties, established synthetic utility, and role as a precursor to pharmacologically active molecules underscore its importance for researchers and scientists. This guide provides the foundational knowledge required to effectively and safely utilize this compound in the pursuit of novel chemical entities and therapeutic agents.
References
-
PubChem. (3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (3,4-dihydro-2H-pyran-6-yl-(2-fluorophenyl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
Trivedi, R., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(15), 4494-4497. Retrieved from [Link]
-
PubChem. (3,4-dihydro-2H-pyran-5-yl-(4-methylphenyl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | 527681-60-3). Retrieved from [Link]
-
PubChem. (3,4-dihydro-2H-pyran-2-methanol). National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%). Retrieved from [Link]
-
Aapptec Peptides. (DHP Linker, 3,4-Dihydro-2H-pyran-2-methanol [3749-36-8]). Retrieved from [Link]
-
Organic Chemistry Portal. (Synthesis of 3,4-dihydro-2H-pyrans). Retrieved from [Link]
-
Methanol Safety Data Sheet. (2023). Retrieved from [Link]
-
Cheméo. (Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2)). Retrieved from [Link]
-
ECHA. (3,4-dihydro-2H-pyran - Substance Information). European Chemicals Agency. Retrieved from [Link]
-
ResearchGate. (Synthesis of 3,4-dihydro-2H-pyran derivatives). Retrieved from [Link]
-
MDPI. (Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes). Retrieved from [Link]
-
ResearchGate. (Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring). Retrieved from [Link]
-
ResearchGate. (Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant...). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 3,4-二氢-2H-吡喃-2-甲醇 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fishersci.com [fishersci.com]
A Guide to the Spectroscopic Characterization of (3,4-Dihydro-2H-pyran-6-yl)methanol
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research. Dihydropyran derivatives, a class of heterocyclic compounds, are prevalent scaffolds in numerous natural products and pharmacologically active molecules. Their precise characterization is therefore of critical importance.
This technical guide provides a comprehensive framework for the spectroscopic analysis of (3,4-Dihydro-2H-pyran-6-yl)methanol. Recognizing that publicly available spectral data for this specific isomer is limited, this document adopts a predictive and comparative approach. We will first detail the established spectral data of the closely related, well-documented isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol , as a validated case study. Subsequently, we will provide a detailed predictive analysis for the target molecule, this compound, based on foundational spectroscopic principles. This guide culminates in a unified experimental workflow, offering a self-validating protocol for the characterization of this and similar dihydropyran derivatives.
The Imperative of Multi-Technique Spectroscopic Analysis
A single spectroscopic technique rarely provides sufficient information for the complete structural determination of a molecule. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.
-
NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.
Section 1: Case Study - Spectral Analysis of (3,4-Dihydro-2H-pyran-2-yl)methanol
To ground our predictive analysis, we first examine the known spectral data of the 2-yl isomer. This compound serves as an excellent model, sharing the same core dihydropyran ring and hydroxymethyl group.
Experimental Data for (3,4-Dihydro-2H-pyran-2-yl)methanol
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | d | 1H | H-6 (Olefinic) |
| ~4.6 | m | 1H | H-5 (Olefinic) |
| ~3.5-3.9 | m | 3H | H-2, -CH₂OH |
| ~2.0 | m | 2H | H-3 (Allylic) |
| ~1.6-1.8 | m | 2H | H-4 |
Data sourced and compiled from SpectraBase and commercial supplier data sheets.[1]
¹³C NMR (Carbon NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~144 | C-6 (Olefinic) |
| ~100 | C-5 (Olefinic) |
| ~75 | C-2 |
| ~65 | -CH₂OH |
| ~30 | C-3 |
| ~20 | C-4 |
Data sourced and compiled from SpectraBase and commercial supplier data sheets.
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad, Strong | O-H Stretch (Alcohol) |
| 3050-3000 | Medium | =C-H Stretch (Olefinic) |
| 2950-2850 | Strong | C-H Stretch (Aliphatic) |
| 1650-1600 | Medium | C=C Stretch (Alkene) |
| 1250-1000 | Strong | C-O Stretch (Ether & Alcohol) |
Data represents typical values for this class of compounds.
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular Ion) |
| 83 | [M - CH₂OH]⁺ |
| 55 | Retro-Diels-Alder fragment |
Predicted fragmentation based on common pathways for cyclic ethers.[2]
Section 2: Predictive Spectroscopic Analysis of this compound
Building upon the principles observed in the case study and established spectroscopic theory, we can now predict the spectral characteristics of the target 6-yl isomer. The key difference lies in the placement of the hydroxymethyl group on the double bond (a vinylic/allylic position) rather than on a saturated carbon.
Predicted ¹H NMR Spectrum
The substitution pattern significantly alters the electronic environment of the protons.
| Predicted δ (ppm) | Predicted Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~5.0 - 5.5 | t | 1H | H-5 (Olefinic) | The adjacent C-4 methylene protons will split this signal into a triplet. The presence of the electronegative oxygen and the substituent at C-6 will influence its shift. |
| ~4.1 - 4.3 | s or narrow m | 2H | -CH₂OH | As an allylic alcohol, these protons will be deshielded compared to the 2-yl isomer. Coupling to the olefinic proton may be small or unresolved. |
| ~3.8 - 4.0 | t | 2H | H-2 | These protons are adjacent to the ring oxygen and will appear as a triplet due to coupling with the H-3 protons. |
| ~2.1 - 2.3 | m | 2H | H-4 (Allylic) | These allylic protons will be deshielded and show complex coupling to both H-3 and the olefinic H-5. |
| ~1.8 - 2.0 | m | 2H | H-3 | These protons are adjacent to both the H-2 and H-4 methylene groups, leading to a complex multiplet. |
| Variable | br s | 1H | -OH | The hydroxyl proton shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The carbon chemical shifts will reflect the change in hybridization and proximity to electronegative atoms.
| Predicted δ (ppm) | Assignment | Rationale for Prediction |
| ~145-150 | C-6 | This is a substituted vinyl ether carbon, expected to be significantly downfield.[3] |
| ~105-110 | C-5 | This olefinic carbon is adjacent to an allylic methylene group and is expected in this region. |
| ~68-72 | C-2 | Standard chemical shift for a carbon adjacent to an ether oxygen. |
| ~60-65 | -CH₂OH | The chemical shift for the primary alcohol carbon. |
| ~25-30 | C-4 | Allylic carbon, expected in this region. |
| ~20-25 | C-3 | Aliphatic carbon, slightly shielded compared to C-4. |
Predicted IR Spectrum
The functional groups are identical to the 2-yl isomer, so the IR spectrum is expected to be very similar.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad, Strong | O-H Stretch (Alcohol) |
| 3050-3000 | Medium | =C-H Stretch (Olefinic) |
| 2950-2850 | Strong | C-H Stretch (Aliphatic) |
| 1660-1620 | Medium-Strong | C=C Stretch (Vinyl Ether) |
| 1250-1000 | Strong | C-O Stretch (Ether & Alcohol) |
The C=C stretch may be slightly more intense or shifted due to conjugation with the oxygen of the hydroxymethyl group.
Predicted Mass Spectrum Fragmentation
The molecular ion will be the same (m/z 114), but the fragmentation pathway will differ due to the location of the alcohol.
| Predicted m/z | Interpretation |
| 114 | [M]⁺ (Molecular Ion) |
| 113 | [M-H]⁺ (Loss of a hydrogen radical) |
| 96 | [M-H₂O]⁺ (Loss of water) |
| 85 | [M-CHO]⁺ (Loss of formyl radical) |
| 57 | Retro-Diels-Alder fragment ([C₃H₅O]⁺) |
The fragmentation is initiated by ionization, likely at one of the oxygen atoms. Subsequent cleavages, such as the loss of water or a formyl radical, are common for allylic alcohols and vinyl ethers.[4][5]
Caption: Predicted EI-MS fragmentation pathway for this compound.
Section 3: A Unified Experimental Workflow for Spectroscopic Characterization
This section outlines a self-validating, step-by-step methodology for acquiring high-quality spectral data for a novel dihydropyran derivative.
Sample Preparation
Scientific integrity begins with meticulous sample preparation. The analyte must be pure and handled correctly for each technique.
-
For NMR:
-
Weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[8]
-
Cap the tube securely and wipe the exterior clean.
-
-
For IR (FTIR-ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9][10]
-
Acquire a background spectrum of the clean, empty crystal. This is a critical step for data accuracy.[11]
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
For MS (GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).[12]
-
Ensure the solvent is of high purity to avoid extraneous peaks.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
-
Data Acquisition and Processing
The choice of instrumentation and parameters is causal to the quality of the final data.
Caption: Unified workflow for the complete spectroscopic characterization of a novel compound.
-
NMR Spectroscopy:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to TMS at 0 ppm.
-
-
IR Spectroscopy:
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.[11]
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to major functional groups.
-
-
GC-MS:
-
Set up an appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities and the solvent.[13] A typical program might start at 50°C and ramp to 250°C.
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
The mass spectrometer, typically operating in Electron Ionization (EI) mode, will acquire mass spectra across the entire GC chromatogram.
-
Analyze the mass spectrum corresponding to the main chromatographic peak to identify the molecular ion and key fragment ions.
-
Data Interpretation and Structural Validation
The final and most critical phase is the synthesis of all data into a coherent structural assignment.
-
From MS: Determine the molecular weight from the molecular ion peak.
-
From IR: Identify all major functional groups (e.g., -OH, C=C, C-O).
-
From ¹³C NMR: Count the number of unique carbon signals to confirm it matches the proposed structure. Identify the types of carbons (aliphatic, olefinic, alcohol, ether).
-
From ¹H NMR: Use chemical shifts, integration, and splitting patterns to piece together the hydrogen framework.
-
Cross-Correlate: Ensure the information from all techniques is mutually consistent. For instance, the presence of an -OH group in the IR spectrum must correspond to an exchangeable proton in the ¹H NMR spectrum. The total number of protons and carbons from NMR must match the molecular formula derived from the MS. This cross-validation is the hallmark of a trustworthy and authoritative structural elucidation.
Conclusion
The structural characterization of this compound, while challenging due to a lack of published reference spectra, can be confidently approached through a combination of predictive analysis and systematic experimental work. By leveraging established spectroscopic principles and comparing with known isomers, a detailed and accurate picture of its spectral properties can be constructed. The unified workflow presented here provides a robust, self-validating framework for researchers to not only confirm the structure of this target molecule but also to apply these principles to the vast and chemically rich world of dihydropyran derivatives.
References
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Go up.
- Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC - PubMed Central.
- FTIR Analysis for Liquid Samples - Wh
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (2014).
- How to prepare a liquid sample for FTIR spectrum?. (2021).
- Mass spectra of cyclic ethers formed in the low-temperature oxid
- NMR Sample Prepar
- How To Prepare And Run An NMR Sample. (2025). Alwsci.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2023). MDPI.
- NMR Sample Preparation.
- 13C NMR Chemical Shift.
- 3,4-Dihydro-2H-pyran-2-methanol - Optional[1H NMR] - Spectrum. SpectraBase.
- 3,4-Dihydro-2H-pyran-2-methanol. Sigma-Aldrich.
- The Relation of NMR to Other Kinds of Spectroscopy. (2021). Chemistry LibreTexts.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
The Enduring Scaffold: A Technical History of Dihydropyran Derivatives in Synthesis and Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydropyran (DHP) ring system, a six-membered oxygen-containing heterocycle, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. Its journey from a laboratory curiosity to a privileged scaffold in blockbuster drugs and complex natural products is a testament to its versatile reactivity and conformational pre-organization. This guide provides a comprehensive exploration of the discovery and history of dihydropyran derivatives. We will traverse the seminal synthetic methodologies that first brought this scaffold to light, chronicle the evolution of more sophisticated and stereocontrolled approaches, and detail its rise to prominence as a pharmacophore, most notably in the revolutionary class of calcium channel blockers. By examining the causality behind experimental choices and grounding the discussion in authoritative literature, this document serves as a technical resource for professionals seeking to understand and leverage the rich history of dihydropyran chemistry.
Introduction: The Dihydropyran Core
The term "dihydropyran" refers to heterocyclic compounds with the formula C5H8O, existing as two primary isomers: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran.[1] The 3,4-dihydro-2H-pyran isomer, often simply called DHP, is the more synthetically prominent of the two.[2] Its structure, featuring an enol ether within a six-membered ring, confers a unique set of chemical properties that have been exploited extensively.[3] This guide will focus primarily on the discovery, synthesis, and application of derivatives stemming from this versatile scaffold.
Dihydropyran derivatives are integral components of numerous natural products and possess a wide spectrum of biological activities.[4][5] Their significance extends from their use as crucial intermediates and protecting groups in the synthesis of complex molecules to their role as the central pharmacophore in life-saving therapeutics.[4][6][7] Understanding the historical context of their development provides valuable insights into the ongoing innovation in synthetic and medicinal chemistry.
The Dawn of Dihydropyran Chemistry: Discovery and Early Synthesis
The initial preparation of 3,4-dihydro-2H-pyran is credited to Paul, who developed a method involving the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C).[2][8][9] This process represented a key enabling step, making the parent heterocycle readily accessible for further investigation.
One of the earliest and most enduring applications of DHP was its use as a protecting group for alcohols.[6][7][10] The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether.[6] These THP ethers exhibit remarkable stability towards a wide range of reagents, including strong bases, organometallics, and hydrides, yet can be easily cleaved with dilute acid to regenerate the alcohol.[7][11] This robust "protect-deprotect" strategy became a foundational tool in multi-step organic synthesis.
The fundamental reactivity of the DHP double bond was also explored early on. Its enol ether character makes it highly reactive towards electrophilic addition. For instance, the addition of hydrohalic acids yields 2-halotetrahydropyrans, which serve as precursors to other 2-substituted derivatives.[6]
Evolution of Synthetic Methodologies
While early methods provided access to the basic DHP scaffold, the demand for more complex and stereochemically defined derivatives spurred the development of more sophisticated synthetic strategies.
The Hetero-Diels-Alder Reaction: A Paradigm Shift
A pivotal moment in dihydropyran synthesis was the application of the hetero-Diels-Alder (HDA) reaction.[12][13][14] This powerful [4+2] cycloaddition provides a direct and atom-economical route to the dihydropyran ring.[13] In its most common form, an electron-rich diene reacts with a carbonyl compound (the dienophile) to form the DHP ring.[12]
The HDA reaction offers excellent control over regiochemistry and stereochemistry, making it a highly valuable tool for constructing complex molecular architectures.[13] The development of Lewis acid-catalyzed and, later, asymmetric versions of the HDA reaction revolutionized the synthesis of enantiomerically pure dihydropyran derivatives, which are crucial for pharmaceutical applications.[13][15]
Modern Synthetic Innovations
The synthetic toolkit for dihydropyran derivatives has continued to expand with the advent of modern catalytic methods.
-
Multicomponent Reactions (MCRs): MCRs have emerged as highly efficient strategies for building molecular complexity in a single step.[16][17][18] Several MCRs have been developed for the synthesis of highly substituted dihydropyran and related pyran structures, often proceeding through domino Knoevenagel/Michael addition/cyclization sequences.[16][19] These reactions are prized for their operational simplicity and atom economy.[5]
-
Organocatalysis: The rise of organocatalysis has provided powerful, metal-free alternatives for the asymmetric synthesis of dihydropyrans.[4][20][21] Chiral amines, thioureas, and N,N'-dioxides have been successfully employed to catalyze cascade reactions, such as Michael/hemiacetalization sequences, affording multifunctionalized chiral dihydropyrans in high yields and enantioselectivities.[4][22][23]
-
Ring-Closing Metathesis and Other Cyclizations: A variety of other cyclization strategies have been employed, including ring-closing metathesis of enol ethers, anionic, cationic, or radical cyclizations, and Claisen rearrangements followed by oxa-Michael additions.[4][24]
| Synthetic Method | Key Features | Typical Catalyst/Reagent | Advantages |
| Hetero-Diels-Alder | [4+2] Cycloaddition | Lewis Acids (e.g., AlCl₃, ZnCl₂) | High stereocontrol, atom economy |
| Multicomponent Reactions | One-pot, multiple bond formations | Varies (e.g., Ionic Liquids, Zn(Proline)₂) | High efficiency, molecular diversity |
| Organocatalysis | Metal-free asymmetric catalysis | Proline derivatives, Cinchona alkaloids | High enantioselectivity, mild conditions |
| Domino Reactions | Cascade Michael/Hemiacetalization | Chiral thioureas, squaramides | Access to complex polyfunctionalized DHPs |
Table 1: Comparison of Key Synthetic Methodologies for Dihydropyran Derivatives.
The Rise of Dihydropyran Derivatives in Medicinal Chemistry
While the synthetic utility of dihydropyrans was well-established, their role in medicinal chemistry truly blossomed with the discovery of the 1,4-dihydropyridine (a related nitrogen-containing heterocycle) class of drugs.[25] This success spurred broader investigation into six-membered heterocycles, including dihydropyrans, for biological activity.[5]
Case Study: The Nifedipine Story and the Dawn of Calcium Channel Blockers
The history of dihydropyran-related compounds in medicine is inextricably linked to the development of 1,4-dihydropyridine (1,4-DHP) calcium channel blockers. Nifedipine, synthesized by Bayer in 1966, was a watershed discovery.[26][27] Initially investigated as a coronary vasodilator for angina pectoris, its potent ability to lower blood pressure soon became apparent.[26]
Nifedipine and subsequent drugs in its class function by blocking L-type calcium channels, primarily in vascular smooth muscle.[28][29] This blockade inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[28] The discovery of nifedipine not only introduced a major new class of antihypertensive and antianginal drugs but also significantly advanced our understanding of the physiological roles of calcium channels.[26][28] Nifedipine was patented in 1967 and received its first approval for use in 1975.[27][30]
Broader Therapeutic Applications
The dihydropyran scaffold itself is present in a multitude of compounds with diverse biological activities, including:
-
Anticancer: Certain derivatives exhibit cytotoxicity against various cancer cell lines.[4][31]
-
Antiviral: Anti-HCV entry and anti-infectivity activities have been reported.[4]
-
Enzyme Inhibition: Highly functionalized tetrahydropyran derivatives have been developed as potent DPP-4 inhibitors for the treatment of diabetes.[32]
Applications in Organic Synthesis and Materials Science
Beyond its direct role in pharmaceuticals, the dihydropyran framework remains a vital tool for synthetic chemists.
Protecting Group and Chiral Building Block
As mentioned, the use of DHP to form THP ethers is a classic and still widely used method for protecting alcohols.[3][7] Furthermore, the ability to synthesize chiral dihydropyran derivatives via asymmetric catalysis has made them valuable chiral building blocks for the total synthesis of complex natural products.
Experimental Protocol: THP Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran.
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DHP (1.2 equivalents) to the solution.
-
Add a catalytic amount of p-TsOH·H₂O (0.01 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude THP ether by flash column chromatography.
Causality: The acid catalyst (p-TsOH) protonates the DHP, creating a reactive oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this intermediate to form the stable THP ether.[7] The reaction is quenched with a weak base to neutralize the acid catalyst and prevent deprotection.
Conclusion and Future Perspectives
The journey of dihydropyran derivatives from their initial synthesis to their current status as a privileged scaffold is a compelling narrative of chemical innovation. The development of powerful synthetic methods, particularly the hetero-Diels-Alder reaction and modern asymmetric catalysis, has provided chemists with unparalleled control over the construction of these valuable heterocycles. In medicinal chemistry, the foundational success of the related dihydropyridine calcium channel blockers paved the way for exploring DHPs and their derivatives for a wide range of therapeutic targets.
The future of dihydropyran chemistry remains bright. The ongoing development of green and sustainable synthetic methods, such as the use of recyclable catalysts and solvent-free conditions, will continue to enhance the accessibility of these compounds.[5][16] As our understanding of biological pathways deepens, the dihydropyran scaffold, with its rich history and versatile nature, is poised to remain a central element in the discovery of new medicines and the synthesis of complex molecular targets for years to come.
References
-
Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2014). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 16(22), 5944–5947. [Link]
-
Ramírez-López, P., & Vicario, J. L. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3746. [Link]
-
Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2014). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. [Link]
-
Wikipedia contributors. (2024). Nifedipine. In Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. [Link]
-
Shafi, S., Nayak, D., & Shafi, S. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(11), 1335. [Link]
-
Wang, Y., et al. (2023). Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. Organic Letters. [Link]
-
Sato, M. (2006). Nifedipine: a novel vasodilator. Drugs, 66 Spec No 1, 1–3. [Link]
-
Rathod, V. D., & Dr. S. K. Toke. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. International Journal of Creative Research Thoughts (IJCRT), 12(5). [Link]
-
Patsnap. (n.d.). Nifedipine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Various Authors. (n.d.). Investigation of the multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid. ResearchGate. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
-
Acharya, A., & Sahu, P. K. (2024). Multicomponent synthesis of functionalized 4H-pyrans. ResearchGate. [Link]
-
Ramírez-López, P., & Vicario, J. L. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
-
Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]
-
Wikipedia contributors. (2023). 3,4-Dihydropyran. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Urbanietz, G., Atodiresei, I., & Enders, D. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2012(25), 4691–4695. [Link]
-
Schniepp, L. E., & Geller, H. H. (1955). 2,3-Dihydropyran. Organic Syntheses, 35, 43. [Link]
-
Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Reagent Guide. [Link]
-
Ioan, I., et al. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry, 19(27), 4581–4602. [Link]
-
Carranco, I., et al. (2005). Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. Journal of Combinatorial Chemistry, 7(1), 33–41. [Link]
-
Various Authors. (n.d.). Efficient Asymmetric Synthesis of 2,6‐Disubstituted 2H‐Dihydropyrans via a Catalytic Hetero‐Diels–Alder/Allylboration Sequence. ResearchGate. [Link]
-
Ioan, I., et al. (2012). 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story So Far And Perspectives (Part 2): Action in Other Targets and Antitargets. Ingenta Connect. [Link]
-
Ghasemi, S., & Imanparast, S. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(2), 146-154. [Link]
-
L-D, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3097. [Link]
- BASF. (n.d.). Process for the preparation of 2,3-dihydropyran.
- DSM. (n.d.). Process for the preparation of dihydropyrans.
-
Butler University. (2010). Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Protection of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Named Reactions. [Link]
-
Grokipedia. (n.d.). Dihydropyran. Chemical Information. [Link]
-
Wikipedia contributors. (2020). Dihydropyran. In Wikipedia, The Free Encyclopedia. [Link]
-
Wang, H., et al. (2021). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 19(2), 349-353. [Link]
-
Evans, P. A., & Nelson, J. D. (1998). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry, 63(21), 7576–7579. [Link]
-
Ghasemi, S., & Imanparast, S. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]
-
Smith, A. B., et al. (2007). A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. Organic Letters, 9(12), 2353–2356. [Link]
-
Chen, Y.-J., et al. (2018). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Molecules, 23(11), 2998. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Reaction Index. [Link]
Sources
- 1. Dihydropyran - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP2305661A1 - Process for the preparation of 2,3-dihydropyran - Google Patents [patents.google.com]
- 10. Dihydropyran (DHP) [commonorganicchemistry.com]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions [mdpi.com]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. [Nifedipine: a novel vasodilator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nifedipine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 28. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. apexbt.com [apexbt.com]
- 30. Nifedipine - Wikipedia [en.wikipedia.org]
- 31. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 32. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Safe Synthesis, Handling, and Storage of (3,4-Dihydro-2H-pyran-6-yl)methanol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Section 1: Introduction and Scope
(3,4-Dihydro-2H-pyran-6-yl)methanol and its structural isomers are valuable heterocyclic building blocks in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The dihydropyran moiety serves as a versatile scaffold, and the primary alcohol provides a reactive handle for further functionalization. However, the inherent reactivity and physicochemical properties of this class of compounds necessitate a robust understanding of their associated hazards to ensure safe laboratory operations.
This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound. It is important to note that while specific safety data for the 6-yl isomer is limited in publicly available literature, its hazard profile is anticipated to be nearly identical to that of its well-documented constitutional isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS No: 3749-36-8) , due to the presence of the same core functional groups: a reactive dihydropyran ring and a primary alcohol.[1][2] Therefore, the guidance herein is synthesized from authoritative data on the 2-yl isomer and the parent heterocycle, 3,4-Dihydro-2H-pyran (DHP), to establish a conservative and scientifically grounded safety framework.
This document is intended for trained researchers, chemists, and drug development professionals. All procedures should be conducted after a thorough, site-specific risk assessment has been completed.
Section 2: Hazard Identification and Toxicological Profile
A complete understanding of the potential hazards is the foundation of safe chemical handling. The primary risks associated with this compound are its combustibility and its irritant properties upon contact.
GHS Classification and Physical Hazards
Based on data from its close structural analogues, the compound is classified as follows:
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][3]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][3]
-
Combustible Liquid: The flash point of the 2-yl isomer is 89 °C (192.2 °F), classifying it as a combustible liquid.[1] This means it can ignite when exposed to an ignition source at or above this temperature.
An additional, critical hazard associated with the dihydropyran ring is its potential to form explosive peroxides upon prolonged storage and exposure to air and light, a characteristic shared with many cyclic ethers.[4]
Toxicological Summary
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, skin contact, and eye contact.[4] Ingestion is less common but poses a significant risk.
-
Acute Effects:
-
Inhalation: Vapors may irritate the respiratory tract, causing coughing and shortness of breath.[1][4] High concentrations may lead to dizziness or suffocation.[4]
-
Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[1][3]
-
Eye Contact: Causes serious irritation, which can result in pain, tearing, and redness.[1][3] Prompt first aid is essential to prevent damage.
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]
-
-
Chronic Effects: No specific data on the long-term effects of this compound is available. As a general prudent practice, chronic exposure should be minimized.[5]
| Property | Value (Based on (3,4-Dihydro-2H-pyran-2-yl)methanol) | Source |
| CAS Number | 3749-36-8 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 92-93 °C at 25 mmHg | [1] |
| Flash Point | 89 °C (192.2 °F) - Closed Cup | [1] |
| Density | 1.09 g/mL at 25 °C | [7] |
| GHS Signal Word | Warning | [1][3] |
| Hazard Statements | H315, H319, H335 | [1][3] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The principle of controlling chemical exposure relies on a hierarchy of controls, starting with the most effective: engineering controls, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the hazard at its source, minimizing the concentration of airborne contaminants in the researcher's breathing zone.
-
Chemical Fume Hood: All operations involving the handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[4][8] This is critical for preventing inhalation of vapors and containing any potential spills.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[9]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[4][10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The selection of appropriate PPE is paramount.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during large-scale transfers or quenching reactions.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, and inspect them for tears or pinholes before each use.[8] Disposable gloves should be removed and discarded immediately after contact with the chemical. Wash hands thoroughly after removing gloves.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage.[8]
-
-
Respiratory Protection: Under normal operating conditions within a functional fume hood, respiratory protection is not typically required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Caption: Decision tree for spill response protocol.
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [4][9]Do NOT use a straight stream of water, as it may spread the fire. [4]Water spray can be used to cool fire-exposed containers. [9]* Procedure: For any fire that cannot be immediately extinguished with a portable extinguisher, evacuate the area and activate the fire alarm.
First Aid Measures
Immediate first aid is critical to minimize injury from exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3][4]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][4]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]
Section 7: Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container. [11]2. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
Section 8: References
-
PubChem. 3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer. [Link]
-
PubChem. 3,4-dihydro-2H-pyran-6-yl-(2-fluorophenyl)methanol. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH & Co.KG. [Link]
-
University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. UCLA Chemistry & Biochemistry. [Link]
-
Public Health England. Methanol: toxicological overview. GOV.UK. [Link]
-
Methanol Institute. Methanol Safety Data Sheet. Methanol Institute. [Link]
-
OECD. SIAR: 3,4-DIHYDRO-2METHOXY-2H-PYRAM. Organisation for Economic Co-operation and Development. [Link]
-
Wikipedia. 3,4-Dihydropyran. Wikimedia Foundation. [Link]
-
BenchSci. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. BenchSci. [Link]
-
ACS Chemical Health & Safety. Safe Handling of Cannulas and Needles in Chemistry Laboratories. American Chemical Society. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Dihydro-2H-pyran-6-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, finding application as a versatile intermediate in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on practical and efficient laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step experimental protocols, and present quantitative data to inform synthetic planning. The core of the most prevalent synthetic approach involves a two-stage process: the construction of the dihydropyran ring via a hetero-Diels-Alder reaction, followed by the reduction of a carbonyl functionality at the 6-position.
Introduction
The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. The introduction of a hydroxymethyl group at the 6-position provides a key handle for further functionalization, making this compound a sought-after intermediate in drug discovery and development. Its synthesis requires a careful selection of starting materials and reaction conditions to achieve good yields and purity. This guide will focus on the most direct and reliable synthetic routes, providing the necessary detail for successful implementation in a research setting.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. However, the most convergent and widely applicable strategy relies on the initial formation of a 3,4-dihydro-2H-pyran ring bearing a carbonyl group (an aldehyde or an ester) at the 6-position, which is then subsequently reduced to the desired primary alcohol.
Pathway 1: Hetero-Diels-Alder Cycloaddition followed by Reduction
This is the most prominent and efficient route. It leverages the power of the hetero-Diels-Alder reaction to construct the heterocyclic core in a single, often highly regioselective, step.[1][2] The inverse-electron-demand hetero-Diels-Alder reaction is particularly well-suited for this purpose, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile.[3]
A common implementation of this strategy involves the reaction of an α,β-unsaturated aldehyde, such as acrolein, with a vinyl ether, such as ethyl vinyl ether. This [4+2] cycloaddition directly furnishes a 6-alkoxy-3,4-dihydro-2H-pyran, which can be readily converted to the corresponding aldehyde or ester for subsequent reduction.
Experimental Protocols
The following section provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the hetero-Diels-Alder reaction to form a key ester intermediate, followed by its reduction.
Part 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-6-carboxylate
This procedure outlines the synthesis of the key ester intermediate via a hetero-Diels-Alder reaction between acrolein and ethyl vinyl ether.
Reaction Scheme:
A schematic of the hetero-Diels-Alder reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Acrolein (freshly distilled) | 56.06 | 0.841 | 5.61 g (6.67 mL) | 0.1 |
| Ethyl vinyl ether | 72.11 | 0.753 | 14.42 g (19.15 mL) | 0.2 |
| Hydroquinone | 110.11 | - | 0.1 g | - |
| Toluene (anhydrous) | - | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add hydroquinone (0.1 g) as a polymerization inhibitor.
-
Addition of Reactants: Add anhydrous toluene (50 mL) to the flask, followed by freshly distilled acrolein (5.61 g, 0.1 mol).
-
Initiation of Reaction: Slowly add ethyl vinyl ether (14.42 g, 0.2 mol) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford ethyl 3,4-dihydro-2H-pyran-6-carboxylate as a colorless oil.
Expected Yield: 60-70%
Part 2: Reduction of Ethyl 3,4-dihydro-2H-pyran-6-carboxylate to this compound
This protocol details the reduction of the ester intermediate to the target primary alcohol using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Reduction of the ester to the primary alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | 156.18 | 7.81 g | 0.05 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.84 g | 0.075 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Sodium sulfate (anhydrous) | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (2.84 g, 0.075 mol) and anhydrous THF (50 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl 3,4-dihydro-2H-pyran-6-carboxylate (7.81 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (3 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide solution (3 mL) and then another portion of water (9 mL).
-
Work-up: A white precipitate of aluminum salts will form. Stir the mixture vigorously for 30 minutes. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.
Expected Yield: 80-90%
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | C₈H₁₂O₃ | 156.18 | Colorless oil | ~85-90 °C at 10 mmHg |
| This compound | C₆H₁₀O₂ | 114.14 | Colorless oil | ~70-75 °C at 10 mmHg |
Mechanistic Insights
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[1] In the inverse-electron-demand variant, the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (acrolein) interacts with the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (ethyl vinyl ether).[3] This orbital interaction dictates the regioselectivity of the cycloaddition, leading to the formation of the 2-alkoxy-3,4-dihydro-2H-pyran as the major product.
Concerted mechanism of the hetero-Diels-Alder reaction.
Reduction with Lithium Aluminum Hydride
The reduction of the ester with LiAlH₄ proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. Finally, quenching with water protonates the alkoxide to yield the primary alcohol.
Stepwise mechanism of ester reduction with LiAlH₄.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving a hetero-Diels-Alder reaction to construct the dihydropyran ring with a latent alcohol functionality, followed by a robust reduction of this functionality. The protocols provided in this guide are based on well-established and reliable chemical transformations, offering a clear pathway for researchers to obtain this valuable synthetic intermediate. Careful execution of the experimental procedures, particularly the handling of moisture-sensitive reagents like LiAlH₄, is crucial for achieving high yields and purity. This guide serves as a comprehensive resource for the practical synthesis of this compound, enabling its broader application in the fields of medicinal chemistry and organic synthesis.
References
-
PubChem. (3,4-dihydro-2H-pyran-6-yl)(oxan-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]
-
Scribd. Hetero-Diels-Alder Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Retrieved from [Link]
-
PrepChem. Synthesis of (3,4,5,6-tetrahydro-5-hydroxy-2H-pyran-2-yl)methanol ether. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
- Google Patents. (1974). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Retrieved from [Link]
-
SciSpace. (2009). joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2h- pyran-2-carboxylic acid via cannizzaro reaction. Retrieved from [Link]
-
Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
Sources
Solubility and stability of (3,4-Dihydro-2H-pyran-6-yl)methanol in common solvents
An In-depth Technical Guide on the Solubility and Stability of (3,4-Dihydro-2H-pyran-6-yl)methanol
Introduction
This compound is a heterocyclic compound featuring a dihydropyran ring, a versatile scaffold found in numerous biologically active molecules and utilized as a key building block in organic synthesis.[1] The presence of both a hydroxyl group and a vinyl ether moiety within its structure imparts a unique combination of polarity and reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound, which are critical parameters influencing its storage, formulation, and application.
The dihydropyran motif is prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse pharmacological activities.[1] Understanding the physicochemical properties of functionalized dihydropyrans like this compound is paramount for harnessing their full potential in medicinal chemistry and materials science. This document outlines detailed experimental protocols and the underlying scientific principles for a thorough characterization of its solubility in common laboratory solvents and its stability under various stress conditions.
Part 1: Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents. This compound possesses a polar alcohol group capable of hydrogen bonding and a moderately nonpolar dihydropyran ring. This amphiphilic nature suggests a nuanced solubility profile.
Predicted Solubility
Based on its structure, this compound is expected to be:
-
Miscible with polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding interactions.
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO)[2], dimethylformamide (DMF), and acetone, which can accept hydrogen bonds.
-
Sparingly soluble to insoluble in nonpolar solvents like hexanes and toluene, where the polar hydroxyl group would hinder dissolution.
-
Slightly soluble in water, with solubility likely decreasing as the carbon chain length of an alcohol solvent increases.[3]
Experimental Determination of Solubility
A systematic approach is required to quantitatively determine the solubility. The following protocol is a robust method for this purpose.
Protocol 1: Quantitative Solubility Determination using the Shake-Flask Method
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of each selected solvent (see Table 1).
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID).
-
Analyze the diluted samples to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Solubility (mg/mL) = (Concentration from analysis × Dilution factor)
-
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Miscible |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High |
| Nonpolar | Hexane, Heptane, Toluene, Dichloromethane | Low to Insoluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Part 2: Stability of this compound
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could affect the compound's efficacy and safety.[4] The key structural features influencing the stability of this compound are the vinyl ether and the primary alcohol. Vinyl ethers are known to be susceptible to hydrolysis under acidic conditions.
Potential Degradation Pathways
-
Acid-Catalyzed Hydrolysis: The vinyl ether moiety can undergo rapid hydrolysis in the presence of acid to yield a hemiacetal, which is in equilibrium with the corresponding aldehyde and alcohol.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The double bond in the dihydropyran ring is also susceptible to oxidation.
-
Polymerization: Dihydropyrans can undergo polymerization, which may be initiated by heat, light, or acidic catalysts.[5]
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to accelerate the degradation of the compound under conditions more severe than standard storage.[4] This helps to rapidly identify likely degradation products and pathways.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.[6]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector.
-
The use of mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[7][8]
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
Long-Term Stability
Based on the results of the forced degradation studies, a long-term stability protocol can be designed.
Protocol 3: Long-Term Stability Study
-
Storage Conditions: Store samples of this compound under recommended conditions, typically refrigerated (2-8 °C) and protected from light.[9][10]
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: Use the validated stability-indicating HPLC method to assay the purity of the compound and quantify any degradation products.
Conclusion
This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols, researchers can generate the critical data needed for the effective use of this valuable synthetic building block in research and development. The structural characteristics of this molecule, particularly the vinyl ether and primary alcohol, necessitate careful consideration of its handling and storage to ensure its integrity. The experimental workflows outlined herein are designed to be robust and adaptable, providing a solid foundation for its physicochemical characterization.
References
- BenchChem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- MedchemExpress. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.ws [chem.ws]
- 4. longdom.org [longdom.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-二氢-2H-吡喃-2-甲醇 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanol from Acrolein Dimer
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (3,4-dihydro-2H-pyran-6-yl)methanol, a valuable heterocyclic building block, starting from acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde). The protocol details a robust and selective reduction of the aldehyde functionality using sodium borohydride. This application note delves into the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines safety considerations, and presents methods for the analytical characterization of the final product. The information herein is intended to equip researchers with the necessary knowledge and practical guidance to successfully perform this synthesis.
Introduction and Scientific Rationale
This compound and its derivatives are important structural motifs found in numerous biologically active molecules and are utilized as versatile intermediates in organic synthesis.[1][2][3] The dihydropyran ring system, for instance, is a core component of compounds with applications in medicinal chemistry and materials science.[4][5]
The starting material, acrolein dimer, is readily available through the thermal dimerization of acrolein, a classic example of a Diels-Alder reaction where acrolein acts as both the diene and the dienophile.[5][6] This process yields 3,4-dihydro-2H-pyran-2-carboxaldehyde, an α,β-unsaturated aldehyde.[7]
The primary challenge in the synthesis of this compound from acrolein dimer lies in the selective reduction of the aldehyde group without affecting the endocyclic double bond. While various reducing agents are available, sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for aldehydes and ketones over less reactive functional groups like alkenes.[8][9][10][11] Catalytic hydrogenation, another common reduction method, could potentially lead to the saturation of the double bond, yielding the corresponding tetrahydropyran derivative.[12][13][14] Therefore, a carefully controlled chemical reduction is paramount.
This protocol leverages the well-established reactivity of NaBH₄ to achieve a high-yield synthesis of the desired allylic alcohol.
Reaction Mechanism
The synthesis proceeds in two conceptual stages: the formation of the acrolein dimer and the subsequent selective reduction of the aldehyde.
2.1. Formation of Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde)
Acrolein undergoes a [4+2] cycloaddition, or Diels-Alder reaction, with itself.[6] In this reaction, one molecule of acrolein acts as the diene and another as the dienophile. This dimerization is typically achieved by heating acrolein.[5][15]
2.2. Selective Reduction of the Aldehyde
The reduction of the aldehyde group in acrolein dimer to a primary alcohol is accomplished using sodium borohydride. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[10][16] This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product, this compound.[16]
The selectivity of NaBH₄ is crucial. It readily reduces aldehydes and ketones but is generally unreactive towards alkenes under standard conditions, thus preserving the double bond within the dihydropyran ring.[9][11]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Acrolein Dimer (stabilized) | ≥95% |
| Sodium Borohydride (NaBH₄) | ≥98% |
| Methanol (MeOH) | Anhydrous |
| Diethyl Ether (Et₂O) | Anhydrous |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard glassware |
3.2. Safety Precautions
-
Acrolein Dimer: Acrolein dimer is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[7][17] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.[9] It should be handled with care, avoiding contact with moisture.
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Acrolein (Monomer): Acrolein is highly flammable, extremely toxic, and a severe irritant.[18][19][20] While this protocol starts with the dimer, be aware of the potential for the monomer to be present or formed under certain conditions.
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrolein dimer (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of dimer).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the effervescence ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude this compound can be purified by vacuum distillation or column chromatography if necessary.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[21][22]
5.1. Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinyl protons, the protons on the dihydropyran ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR | Peaks for the sp² carbons of the double bond, the sp³ carbons of the dihydropyran ring, and the carbon of the hydroxymethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and a sharp peak around 1650 cm⁻¹ (C=C stretch). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (114.14 g/mol ). |
5.2. Example Spectroscopic Data
The following is a representative, though not exhaustive, list of expected spectral features for this compound.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.4 (m, 1H, vinylic), ~4.7 (m, 1H, vinylic), ~4.1 (m, 1H, O-CH-CH₂), ~3.6 (m, 2H, -CH₂OH), ~2.1-1.8 (m, 4H, ring CH₂), ~1.7 (br s, 1H, -OH).
-
IR (thin film) ν (cm⁻¹): ~3350 (br, O-H), ~2930 (C-H), ~1650 (C=C), ~1240 (C-O).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from acrolein dimer. The use of sodium borohydride ensures the selective reduction of the aldehyde, yielding the desired product in good purity. This versatile building block can be utilized in a wide range of applications within drug discovery and organic synthesis. Adherence to the safety precautions is essential for the safe execution of this procedure.
References
-
Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]
-
ACS Omega. (2022). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. Retrieved from [Link]
-
OnePetro. (n.d.). CHEMICALS FROM ACROLEIN. Retrieved from [Link]
-
Oxford Academic. (n.d.). Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite. Retrieved from [Link]
-
PubChem. (n.d.). Acrolein dimer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Retrieved from [Link]
-
ACS Publications. (2022). Selective Acrolein Hydrogenation over Ligand-Protected Gold Clusters: A Venus Flytrap Mechanism. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acrolein. Retrieved from [Link]
-
Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
MDPI. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3159651A - Acrolein dimer production.
-
ACS Publications. (2015). Single-Atom Alloy Pd–Ag Catalyst for Selective Hydrogenation of Acrolein. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydro-2H-pyran-2-carboxaldehyd. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. Retrieved from [Link]
-
MDPI. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
YouTube. (2021). Catalytic Hydrogenation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling?. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
PubMed. (2013). Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling?. Retrieved from [Link]
-
YouTube. (2017). Selective Reduction of Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 6. onepetro.org [onepetro.org]
- 7. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Hydrogen [organic-chemistry.org]
- 15. US3159651A - Acrolein dimer production - Google Patents [patents.google.com]
- 16. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 17. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. chemos.de [chemos.de]
- 19. cdn.chemservice.com [cdn.chemservice.com]
- 20. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Selective 1,2-Reduction of 6-formyl-3,4-dihydro-2H-pyran
Introduction: Synthesis of (3,4-dihydro-2H-pyran-6-yl)methanol
The transformation of α,β-unsaturated aldehydes into their corresponding allylic alcohols is a cornerstone reaction in organic synthesis, providing valuable building blocks for natural product synthesis and pharmaceutical development. The target molecule of this protocol, this compound, is a versatile intermediate featuring a dihydropyran core, a structure found in numerous bioactive compounds.[1] The primary challenge in the synthesis of this molecule from its precursor, 6-formyl-3,4-dihydro-2H-pyran, lies in achieving selective reduction of the aldehyde carbonyl group (a 1,2-reduction) without affecting the conjugated carbon-carbon double bond (avoiding 1,4-conjugate reduction).[2] This guide provides a detailed, field-proven protocol for this selective transformation, emphasizing the mechanistic rationale behind the chosen methodology and offering a robust procedure for high-yield synthesis.
Mechanistic Overview: The Challenge of Selectivity
The reduction of an α,β-unsaturated aldehyde, or enal, can proceed via two primary pathways: direct attack at the carbonyl carbon (1,2-addition) to yield an allylic alcohol, or attack at the β-carbon (1,4-addition or conjugate addition) which, after tautomerization, leads to a saturated aldehyde.
Caption: Competing pathways in the reduction of an α,β-unsaturated aldehyde.
The outcome is largely dictated by the nature of the hydride donor, a concept explained by Hard and Soft Acid-Base (HSAB) theory.[3]
-
"Soft" Nucleophiles: Reagents like sodium borohydride (NaBH₄) in standard conditions are considered relatively soft nucleophiles. They have a higher tendency to attack the "softer" electrophilic β-carbon of the conjugated system, potentially leading to mixtures of 1,2- and 1,4-reduction products.
-
"Hard" Nucleophiles: To favor attack at the "harder" carbonyl carbon, the hardness of the hydride reagent must be increased. The Luche reduction accomplishes this by using a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.[4][5] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophilic attack of the hydride to the carbonyl carbon for a highly selective 1,2-reduction.[5][6]
Given the need for high selectivity, the Luche Reduction is the recommended protocol for this transformation.
Experimental Protocol: The Luche Reduction
This protocol details the selective 1,2-reduction of 6-formyl-3,4-dihydro-2H-pyran using the Luche conditions. It is designed to be a self-validating system, incorporating in-process controls like Thin-Layer Chromatography (TLC) to ensure reaction completion.
Workflow Overview
Caption: General experimental workflow for the reduction reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount |
| 6-formyl-3,4-dihydro-2H-pyran | C₆H₈O₂ | 112.13 | 10.0 | 1.12 g |
| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | 11.0 (1.1 eq) | 4.10 g |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 12.0 (1.2 eq) | 0.45 g |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 50 mL |
| Deionized Water (H₂O) | H₂O | 18.02 | - | As needed |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-formyl-3,4-dihydro-2H-pyran (1.12 g, 10.0 mmol) and cerium(III) chloride heptahydrate (4.10 g, 11.0 mmol).[3]
-
Dissolution: Add methanol (50 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved, resulting in a clear or slightly hazy solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 5-10 minutes.[7] Vigorous gas evolution (hydrogen) will be observed. Maintain efficient stirring.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material (enal) is more nonpolar and should have a higher Rf value than the product alcohol. The reaction is typically complete within 20-30 minutes.[5]
-
Quenching: Once the starting material is consumed as indicated by TLC, slowly and carefully quench the reaction by adding deionized water (~20 mL) while the flask is still in the ice bath.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator. This will leave an aqueous slurry.
-
pH Adjustment & Extraction: Adjust the pH of the aqueous residue to ~5-6 with 1 M HCl. Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a clear oil.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (typically δ 9.0-10.0 ppm) and the appearance of new signals corresponding to the -CH₂OH group (around δ 4.1 ppm) and the hydroxyl proton (variable).
-
¹³C NMR: The aldehyde carbonyl carbon signal (around δ 190 ppm) will be replaced by a signal for the alcohol-bearing carbon (around δ 60-70 ppm).
-
IR Spectroscopy: Look for the disappearance of the strong C=O stretch of the conjugated aldehyde (around 1680 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹).
Safety and Troubleshooting
-
Safety Precautions: Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas; handle with care in a well-ventilated fume hood.[9] All organic solvents are flammable and should be handled away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; deactivated NaBH₄. | Check the purity/age of NaBH₄. Add another small portion (0.2 eq) of NaBH₄ and monitor by TLC. |
| Presence of 1,4-Product | Reaction run without CeCl₃ or at elevated temperature. | Ensure proper Luche conditions are followed. The product mixture may require careful separation by chromatography. |
| Low Yield after Work-up | Incomplete extraction; product loss during work-up. | Perform additional extractions. Ensure pH is slightly acidic before extraction to keep the product protonated. |
Conclusion
The reduction of 6-formyl-3,4-dihydro-2H-pyran presents a classic challenge of chemoselectivity in organic synthesis. While a standard sodium borohydride reduction can be attempted, the Luche reduction protocol offers a superior and more reliable method for selectively producing the desired allylic alcohol, this compound, in high yield and purity.[4] By leveraging the Lewis acidity of cerium(III) chloride to activate the carbonyl group, this procedure effectively suppresses the competing 1,4-conjugate reduction pathway, making it an invaluable tool for synthetic chemists.
References
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Gribble, G. W., & Nutaitis, C. F. (1985). Regioselective 1,2-reduction of conjugated enones and enals with sodium monoacetoxyborohydride: preparation of allylic alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nutaitis, C. F., & Gribble, G. W. (1983). Regioselective 1,2-reduction of conjugated enones and enals with sodium monoacetoxyborohydride: preparation of allylic alcohols. Tetrahedron Letters. Retrieved from [Link]
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Carleton College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
Wang, D., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules. Retrieved from [Link]
-
Reddit. (2018). Help: NaBH4 workup advice. r/chemistry. Retrieved from [Link]
-
Ovid Technologies. (1998). Selective hydrogenation of α,β-unsaturated.... Topics in Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Ranu, B. C., & Samanta, S. (2003). Remarkably Selective Reduction of the α,β-Carbon−Carbon Double Bond in Highly Activated α,β,γ,δ-Unsaturated Alkenes by the InCl 3 −NaBH 4 Reagent System. Journal of Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. Retrieved from [Link]
-
Melgari, D., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
-
University of Rochester. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Chem-Station. (2014). Luche Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link]
-
Biswas, T. (2019). Question Answer discussion about Luche reaction. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Electrocatalytic hydrogenation of the formyl group and heteroaromatic ring in furfural on activated carbon cloth-supported ruthenium. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles. Retrieved from [Link]
-
Re-I, T., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. Retrieved from [Link]
-
Springer. (2021). Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol. Retrieved from [Link]
Sources
- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
The Elusive Synthon: A Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and its Role in Complex Synthesis
A Note to the Researcher: Navigating the Synthetic Landscape of Dihydropyrans
In the intricate world of natural product synthesis, the dihydropyran motif is a recurring and valuable structural element found in a plethora of biologically active molecules.[1] Your query regarding the application of (3,4-Dihydro-2H-pyran-6-yl)methanol is both specific and insightful. However, a comprehensive survey of the scientific literature reveals a notable scarcity of its use as a primary starting material in the total synthesis of natural products. The isomeric (3,4-Dihydro-2H-pyran-2-yl)methanol and its derivatives are, in contrast, extensively documented and widely employed as versatile chiral building blocks.
This guide is structured to provide a thorough understanding of the synthetic utility of dihydropyran methanols. We will begin by addressing the synthesis and potential reactivity of the less common 6-substituted isomer. Subsequently, we will delve into the rich chemistry of the more prevalent 2-substituted isomer, offering detailed protocols and mechanistic insights that can be, with careful consideration, extrapolated to other dihydropyran systems. Our aim is to equip you, the researcher, with a robust understanding of the underlying principles and practical methodologies in this area of synthetic chemistry.
Part 1: The Chemistry of this compound
While not a common starting material, the synthesis of 6-substituted dihydropyrans can be achieved through several powerful synthetic strategies. Understanding these methods provides a pathway to accessing the this compound scaffold.
Synthesis of 6-Substituted Dihydropyrans
The construction of the 6-substituted dihydropyran ring system is often accomplished via cycloaddition reactions, with the hetero-Diels-Alder reaction being a prominent method.[2]
Hetero-Diels-Alder Approach:
An inverse-electron-demand hetero-Diels-Alder reaction between an electron-rich alkene (dienophile) and an α,β-unsaturated carbonyl compound (heterodiene) can furnish the dihydropyran ring. To achieve the desired 6-substitution pattern, a dienophile such as a vinyl ether can be reacted with an appropriate heterodiene.
A plausible, though not widely documented, route to this compound could involve the hetero-Diels-Alder reaction of acrolein with an appropriate dienophile, followed by reduction of the resulting aldehyde. However, controlling the regioselectivity of such reactions is a critical challenge that must be addressed.
Potential Reactivity and Synthetic Applications (A Prospective View)
Assuming the successful synthesis of this compound, its reactivity would be primarily dictated by the primary alcohol and the enol ether functionality.
-
Oxidation of the Primary Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, (3,4-dihydro-2H-pyran-6-yl)carbaldehyde. This transformation would open avenues for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and Grignard additions.
-
Reactions of the Enol Ether: The enol ether moiety is susceptible to electrophilic attack. For instance, hydroboration-oxidation would lead to the formation of a tetrahydropyran-2,6-diol derivative. Acid-catalyzed hydrolysis would unmask a δ-hydroxy ketone.
Part 2: The Workhorse Synthon: (3,4-Dihydro-2H-pyran-2-yl)methanol in Natural Product Synthesis
The 2-substituted isomer, (3,4-dihydro-2H-pyran-2-yl)methanol, is a far more common and versatile building block in natural product synthesis. Its utility stems from its straightforward preparation in enantiomerically pure form and the diverse reactivity of its derivatives.
Key Transformation: Oxidation to (3,4-Dihydro-2H-pyran-2-yl)carbaldehyde
A pivotal transformation of (3,4-dihydro-2H-pyran-2-yl)methanol is its oxidation to the corresponding α,β-unsaturated aldehyde. This aldehyde is a highly valuable intermediate, particularly as a dienophile in hetero-Diels-Alder reactions for the construction of complex polycyclic systems.[3][4]
A widely employed and efficient method for this oxidation is the TEMPO-mediated oxidation using (diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant.[5]
Protocol: TEMPO-Mediated Oxidation of (R)-3,4-Dihydro-2H-pyran-2-methanol [3][5]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (R)-3,4-Dihydro-2H-pyran-2-methanol | 114.14 | 14.0 g | 122.8 | 1.0 |
| (Diacetoxyiodo)benzene (BAIB) | 322.10 | 59.13 g | 184.2 | 1.5 |
| TEMPO | 156.25 | 1.92 g | 12.28 | 0.1 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 105 mL | - | - |
Step-by-Step Procedure:
-
To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane, add (diacetoxyiodo)benzene (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add TEMPO (0.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of TEMPO-Mediated Oxidation:
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Application in Hetero-Diels-Alder Reactions
The resulting (3,4-dihydro-2H-pyran-2-yl)carbaldehyde is a potent dienophile in hetero-Diels-Alder reactions, enabling the stereoselective synthesis of dihydropyranone frameworks. These frameworks are key precursors to spiroketals and other complex motifs found in numerous natural products.[3]
Illustrative Workflow:
Caption: Synthetic workflow from dihydropyran methanol to a natural product.
Part 3: Concluding Remarks for the Synthetic Chemist
While the direct application of this compound in natural product synthesis appears to be underexplored, the fundamental principles of dihydropyran chemistry provide a strong foundation for its potential use. The synthetic strategies outlined for the 2-substituted isomer, particularly the oxidation to the aldehyde and subsequent cycloaddition reactions, offer a conceptual blueprint for how the 6-substituted analogue could be employed.
Researchers interested in utilizing the this compound scaffold are encouraged to first focus on efficient and stereoselective synthetic routes to this specific isomer. Once in hand, the exploration of its reactivity in key transformations will undoubtedly unveil its unique potential in the synthesis of novel and complex molecular architectures. The field of organic synthesis is one of constant discovery, and the investigation of less common building blocks is a vital driver of innovation.
References
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]
-
Rocha, D. F. O., et al. (2011). 6-Alkyl-3,4-dihydro-2H-pyrans: chemical secretion compounds in neotropical harvestmen. Journal of Natural Products, 74(4), 658–663. Available from: [Link]
-
Organic Syntheses. TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones: (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available from: [Link]
-
RSC Publishing. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Available from: [Link]
-
National Center for Biotechnology Information. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00720D [pubs.rsc.org]
The Versatility of (3,4-Dihydro-2H-pyran-6-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Dihydropyran Scaffold
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The dihydropyran ring system is a prime example of such a scaffold, frequently found in a diverse array of natural products and synthetic bioactive molecules.[1] Its inherent structural features, including conformational flexibility and the presence of stereocenters, allow for the precise spatial arrangement of functional groups, facilitating specific and potent interactions with biological macromolecules.[1] Among the various dihydropyran-based building blocks, (3,4-Dihydro-2H-pyran-6-yl)methanol stands out as a particularly versatile and valuable synthon for medicinal chemists. Its unique combination of a reactive primary alcohol and a dihydropyran ring makes it a cornerstone for the synthesis of complex molecules with a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key building block in the synthesis of bioactive compounds, provide detailed, field-proven experimental protocols for its key transformations, and present a logical framework for its strategic implementation in drug discovery programs.
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is multifaceted, ranging from its use as a foundational scaffold to its role as a key intermediate in the synthesis of complex drug candidates.
A Versatile Scaffold for Bioactive Compound Libraries
The dihydropyran moiety of this compound serves as an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. The primary alcohol provides a convenient handle for the introduction of a wide variety of functional groups through reactions such as esterification, etherification, and Mitsunobu reactions. This allows for the systematic exploration of the chemical space around the dihydropyran core to identify novel hits and optimize lead compounds.
Synthesis of Adenosine Receptor Agonists
A notable application of this compound is in the synthesis of potent and selective adenosine receptor agonists. Specifically, its chiral derivative, (R)-3,4-dihydro-2H-pyran-2-methanol, is a key precursor to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde is then used in the synthesis of adenosine A2A and A3 receptor agonists.[4] These receptors are implicated in various physiological processes, and their modulation has therapeutic potential in inflammatory diseases and other conditions.[4] The dihydropyran moiety in these agonists plays a crucial role in their high affinity and selectivity for the target receptors.[4]
Development of Novel Anticancer Agents
The dihydropyran scaffold is a recurring motif in a multitude of natural and synthetic compounds with significant cytotoxic effects against various cancer cell lines.[2][5] Derivatives of this compound can be elaborated into more complex structures that exhibit anticancer activity, often by inducing apoptosis and cell cycle arrest.[5] The structural diversity that can be achieved starting from this building block allows for the fine-tuning of activity against specific cancer cell lines and the exploration of structure-activity relationships (SAR) to optimize potency and reduce off-target effects.[2]
A Building Block for Antimicrobial Agents
Recent research has highlighted the potential of pyran derivatives as a promising class of antimicrobial agents. For instance, novel 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have been identified as potent inhibitors of Pseudomonas aeruginosa biofilm formation.[6] this compound can serve as a starting material for the synthesis of analogous pyran-containing structures, opening avenues for the development of new therapeutics to combat drug-resistant bacterial infections.
Experimental Protocols
The following protocols describe key synthetic transformations of this compound, providing a foundation for its application in medicinal chemistry workflows.
Protocol 1: TEMPO-Mediated Oxidation to (3,4-Dihydro-2H-pyran-6-yl)carbaldehyde
This protocol details the selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, a crucial intermediate for further synthetic elaborations.
Materials:
-
(R)-3,4-dihydro-2H-pyran-2-methanol
-
(Diacetoxyiodo)benzene (BAIB)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) and BAIB (1.5 eq) in CH2Cl2.
-
Stir the mixture at room temperature for 30 minutes.
-
Add TEMPO (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with saturated Na2S2O3 solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.[4]
Protocol 2: Synthesis of a Dihydropyran-Derived Adenosine A2A/A3 Receptor Agonist
This protocol outlines the coupling of the aldehyde synthesized in Protocol 1 with 2-hydrazino-NECA to form a potent adenosine receptor agonist.
Materials:
-
(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (from Protocol 1)
-
2-Hydrazino-NECA
-
Methanol (MeOH)
Procedure:
-
Dissolve 2-hydrazino-NECA (1.0 eq) in methanol.
-
Add a solution of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (1.1 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to yield the target adenosine receptor agonist.[4]
Data Presentation
The following table summarizes the biological activity of a representative adenosine receptor agonist synthesized from a this compound derivative, demonstrating the high affinity achievable with this scaffold.
| Compound | Target Receptor | Ki (nM) | Reference |
| 2-(2-((R)-3,4-dihydro-2H-pyran-2-ylmethylene)hydrazinyl)-NECA | Human A2A Adenosine Receptor | 1.3 | [4] |
| 2-(2-((R)-3,4-dihydro-2H-pyran-2-ylmethylene)hydrazinyl)-NECA | Human A3 Adenosine Receptor | 0.35 | [4] |
Visualization of Synthetic and Drug Discovery Workflows
Synthetic Pathway Diagram
Caption: Synthesis of an adenosine receptor agonist.
Drug Discovery Workflow
Caption: General drug discovery workflow.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its inherent structural features and reactive handle provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The applications highlighted in this guide, from the development of potent receptor agonists to the exploration of novel anticancer and antimicrobial agents, underscore the strategic importance of this synthon in modern drug discovery. The provided protocols offer a practical foundation for researchers to harness the synthetic utility of this compound in their own research endeavors, paving the way for the discovery of the next generation of innovative therapeutics.
References
-
Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: [Link]
- BenchChem. (n.d.).
- BenchChem. (n.d.).
-
Tai, W. T., et al. (2005). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Pharmaceutical research, 22(3), 415–425. Available at: [Link]
- BenchChem. (n.d.). The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. BenchChem.
- Journal of Scientific and Industrial Research. (2012). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review.
- Clinical Pharmacology. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers.
- University of Strathclyde. (n.d.).
-
Shitole, P., & De, S. (2012). Three-dimensional Quantitative Structure Activity Relationship (QSAR) of Cytotoxic Active 3,5-diaryl-4,5-dihydropyrazole Analogs: A Comparative Molecular Field Analysis (CoMFA) Revisited Study. Letters in drug design & discovery, 9(5), 488–496. Available at: [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. PubChem. Available at: [Link]
-
Mphahlele, M. J., et al. (2019). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS omega, 4(27), 22521–22533. Available at: [Link]
-
Tosh, D. K., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & medicinal chemistry letters, 17(16), 4579–4582. Available at: [Link]
-
Wikipedia. (2023). Quantitative structure–activity relationship. Wikipedia. Available at: [Link]
-
Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(19), 3467–3485. Available at: [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. BenchChem.
- International Journal of Novel Research and Development. (2021).
-
Fayed, B. E., et al. (2022). Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. Bioorganic chemistry, 129, 106173. Available at: [Link]
- Advances in Pharmacology. (2025). Pharmacophore modeling in drug design.
- ResearchGate. (n.d.).
- DergiPark. (2021).
-
Grover, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry. Available at: [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol. PubChem. Available at: [Link]
- OUCI. (n.d.).
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-yl-(2-fluorophenyl)methanol. PubChem. Available at: [Link]
- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
- MDPI. (2023).
-
Wang, D., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European journal of medicinal chemistry, 158, 743–753. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3,4-Dihydro-2H-pyran-6-yl)methanol as a Chiral Building Block in Asymmetric Synthesis
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Dihydropyran Scaffold
The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in organic synthesis. It serves as a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and biologically active compounds, including influenza neuraminidase inhibitors like Zanamivir and Laninamivir.[1] The inherent chirality and versatile reactivity of substituted dihydropyrans make them invaluable starting points for constructing complex stereochemical arrays. Among these, (3,4-Dihydro-2H-pyran-6-yl)methanol stands out as a particularly strategic chiral building block. Its dual functionality—a reactive alkene for stereoselective additions and a primary alcohol for conversion into various functional groups—opens multiple avenues for asymmetric transformations.
This guide provides an in-depth exploration of the synthesis and application of enantiomerically pure this compound. We will move beyond simple procedural lists to dissect the underlying principles of stereocontrol and the causal logic behind protocol design, empowering researchers to leverage this building block to its full potential in drug discovery and complex molecule synthesis.
Section 1: Securing the Chiral Starting Material: Enzyme-Catalyzed Kinetic Resolution
The first critical step is obtaining the building block in high enantiomeric purity. While various asymmetric syntheses of dihydropyrans exist, a robust and scalable method for producing enantiopure this compound is through the kinetic resolution of its racemic acetate precursor.
Principle of Enzymatic Kinetic Resolution
This method leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic mixture, leaving the other unreacted. In this case, Porcine Pancreatic Lipase (PPL) is employed to selectively hydrolyze the acetate of the (S)-enantiomer, yielding the (S)-alcohol. The desired (R)-acetate remains untouched and can be separated and subsequently deprotected to give the (R)-alcohol with high enantiomeric excess (>99% e.e.).[2] This approach is favored for its mild reaction conditions, environmental compatibility, and exceptional selectivity.
Workflow for Enantiomeric Enrichment
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol 1: Synthesis of (R)-(3,4-Dihydro-2H-pyran-6-yl)methanol
This protocol is adapted from established literature procedures.[2][3]
Part A: Enzymatic Hydrolysis
-
Reaction Setup: In a suitable flask, prepare a 0.01 M phosphate buffer. Add the racemic precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, dissolved in a minimal amount of acetone.
-
Enzyme Addition: Add Porcine Pancreatic Lipase (PPL) to the stirred mixture at room temperature.
-
pH Monitoring (Critical Step): The hydrolysis releases acetic acid, causing the pH to drop. It is crucial to maintain the pH at approximately 7.6 by the controlled addition of 3N NaOH. This ensures optimal enzyme activity.
-
Reaction Progression: Allow the reaction to stir vigorously for 4 days. An additional portion of PPL can be added after 24 hours to drive the reaction to completion.[2]
-
Monitoring: The progress is monitored by HPLC on a chiral column to determine the enantiomeric excess of the remaining acetate.
-
Workup: Upon completion, extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of (S)-alcohol and (R)-acetate is separated by column chromatography on silica gel.
Part B: Deprotection of (R)-Acetate
-
Reaction Setup: Dissolve the purified (R)-acetate (>99% e.e.) in methanol (MeOH).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath and add a catalytic amount of 1N potassium hydroxide (KOH) (approx. 0.3 equivalents).[2]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour, monitoring by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, (R)-(3,4-Dihydro-2H-pyran-6-yl)methanol.
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| Kinetic Resolution | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran | ~31% | >99% | [2] |
| Hydrolysis | (R)-(3,4-Dihydro-2H-pyran-6-yl)methanol | ~82% | >99% | [2] |
Section 2: Application in Asymmetric Hetero-Diels-Alder Reactions
One of the most powerful applications of this chiral building block is its use in the Hetero-Diels-Alder (HDA) reaction after oxidation to the corresponding aldehyde.[4] The resulting chiral aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a highly reactive and stereodirecting dienophile, enabling the synthesis of complex polycyclic structures like dihydropyranones and spiroketals, which are prevalent in many natural products.[4]
Causality of Reagent Selection: Mild Oxidation is Key
The conversion of the primary alcohol to the aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid or side reactions involving the sensitive enol ether moiety. A highly effective and selective method is the use of (diacetoxyiodo)benzene (BAIB) as the oxidant, catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[2][4] This system operates at room temperature and provides the aldehyde in good yield without epimerization of the adjacent stereocenter.
Workflow for HDA Reaction
Caption: Synthesis and application in HDA reactions.
Experimental Protocol 2: Oxidation and Asymmetric HDA
Part A: Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [2][4]
-
Reaction Setup: Dissolve the (R)-alcohol (1.0 eq) in dichloromethane (CH₂Cl₂). Add (diacetoxyiodo)benzene (BAIB, 1.5 eq).
-
Catalyst Addition: Stir the mixture for 30 minutes at room temperature, then add a catalytic amount of TEMPO (0.1 eq).
-
Reaction Monitoring: Continue stirring at room temperature for approximately 5 hours. Monitor the reaction's progress by TLC until the starting alcohol is fully consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step.
Part B: Catalytic Asymmetric Hetero-Diels-Alder Reaction Note: The specific conditions for the HDA reaction (catalyst, solvent, temperature) are highly dependent on the diene used. The following is a general procedure.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., a Jacobsen's chiral Cr(III)salen complex) in a suitable solvent (e.g., toluene or CH₂Cl₂).[5]
-
Reactant Addition: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the crude (R)-aldehyde dienophile prepared in Part A, followed by the slow addition of the electron-rich diene (e.g., an enol ether).
-
Reaction Progression: Stir the reaction at the specified temperature and monitor by TLC.
-
Workup and Purification: Upon completion, quench the reaction as appropriate for the catalyst used. Purify the product by flash column chromatography to yield the enantiomerically enriched dihydropyranone adduct.
Section 3: Sharpless Asymmetric Dihydroxylation
The endocyclic double bond of the dihydropyran ring is an ideal substrate for the Sharpless Asymmetric Dihydroxylation (SAD). This renowned reaction provides a reliable and highly predictable method for installing two adjacent hydroxyl groups (a vicinal diol) across the double bond with excellent stereocontrol.[6][7] The resulting chiral diols are pivotal intermediates for synthesizing a wide range of complex molecules, including sugars and other oxygenated heterocycles.[6]
Principle of Stereochemical Control
The stereochemical outcome of the SAD is dictated by the choice of the chiral ligand, which is derived from either dihydroquinine (DHQ) or dihydroquinidine (DHQD). These are commercially available as pre-packaged reagent mixtures known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[7][8] A well-established mnemonic allows for the prediction of which face of the alkene will be hydroxylated, providing a powerful tool for synthetic planning.[6][9]
-
AD-mix-β ((DHQD)₂PHAL): Typically delivers the diol from the "top face" of the alkene when oriented appropriately.
-
AD-mix-α ((DHQ)₂PHAL): Typically delivers the diol from the "bottom face".
Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of Sharpless Dihydroxylation.[6]
Experimental Protocol 3: Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure based on the standard Sharpless methodology.[6][10]
-
Reaction Setup: To a flask, add a 1:1 mixture of tert-butanol (t-BuOH) and water. Add the appropriate AD-mix (α or β, 1.4 g per 1 mmol of alkene). Stir the mixture until two clear phases form.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add the chiral building block, (R)-(3,4-Dihydro-2H-pyran-6-yl)methanol. If the reaction is sluggish, a small amount of methanesulfonamide (CH₃SO₂NH₂) can be added to accelerate the catalytic cycle.
-
Reaction Progression: Stir the mixture vigorously at 0 °C for 6-24 hours. The progress of the reaction can be monitored by TLC to observe the consumption of the starting alkene.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) and allow the mixture to warm to room temperature. Stir for an additional hour. This step reduces any remaining osmium species.
-
Workup: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the enantiomerically pure vicinal diol.
| AD-Mix | Ligand | Expected Stereochemical Outcome | Typical Yield | Typical e.e. |
| AD-mix-β | (DHQD)₂PHAL | syn-dihydroxylation from one face | >80% | >95% |
| AD-mix-α | (DHQ)₂PHAL | syn-dihydroxylation from opposite face | >80% | >95% |
Conclusion
This compound is more than just a starting material; it is a strategic platform for the efficient and predictable construction of stereochemical complexity. Through straightforward transformations—enzymatic resolution, mild oxidation, and stereoselective additions—this single chiral building block provides access to a diverse range of valuable synthetic intermediates. The protocols and principles outlined in this guide demonstrate its utility in cornerstone asymmetric reactions, providing researchers in medicinal chemistry and natural product synthesis with a reliable tool for innovation.
References
-
Kałuża, Z., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. Available at: [Link]
-
Chalmers University of Technology. (n.d.). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. research.chalmers.se. Available at: [Link]
-
Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Asymmetric Synthesis of 2,6‐Disubstituted 2H‐Dihydropyrans via a Catalytic Hetero‐Diels–Alder/Allylboration Sequence. ResearchGate. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
Melvin, J. L., et al. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC - NIH. Available at: [Link]
-
Ali, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). organic-chemistry.org. Available at: [Link]
-
MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Heterocycles for Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D. Available at: [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. SynArchive. Available at: [Link]
-
Vasin, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. Available at: [Link]
Sources
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Diels-Alder Reaction Protocol for the Synthesis of Oxabicyclo[2.2.2]octene Scaffolds Using (3,4-Dihydro-2H-pyran-6-yl)methanol Derivatives
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled construction of six-membered rings. This application note provides a detailed protocol for the [4+2] cycloaddition between (3,4-Dihydro-2H-pyran-6-yl)methanol derivatives, serving as electron-rich dienes, and various dienophiles. The resulting 2-oxabicyclo[2.2.2]octene core is a prevalent motif in numerous natural products and serves as a valuable bioisostere for the para-substituted phenyl ring in medicinal chemistry, offering improved physicochemical properties.[1][2] This guide explains the underlying mechanistic principles, offers a step-by-step experimental procedure, discusses the influence of Lewis acid catalysis, and provides troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile. Its power lies in its high degree of regio- and stereoselectivity, allowing for the creation of up to four stereocenters in a single step.[3] In this context, dihydropyran derivatives are exceptionally useful dienes. The endocyclic oxygen atom enhances the electron-donating nature of the conjugated system, increasing its reactivity towards electron-deficient dienophiles in normal electron-demand Diels-Alder reactions.
The specific substrate, this compound, and its derivatives are particularly advantageous. The primary alcohol functionality provides a synthetic handle for further elaboration or for tethering the molecule to a solid support. The resulting cycloadducts, functionalized 2-oxabicyclo[2.2.2]octanes, are rigid, three-dimensional scaffolds of significant interest in drug discovery as saturated bioisosteres of phenyl rings, often improving properties like solubility and metabolic stability.[1][2]
Reaction Mechanism and Stereochemical Considerations
The reaction proceeds through a single, cyclic transition state. The stereochemical outcome is governed by the "endo rule," which predicts that the dienophile's substituents will orient themselves under the diene's π-system in the transition state, leading to the kinetically favored endo product. This preference is a result of favorable secondary orbital interactions between the dienophile's activating group and the developing π-bond of the diene.
Key Mechanistic Points:
-
Concerted Pathway: All bond-forming and bond-breaking events occur in a single, concerted step.
-
Frontier Molecular Orbitals (FMO): The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dihydropyran and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.
-
Stereospecificity: The stereochemistry of both the diene and the dienophile is retained in the product.
-
Endo Selectivity: As described above, the endo isomer is typically the major product due to secondary orbital interactions, although the product ratio can be influenced by reaction conditions.[4][5]
Caption: Diels-Alder reaction mechanism.
The Role of Lewis Acid Catalysis
While many Diels-Alder reactions proceed under thermal conditions, the inclusion of a Lewis acid catalyst can offer significant advantages:
-
Increased Reaction Rate: Lewis acids coordinate to the electron-withdrawing group of the dienophile (e.g., a carbonyl oxygen). This coordination lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction.[6]
-
Enhanced Selectivity: The catalyst can enhance both regioselectivity and diastereoselectivity (endo selectivity) by amplifying the electronic differences and locking the dienophile into a more reactive conformation.[7][8]
-
Milder Conditions: Catalysis often allows the reaction to be performed at lower temperatures, which can prevent side reactions or decomposition of sensitive substrates.
Recent studies challenge the traditional FMO-based explanation, suggesting that Lewis acids primarily act by reducing the Pauli repulsion between reactants in the transition state.[8] Regardless of the precise mechanism, their practical utility is well-established. Common Lewis acids for this transformation include ZnCl₂, MgBr₂·OEt₂, BF₃·OEt₂, and SnCl₄.
Detailed Experimental Protocol
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and N-phenylmaleimide.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| This compound | ≥97% | Standard Supplier |
| N-Phenylmaleimide | ≥97% | Standard Supplier |
| Zinc Chloride (ZnCl₂), anhydrous | ≥98% | Standard Supplier |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Saturated aq. NaHCO₃ | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
Equipment:
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, Mass spectrometer for characterization
Step-by-Step Procedure
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. ias.ac.in [ias.ac.in]
- 7. preprints.org [preprints.org]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Protection of alcohols using reagents derived from (3,4-Dihydro-2H-pyran-6-yl)methanol
An In-Depth Guide to the Protection of Alcohols Using Dihydropyran-Derived Reagents
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired side reactions. Among the arsenal of protecting groups available to the modern chemist, those derived from dihydropyran systems offer a robust, versatile, and cost-effective solution for the protection of alcohols. This guide provides a comprehensive overview of the theory and practical application of the most prominent member of this class, 3,4-dihydro-2H-pyran (DHP), for the formation of tetrahydropyranyl (THP) ethers.
The Tetrahydropyranyl (THP) Ether: A Cornerstone of Alcohol Protection
The protection of an alcohol as a THP ether is a widely adopted strategy due to the resulting acetal's stability across a broad spectrum of non-acidic reaction conditions. THP ethers are resilient to strongly basic conditions, organometallic reagents such as Grignard and organolithium reagents, metal hydrides, and various oxidizing and reducing agents.[1] This stability profile makes them invaluable in complex synthetic pathways where other functional groups need to be manipulated.
The formation of a THP ether involves the acid-catalyzed addition of an alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[1] Conversely, the deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol.[1][2] While derivatives of DHP, such as those functionalized at various positions on the pyran ring, serve as important chiral building blocks and reagents in other synthetic transformations, the parent DHP remains the workhorse for general alcohol protection.[3][4]
A key consideration when using DHP with chiral alcohols is the formation of a new stereocenter at the anomeric carbon (C-2) of the pyran ring, which can lead to a mixture of diastereomers.[1] In many applications, this is of little consequence as the stereocenter is removed upon deprotection. However, for applications where diastereomeric separation may be challenging or undesirable, alternative protecting groups should be considered.
Mechanism of Protection and Deprotection
The formation and cleavage of THP ethers are both acid-catalyzed processes, proceeding through the formation of a resonance-stabilized oxocarbenium ion intermediate.
Protection of Alcohols with Dihydropyran
The protection mechanism can be delineated into three key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[1]
-
Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]
Caption: Mechanism of THP Protection of Alcohols.
Deprotection of THP Ethers
The deprotection of THP ethers is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.
-
Protonation: The acid catalyst protonates the ether oxygen of the THP group.
-
Cleavage: The C-O bond cleaves to release the alcohol and form the resonance-stabilized oxocarbenium ion.
-
Hydrolysis: A nucleophile, typically water from the reaction medium, attacks the oxocarbenium ion.
-
Tautomerization: The resulting hemiacetal is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.
Caption: Mechanism of Acid-Catalyzed Deprotection of THP Ethers.
Experimental Protocols
The following protocols provide general procedures for the protection of a primary alcohol using DHP and the subsequent deprotection of the THP ether. These should be adapted based on the specific substrate and scale of the reaction.
Protocol for Tetrahydropyranylation of a Primary Alcohol
This protocol describes a general method for the protection of primary, secondary, and tertiary alcohols using a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1]
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.[1]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude THP ether can be purified by column chromatography on silica gel if necessary.
Protocol for Deprotection of a THP Ether via Acidic Hydrolysis
This protocol outlines a general procedure for the cleavage of THP ethers using a catalytic amount of acid in a protic solvent.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Methanol or Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in methanol or a mixture of THF and water.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-TsOH·H₂O, PPTS).
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography if necessary.
Catalyst and Solvent Selection
The choice of acid catalyst and solvent is crucial for both the protection and deprotection steps and should be tailored to the substrate's sensitivity.
| Reaction | Catalyst | Solvent | Comments |
| Protection | p-TsOH·H₂O | DCM, THF, Dioxane | Standard, efficient, and cost-effective. |
| Pyridinium p-toluenesulfonate (PPTS) | DCM | Milder alternative for acid-sensitive substrates. | |
| Boron trifluoride etherate (BF₃·OEt₂) | DCM | Highly effective Lewis acid catalyst.[5] | |
| Montmorillonite K-10 clay | DCM or neat | Heterogeneous catalyst, easily removed by filtration. | |
| Deprotection | Acetic acid/THF/H₂O | Mixture | Mild conditions, suitable for many substrates. |
| p-TsOH·H₂O or HCl (catalytic) | Methanol, Ethanol | Standard protic conditions. | |
| PPTS | Ethanol | Mild and selective deprotection. | |
| Amberlyst-15 | Methanol | Heterogeneous catalyst, simplifies workup. |
Workflow and Considerations
The successful implementation of a THP protection strategy requires careful planning and execution.
Caption: General workflow for DHP protection/deprotection strategy.
Key Considerations:
-
Substrate Scope: While DHP is effective for a wide range of primary, secondary, and even tertiary alcohols, sterically hindered alcohols may react more slowly.
-
Chemoselectivity: The acidic conditions used for THP protection and deprotection may not be compatible with other acid-labile functional groups in the molecule, such as silyl ethers or acetals. In such cases, milder catalysts like PPTS or heterogeneous catalysts should be considered.
-
Orthogonality: THP ethers are orthogonal to protecting groups that are cleaved under basic (e.g., esters) or hydrogenolytic (e.g., benzyl ethers) conditions, allowing for selective deprotection strategies in complex syntheses.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both protection and deprotection reactions, ensuring complete conversion and preventing over-reaction or degradation.
Conclusion
The use of 3,4-dihydro-2H-pyran to form THP ethers represents a classic yet highly relevant and powerful strategy for the protection of alcohols in modern organic synthesis. Its ease of introduction, broad stability, and straightforward removal make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanisms, careful selection of reaction conditions, and meticulous experimental execution are key to leveraging this protecting group to its full potential in the synthesis of complex molecules.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145–155. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Wikipedia. 3,4-Dihydropyran. [Link]
-
Common Organic Chemistry. Dihydropyran (DHP). [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Khan, A. T., & Islam, S. (2012). Protective group strategies. ResearchGate. [Link]
-
Melchiorre, P., et al. (2009). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Tetrahedron: Asymmetry, 20(1), 84-89. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Introduction: A Versatile Building Block for Advanced Polymeric Materials
An Application Guide for the Synthesis of Functional Polymers from (3,4-Dihydro-2H-pyran-6-yl)methanol
This compound is a heterocyclic compound of significant interest in polymer science. Its unique bifunctional nature, featuring a polymerizable vinyl ether moiety within the dihydropyran ring and a primary hydroxyl group, makes it a highly valuable monomer for the synthesis of advanced functional polymers. Polymers derived from dihydropyran and its analogs have garnered considerable attention for their potential in biomedical applications, including drug delivery and tissue engineering.[1] The polyether backbone can impart flexibility and hydrophilicity, while the pendant hydroxymethyl groups serve as reactive handles for further chemical modification, such as drug conjugation or the attachment of targeting ligands.[1]
This guide provides a comprehensive overview of the primary polymerization methodologies applicable to this compound, with a focus on cationic and radical polymerization. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the critical considerations necessary for achieving well-defined polymers with tailored properties. This document is intended for researchers and scientists in polymer chemistry and drug development who seek to leverage this monomer for the creation of novel materials.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [2] |
| CAS Number | Not directly available; derivative of 3,4-Dihydro-2H-pyran |
| Appearance | Colorless to pale yellow liquid (typical for similar compounds) |
| Key Functional Groups | Vinyl Ether (endocyclic), Primary Alcohol (-CH₂OH) |
Section 1: Cationic Polymerization - The Predominant Pathway
Cationic polymerization is the most effective and widely employed method for polymerizing vinyl ethers.[1][3] The electron-rich double bond of the dihydropyran ring is highly susceptible to electrophilic attack, making it an ideal candidate for this mechanism. However, a critical challenge arises from the monomer's pendant hydroxyl group, which is incompatible with the highly reactive cationic propagating species. It can act as a nucleophile, leading to chain transfer or termination reactions, thus preventing controlled polymerization.[4]
Therefore, a protection/deprotection strategy is mandatory. The hydroxyl group must be protected with a suitable group (e.g., a silyl ether) before polymerization and subsequently deprotected to yield the desired functional polymer.[4]
Workflow for Cationic Polymerization
The overall strategy involves a three-step sequence to achieve the final hydroxyl-functionalized polymer.
Caption: Key stages of cationic polymerization of a vinyl ether.
Protocol 1: Protection of Hydroxyl Group (Silylation)
Objective: To protect the primary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether to render it compatible with cationic polymerization conditions.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected monomer.
Protocol 2: Living Cationic Polymerization of Protected Monomer
Objective: To synthesize a well-defined, protected polymer with a narrow molecular weight distribution using a living cationic polymerization technique.
Materials:
-
Protected monomer (e.g., 6-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran)
-
Initiator: 1-(isobutoxy)ethyl acetate (IBEA)
-
Activator/Lewis Acid: Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂) [5]* Anhydrous toluene or DCM (polymerization solvent)
-
Anhydrous methanol (quenching agent)
-
Schlenk line and glassware dried in an oven
-
Syringes for transfer of anhydrous reagents
Procedure:
-
Under a strict inert atmosphere (argon), add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Add the protected monomer to the solvent.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C) to control the polymerization rate.
-
Add the initiator (IBEA) via syringe.
-
Initiate the polymerization by adding the activator (e.g., a stock solution of SnCl₄ in toluene) dropwise via syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), depending on the target molecular weight.
-
Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
| Parameter | Typical Value | Rationale |
| Temperature | -20 °C to 0 °C | Lower temperatures reduce side reactions and provide better control over the highly reactive propagating species. |
| [Monomer]/[Initiator] | 50:1 to 500:1 | This ratio theoretically determines the degree of polymerization and thus the final molecular weight. |
| Activator | SnCl₄, ZnCl₂, EtAlCl₂ | The choice of Lewis acid affects the polymerization rate and the degree of control. [5] |
Protocol 3: Deprotection of the Polymer
Objective: To remove the silyl protecting groups from the polymer backbone to yield the final hydroxyl-functionalized polymer.
Materials:
-
Protected polymer
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the protected polymer in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.2-1.5 eq per silyl group) to the polymer solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the deprotection via ¹H NMR by observing the disappearance of the silyl group signals.
-
Once complete, concentrate the solution under reduced pressure.
-
Redissolve the crude polymer in a minimal amount of THF or a suitable solvent.
-
Purify the polymer by dialysis against deionized water for 48-72 hours to remove TBAF and other salts.
-
Freeze-dry (lyophilize) the dialyzed solution to obtain the final, pure hydroxyl-functionalized polymer.
Section 2: Radical Polymerization - An Alternative Route
While cationic polymerization is preferred for vinyl ethers, radical polymerization offers a simpler alternative as it does not require protection of the hydroxyl group. [6]Radical polymerization is generally less sensitive to impurities and functional groups like alcohols. [7]However, controlling the molecular weight and achieving a narrow polydispersity can be more challenging compared to living cationic methods. [7]
Mechanism of Radical Polymerization
The process involves the standard steps of initiation, propagation, and termination. An initiator (e.g., AIBN) thermally decomposes to form primary radicals, which then add across the monomer's double bond to initiate chain growth. [6]
Caption: Fundamental steps of a free-radical polymerization process.
Protocol 4: Free Radical Polymerization
Objective: To synthesize polythis compound via a conventional free radical process.
Materials:
-
This compound (monomer)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or bulk polymerization)
-
Schlenk flask and condenser
-
Inert gas supply (N₂, Ar)
-
Magnetic stirrer and oil bath
Procedure:
-
Place the monomer and solvent (if not bulk) in a Schlenk flask.
-
Add the radical initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Backfill the flask with an inert gas.
-
Heat the reaction mixture in an oil bath to a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Stir the reaction for a set period (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
Cool the reaction to room temperature.
-
Dilute the viscous solution with a suitable solvent (e.g., THF) if necessary.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Section 3: Ring-Opening Polymerization (ROP) - A Note of Caution
Given the cyclic ether structure of the monomer, one might consider the possibility of Ring-Opening Polymerization (ROP). However, for dihydropyran systems, the polymerization almost exclusively involves the C=C double bond of the vinyl ether. [8]The thermodynamic strain of the six-membered dihydropyran ring is insufficient to drive ROP under typical cationic or anionic conditions. Attempts to initiate ROP will likely result in polymerization through the vinyl group instead. Therefore, ROP is not considered a viable pathway for this monomer. [8]
Polymer Characterization
After synthesis, comprehensive characterization is essential to confirm the polymer structure, molecular weight, and purity.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the polymer structure by showing the disappearance of vinyl protons and the appearance of the polymer backbone signals. Allows for calculation of monomer conversion. |
| FTIR Spectroscopy | Verifies polymerization by the disappearance of the C=C stretching vibration (around 1650 cm⁻¹) present in the monomer. [8]Confirms the presence of the hydroxyl group (-OH stretch around 3400 cm⁻¹). |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 1.0 indicates a well-controlled, "living" polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing insight into the thermal properties and chain flexibility of the polymer. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
References
- Benchchem. (2025). Polymerization Techniques for Dihydropyran-Based Monomers: Application Notes and Protocols.
- Sugihara, S., et al. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI.
- Sandberg, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Royal Society of Chemistry.
- Cho, I., et al. (n.d.). Ring-opening polymerization of 2,6-dialkoxy-5-cyano-3,4-dihydro-2H-pyrans: a novel monomer-to-polymer route to head-to-head alternating copolymers. Semantic Scholar.
- Author(s). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health.
- Author(s). (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Publications.
- Author(s). (2020). Controlled Synthesis of Poly(vinyl ether)-Grafted Poly(phenylacetylene)s by a Combination of Living Coordination Polymerization and Living Cationic Polymerization. ACS Publications.
- Wikipedia. (n.d.). Radical polymerization.
- Author(s). (1997). Controlled Radical Polymerization. Progress in Polymer Science.
- Author(s). (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI.
- PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-methanol.
- Author(s). (n.d.). Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
Scale-up synthesis procedure for (3,4-Dihydro-2H-pyran-6-yl)methanol production
An Application Note for the Scale-Up Synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable heterocyclic building block in the pharmaceutical and fine chemical industries.[1] The presented methodology is centered on a robust and industrially viable two-step process commencing with the thermal hetero-Diels-Alder dimerization of acrolein. This route is selected for its high atom economy, regioselectivity, and avoidance of complex reagents. This guide furnishes detailed protocols, safety procedures for handling hazardous intermediates, process optimization parameters, and methods for purification. The information is intended for researchers, chemists, and process engineers in drug development and chemical manufacturing.
Introduction and Rationale for Synthetic Route Selection
This compound, or more commonly named (3,4-Dihydro-2H-pyran-2-yl)methanol under IUPAC nomenclature, is a key intermediate whose structural motif is present in numerous biologically active molecules.[1] Its utility as a precursor for more complex structures necessitates a reliable and scalable synthetic procedure.
Several synthetic strategies can be envisioned for its preparation, including the functionalization of dihydropyran or multi-step sequences involving protection-deprotection strategies. However, for large-scale production, the most efficient route begins with readily available, inexpensive starting materials and proceeds in a minimum number of high-yielding steps.
The selected pathway is a two-step synthesis:
-
Hetero-Diels-Alder Dimerization of Acrolein: Acrolein undergoes a thermal [4+2] cycloaddition with itself, where one molecule acts as the 1-oxa-1,3-butadiene (diene) and the other as the dienophile (alkene).[2][3] This reaction is remarkably regioselective, exclusively forming 3,4-dihydro-2H-pyran-2-carboxaldehyde (commonly known as "acrolein dimer").[4][5] This step is a prime example of an atom-economical cycloaddition, making it highly suitable for industrial applications.
-
Chemoselective Reduction: The resulting aldehyde is then reduced to the primary alcohol, (3,4-Dihydro-2H-pyran-2-yl)methanol. This is a standard, high-yielding transformation that can be accomplished using various reducing agents.
This route is superior to alternatives, such as the reaction of acrolein with vinyl ethers followed by hydrolysis and reduction, as it requires fewer distinct reagents and transformations.[6][7] The direct dimerization leverages the inherent reactivity of acrolein to efficiently construct the desired heterocyclic core and the required functional group handle in a single step.
Caption: Overall workflow for the synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol.
Critical Safety Considerations: Acrolein Handling
Acrolein is a highly hazardous material and requires strict adherence to safety protocols. It is acutely toxic via inhalation, ingestion, and skin absorption, is severely corrosive to the eyes, skin, and respiratory tract, and is a potent lachrymator.[8][9] Furthermore, it is a highly flammable liquid and can undergo spontaneous, violent polymerization, especially when exposed to heat, light, or contaminants like acids and bases.[10]
Mandatory Precautions:
-
Ventilation: All manipulations involving acrolein must be conducted in a certified, high-performance chemical fume hood.[9]
-
Personal Protective Equipment (PPE): A full-body lab coat, chemical splash goggles, and a face shield are required. Gloves must be made of butyl rubber, as nitrile and latex offer insufficient protection.[8][9]
-
Storage: Acrolein should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a designated flammable liquids cabinet.[8] It is stabilized with an inhibitor (e.g., hydroquinone); monitor inhibitor levels and peroxide formation periodically.[8]
-
Dispensing: Use explosion-proof equipment and ensure all containers are grounded and bonded to prevent static discharge.[11]
-
Waste Disposal: Acrolein is a P-listed, acutely toxic waste. All contaminated materials (gloves, pipette tips, absorbent pads) must be collected as hazardous waste and must not be disposed of down the drain.[8]
-
Emergency: Ensure immediate access to an emergency eyewash station and safety shower. All personnel must be familiar with emergency procedures for spills, fire, and exposure.[10]
Detailed Synthesis Protocol
Part A: Scale-Up Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer)
This protocol is adapted from established industrial processes for the thermal dimerization of acrolein.[12]
Caption: Hetero-Diels-Alder dimerization of acrolein.
Materials and Equipment:
-
High-pressure stainless steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet ports.
-
Acrolein (stabilized with hydroquinone)
-
Hydroquinone (or other suitable polymerization inhibitor)
-
Distillation apparatus suitable for vacuum operation
Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and has been purged with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Charging the Reactor: Charge the reactor with acrolein. For every 1 kg of acrolein, add an additional 0.5 g of hydroquinone to ensure inhibition of unwanted polymerization at elevated temperatures.
-
Reaction: Seal the reactor. Begin stirring and heat the contents to 180-200°C. The reaction is exothermic, and the pressure will rise. Monitor the temperature and pressure closely. Maintain the reaction at this temperature for 2-3 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to ambient temperature. Once cooled, carefully vent any excess pressure.
-
Purification: Transfer the crude reaction mixture, which contains the product, unreacted acrolein, and some polymeric byproducts, to a distillation apparatus.
-
First, remove the unreacted acrolein by distillation at atmospheric pressure (boiling point of acrolein is ~53°C).[8] The recovered acrolein can be recycled in subsequent batches.
-
The desired product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is then purified by vacuum distillation. The product has a boiling point of approximately 55-57°C at 20 mmHg.
-
The high-boiling polymeric residue should be cooled and disposed of as hazardous waste.
-
Process Parameters Table:
| Parameter | Value | Rationale / Notes |
| Starting Material | Acrolein | Commercially available, but highly hazardous. |
| Inhibitor | Hydroquinone | Prevents radical polymerization at high temperatures. |
| Reaction Temperature | 180-200°C | Optimal temperature for thermal cycloaddition.[12] |
| Reaction Time | 2-3 hours | Sufficient for achieving high conversion. |
| Pressure | Autogenous | Pressure will build due to heating; reactor must be rated accordingly. |
| Purification Method | Fractional Vacuum Distillation | Effective for separating volatile product from non-volatile polymers. |
| Expected Yield | 85-95% | Based on reacted acrolein.[12] |
Part B: Scale-Up Reduction to (3,4-Dihydro-2H-pyran-2-yl)methanol
This protocol outlines a standard, robust reduction of the aldehyde intermediate to the target primary alcohol using sodium borohydride.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirrer, thermocouple, and addition funnel.
-
3,4-Dihydro-2H-pyran-2-carboxaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for quench)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator and vacuum distillation apparatus
Protocol:
-
Reactor Setup: In a suitably sized reactor, dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde (1 equivalent) in methanol or ethanol (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, add 1M hydrochloric acid to quench the excess NaBH₄ and decompose the borate ester complex. Vigorous hydrogen gas evolution will occur. Continue adding acid until the pH is ~2-3.
-
Work-up:
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
If a significant amount of salt precipitates, water may be added to redissolve it.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude (3,4-Dihydro-2H-pyran-2-yl)methanol can be purified by vacuum distillation to yield a colorless liquid.
Process Parameters Table:
| Parameter | Value | Rationale / Notes |
| Starting Material | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Product from Part A. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for aldehyde reduction; cost-effective for scale-up. |
| Solvent | Methanol or Ethanol | Protic solvent suitable for NaBH₄ reductions. |
| Reaction Temperature | 0°C to Room Temp. | Controlled temperature minimizes side reactions. |
| Work-up | Acidic quench, basic neutralization, extraction | Standard procedure for borohydride reductions. |
| Purification Method | Vacuum Distillation | To obtain high-purity final product. |
| Expected Yield | >90% | Aldehyde reductions are typically very high-yielding. |
Conclusion
The described two-step process, beginning with the thermal dimerization of acrolein, represents a highly efficient and scalable method for the production of (3,4-Dihydro-2H-pyran-2-yl)methanol. The key to successful and safe implementation lies in the rigorous application of safety protocols for handling the hazardous acrolein intermediate. This guide provides the foundational procedures and parameters for researchers and scientists to produce this valuable building block on a large scale.
References
- Hess, L. G., & Cohen, A. (1964). U.S. Patent No. 3,159,651. Washington, DC: U.S.
-
University of California. (n.d.). Standard Operating Procedure: Acrolein. Environmental Health and Safety. Retrieved from [Link]
- Nakamura, A., Fukuda, K., & Nomura, T. (1974). U.S. Patent No. 3,816,465. Washington, DC: U.S.
-
Yale University. (2021). Acrolein Safety Information. Environmental Health & Safety. Retrieved from [Link]
-
Saha, B., & Abu-Omar, M. M. (Eds.). (2014). Acrolein – Knowledge and References. Taylor & Francis. [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Acrolein. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2016). Hydrolysis of 2-ethoxy-3,4-dihydro-2H-pyran to glutaraldehyde. [Link]
-
Jacobson, K. A., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry, 14(1), 227-237. [Link]
-
Quijano-Quiñones, R. F., et al. (2021). The origin of the regiospecificity of acrolein dimerization. Physical Chemistry Chemical Physics, 23(9), 5347-5355. [Link]
-
Quijano-Quiñones, R. F., et al. (2021). The origin of the regiospecificity of acrolein dimerization. RSC Publishing. [Link]
-
Jiaozuo Chengyuan Industrial Group Co., Ltd. (n.d.). 2-Ethoxy-3,4-dihydro-2H-pyran. Retrieved from [Link]
- Fleming, I. (2010). FMO Analysis of Acrolein Dimerization. In Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
-
Jiaozuo Chengyuan Industrial Group Co., Ltd. (n.d.). 2-Ethoxy-3,4-dihydro-2H-pyran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemos.de [chemos.de]
- 12. US3159651A - Acrolein dimer production - Google Patents [patents.google.com]
Application Note & Protocols: (3,4-Dihydro-2H-pyran-6-yl)methanol as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
The dihydropyran (DHP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and biologically active compounds, including antiviral agents.[1][2] (3,4-Dihydro-2H-pyran-6-yl)methanol, a readily accessible heterocyclic building block, serves as a critical precursor for synthesizing complex pharmaceutical intermediates. This guide provides an in-depth analysis of its properties and a detailed protocol for its application in the synthesis of key intermediates, highlighting the chemical principles and practical considerations necessary for successful implementation in a research and development setting.
Introduction: The Strategic Value of the Dihydropyran Scaffold
Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, the 3,4-dihydro-2H-pyran ring system offers a unique combination of features: it contains a reactive enol ether functionality and stereocenters, making it an exceptionally useful chiron for asymmetric synthesis.[1][2][3] Molecules like this compound are not merely passive scaffolds; their intrinsic reactivity is leveraged to construct more elaborate molecular architectures.[4] The primary alcohol on this specific precursor provides a key handle for elongation and functionalization, enabling its incorporation into a wide array of target molecules, from anti-inflammatory agents to potent adenosine receptor agonists.[5][6]
This document will focus on a representative application: the strategic use of this compound in a C-alkylation reaction, a fundamental transformation for creating carbon-carbon bonds in drug development.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is paramount for safe and reproducible experimentation.
Table 1: Properties of this compound and Related Compounds
| Property | Value | Source |
| Synonyms | 2-Hydroxymethyl-3,4-dihydro-2H-pyran, DHP Linker | [4][7] |
| CAS Number | 3749-36-8 | [4] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Appearance | Colorless to light yellow oily liquid | [4] |
| Density | ~1.071 g/mL at 25 °C | [4][8] |
| Boiling Point | 92-93 °C at 25 mmHg | [8] |
| Refractive Index | ~1.479 | [4][8] |
| Storage | Store at 2-8°C under an inert atmosphere | [4][9] |
Safety Considerations: While specific GHS data for the title compound is not detailed, related dihydropyran structures are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[10][11]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10]
-
Fire Safety: Keep away from ignition sources as the compound may be combustible.[10][11] Use explosion-proof equipment when handling large quantities.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Core Application: C-H Alkylation of Heterocycles
A cornerstone of medicinal chemistry is the late-stage functionalization of complex molecules, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies. The Minisci reaction and related radical alkylations are powerful tools for this purpose.[12] Alcohols, like this compound, can serve as effective alkylating agents under photoredox or oxidative conditions, providing a direct route to install complex fragments onto nitrogen-containing heterocycles.[12][13]
Scientific Rationale & Mechanism
The protocol described below is based on the principle of generating a Csp³-centered radical from the alcohol precursor via an oxidative process. This radical then engages in a Minisci-type reaction with a protonated heterocycle.
Causality Behind Experimental Choices:
-
Oxidant (e.g., Persulfate): A strong oxidizing agent is required to initiate the radical formation from the alcohol. Persulfate is often chosen for its reliability and mild reaction conditions.[12]
-
Acidic Medium: The heterocycle must be protonated to increase its electrophilicity, making it susceptible to nucleophilic attack by the generated radical. This is a key feature of the Minisci reaction that directs the regioselectivity.[12]
-
Solvent: A solvent system that can solubilize both the organic precursor and the inorganic oxidant is necessary. Often, a mixture like acetonitrile/water is employed.
The following workflow illustrates the key stages of the process.
Sources
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. yinobio.net [yinobio.net]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. 3,4-Dihydro-2H-pyran-2-methanol | 3749-36-8 [chemicalbook.com]
- 9. 3749-36-8|3,4-Dihydro-2H-pyran-2-methanol|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- 11. chemos.de [chemos.de]
- 12. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydropyran Methanol Derivatives
A Senior Application Scientist's Guide to Improving Yield in the Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol
Welcome to the technical support center for the synthesis of pivotal dihydropyran intermediates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of (3,4-Dihydro-2H-pyran-2-yl)methanol, a valuable building block in medicinal chemistry and materials science.
A Note on Nomenclature: The most common and industrially relevant precursor for this class of compounds is 3,4-Dihydro-2H-pyran-2-carboxaldehyde, which is synthesized via the dimerization of acrolein. Subsequent reduction yields the corresponding C2-substituted methanol derivative. While the user prompt specified a C6-substituted methanol, the principles of synthesis, purification, and troubleshooting discussed herein are largely applicable to various isomers. This guide will focus on the well-documented C2-substituted pathway, providing a robust framework for yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the standard, most reliable synthetic route to (3,4-Dihydro-2H-pyran-2-yl)methanol?
A1: The most prevalent and scalable synthesis is a two-step process. The first step involves the thermal Hetero-Diels-Alder dimerization of acrolein to form the intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde.[1] The second step is the selective reduction of this aldehyde to the target primary alcohol, (3,4-Dihydro-2H-pyran-2-yl)methanol.
Q2: My overall yield is consistently low. What are the most common bottlenecks in this synthesis?
A2: Low yields in this process typically stem from two key areas:
-
Uncontrolled Polymerization: Acrolein is highly reactive and prone to spontaneous, often exothermic, polymerization, which competes directly with the desired dimerization reaction.[1]
-
Incomplete Reduction or Side Reactions: In the reduction step, incomplete conversion of the aldehyde or side reactions during workup, such as acid-catalyzed ring-opening, can significantly reduce the yield of the final product.[2]
Q3: What are the critical safety precautions when working with acrolein?
A3: Acrolein is an extremely toxic, flammable, and volatile substance with a pungent, disagreeable odor.[3][4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its high reactivity, it should be stored with an inhibitor like hydroquinone and kept away from heat, light, and initiators of polymerization.[1]
Step 1: Hetero-Diels-Alder Dimerization of Acrolein
The cornerstone of this synthesis is the [4+2] cycloaddition of acrolein, where one molecule acts as the diene (the C=C-C=O system) and a second molecule acts as the dienophile (the C=C bond).[5][6] This reaction is typically performed thermally, as elevated temperatures favor the desired cycloaddition over other pathways.
Reaction Mechanism Workflow
Caption: Concerted [4+2] cycloaddition of two acrolein molecules.
Troubleshooting Guide: Acrolein Dimerization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction yields a solid, insoluble polymer. | 1. Absence of an inhibitor: Acrolein polymerizes readily via a free-radical mechanism.[1]2. Overheating: Excessive temperatures can accelerate polymerization uncontrollably.3. Presence of contaminants: Impurities can act as polymerization initiators. | 1. Add an inhibitor: Introduce a radical inhibitor like hydroquinone (e.g., 0.1-0.5 wt%) to the reaction mixture.2. Precise temperature control: Maintain the reaction temperature within the optimal range (typically 180-200 °C) using a well-controlled heating mantle and monitor with a thermocouple.[1]3. Use distilled acrolein: Ensure the starting material is pure and free from peroxides or other initiators. |
| Low conversion; mostly unreacted acrolein remains. | 1. Insufficient temperature or time: The Diels-Alder reaction has a significant activation energy.2. Excessive inhibitor: While necessary, too much inhibitor can quench the desired reaction pathway. | 1. Optimize conditions: Gradually increase the reaction temperature or extend the reaction time. Monitor progress by GC or TLC (using a suitable derivatizing agent for the aldehyde).2. Titrate inhibitor: Use the minimum amount of inhibitor required to prevent polymerization without significantly impacting the reaction rate. |
| Formation of multiple byproducts. | Side Reactions: Acrolein can undergo other reactions, such as Michael additions or aldol condensations, especially if trace amounts of acid or base are present.[4] | 1. Ensure neutral conditions: Use clean, dry glassware and high-purity acrolein.2. Purification: The primary byproduct is often the polymer. The desired aldehyde can be isolated via vacuum distillation. |
Detailed Protocol: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a thermocouple. Ensure the system is clean and dry.
-
Charging Reagents: To the flask, add freshly distilled acrolein and hydroquinone (0.1 wt%).
-
Reaction: Heat the mixture to 190 °C with stirring. Maintain this temperature for 1-2 hours. The reaction is exothermic, so careful monitoring is essential.
-
Monitoring: Periodically take small aliquots and analyze by GC to monitor the conversion of acrolein and the formation of the product.
-
Workup & Purification: After cooling, the dark mixture is purified by vacuum distillation to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde as a clear liquid.[1]
Step 2: Reduction to (3,4-Dihydro-2H-pyran-2-yl)methanol
This step involves the selective reduction of the aldehyde functional group to a primary alcohol. The choice of reducing agent is critical for achieving high yield and purity.
Troubleshooting Logic: Reduction Step
Caption: Decision workflow for troubleshooting the aldehyde reduction.
Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective for aldehydes and ketones. | Highly reactive, reduces most polar carbonyls. |
| Solvent | Protic solvents (e.g., Methanol, Ethanol). | Aprotic ethers (e.g., THF, Diethyl ether). |
| Safety | Relatively safe, stable in air. Reacts with water to produce H₂. | Pyrophoric, reacts violently with water. Requires strictly anhydrous conditions.[7] |
| Workup | Typically simpler, often involves quenching with acid. | Requires careful quenching (e.g., Fieser method) to manage excess hydride and aluminum salts. |
| Recommendation | Preferred for this synthesis. Its selectivity and ease of use make it ideal for converting the aldehyde without affecting the enol ether of the pyran ring. | Overkill for this transformation and poses a higher safety risk. |
Troubleshooting Guide: Aldehyde Reduction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction; starting aldehyde remains. | 1. Insufficient reducing agent: Stoichiometry was miscalculated or the reagent has degraded.2. Low temperature: Reaction may be too slow at very low temperatures.3. Moisture (for LiAlH₄): Water quenches the reducing agent.[7] | 1. Add more reducing agent: Add another portion (e.g., 0.25 eq) and monitor by TLC.2. Allow to warm: Let the reaction slowly warm to room temperature after the initial addition.3. Use anhydrous solvents: Ensure all solvents and glassware are rigorously dried if using LiAlH₄. |
| Low yield with formation of polar baseline material on TLC. | Acid-catalyzed ring opening: The enol ether moiety of the dihydropyran ring is sensitive to acid.[8] An acidic workup can hydrolyze the ring to form 5-hydroxypentanal derivatives. | 1. Use a neutral or basic workup: Quench the reaction with water or a saturated ammonium chloride solution instead of strong acid.2. Buffer the reaction: If possible, perform the reduction under pH-neutral conditions. |
| Difficulty in purifying the final alcohol. | Emulsion during workup: Aluminum or borate salts can form fine precipitates that lead to emulsions during aqueous extraction.Co-elution with byproducts: The polarity of the product alcohol may be similar to that of byproducts. | 1. Filter before extraction: After quenching, filter the mixture through a pad of Celite® to remove inorganic salts.2. Optimize chromatography: Use a gradient elution (e.g., Hexane/Ethyl Acetate) to improve separation. Consider using a different stationary phase like alumina if silica proves ineffective.[8] |
Detailed Protocol: Reduction with Sodium Borohydride
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate) until the starting aldehyde is fully consumed.
-
Workup: Cool the mixture back to 0 °C and cautiously quench by the slow addition of water, followed by saturated ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain (3,4-Dihydro-2H-pyran-2-yl)methanol.[9]
References
-
Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Reddy, M. V. R., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry, 14(13), 4447-4459. [Link]
-
Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
- US Patent 3,816,465A. (1974). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
El Ali, B. (2018). CHAPTER 8 Chemicals Based on Propylene. [Link]
-
Yoon, T. P., & Danishefsky, S. J. (2002). Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. Angewandte Chemie International Edition, 41(5), 847-849. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
Reddit. (2016). Hydrolysis of 2-ethoxy-3,4-dihydro-2H-pyran to glutaraldehyde. r/OrganicChemistry. [Link]
-
Chemcess. (2025). Acrolein: Properties, Reactions, Production And Uses. [Link]
-
Stevens, R., & Wentland, M. P. (1998). The chemistry of acrolein. Chemical Reviews, 98(8), 3045-3062. [Link]
-
Wikipedia. (n.d.). Acrolein. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. reddit.com [reddit.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Acrolein - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude (3,4-Dihydro-2H-pyran-6-yl)methanol by column chromatography
An authoritative guide to successfully purifying (3,4-Dihydro-2H-pyran-2-yl)methanol using column chromatography, complete with troubleshooting solutions and answers to frequently asked questions.
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. (3,4-Dihydro-2H-pyran-2-yl)methanol is a prime example of a compound that, while seemingly straightforward, presents common chromatographic hurdles due to its polarity and potential sensitivity. This technical support guide is designed to move beyond simple protocols, offering a deeper understanding of the principles at play. By explaining the causality behind each step, this document serves as both a troubleshooting manual and a practical FAQ, empowering you to optimize your purification strategy with confidence.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of (3,4-Dihydro-2H-pyran-2-yl)methanol. Each answer provides a root cause analysis and actionable solutions.
Q1: My compound is not separating from impurities on the column. The TLC shows overlapping spots or streaking.
A: This is a classic separation challenge, typically rooted in the selection of the mobile phase, column conditions, or sample loading.
-
Causality - The "Rule of Three": Effective separation depends on the interplay between the stationary phase (silica), the mobile phase (your solvent), and the analyte. (3,4-Dihydro-2H-pyran-2-yl)methanol has a polar alcohol group and a moderately polar ether linkage in the dihydropyran ring. If your mobile phase is too polar (a "strong" solvent), it will move all compounds, including impurities, quickly up the column with little differentiation, resulting in poor separation. If it's not polar enough (a "weak" solvent), the compound may stick to the silica, leading to streaking or "tailing".
-
Solutions:
-
Re-optimize the Mobile Phase: The ideal solvent system should place your target compound at a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[1] If your Rf is too high (>0.5), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If the spot is streaking from the baseline (Rf is too low), you must increase the eluent's polarity.
-
Evaluate Solvent Selectivity: If adjusting polarity doesn't resolve overlapping spots, the issue may be selectivity. Solvents are classified into different selectivity groups based on their chemical properties.[2] Instead of just hexane/ethyl acetate, try scouting with a different solvent system, such as dichloromethane/methanol or hexane/acetone, to alter the specific interactions between your compounds and the stationary phase.[2]
-
Check Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the mass of your crude sample should be between 1-10% of the mass of the silica gel.[3] For difficult separations, reducing the load to 1-2% is recommended.[3]
-
Improve Loading Technique: The sample should be loaded onto the column in the narrowest possible band. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane), and then adsorb it onto a small amount of silica gel (~10-20 times the mass of your sample).[4][5] After evaporating the solvent, this dry, free-flowing powder can be carefully added to the top of your packed column.[4][5] This "dry loading" method prevents issues that arise from using a strong solvent to dissolve the sample for direct loading.[4]
-
Q2: The yield of my purified (3,4-Dihydro-2H-pyran-2-yl)methanol is very low. Where did my compound go?
A: Low recovery can be frustrating and may stem from several possibilities, ranging from compound instability to procedural oversight.
-
Causality: The loss of material can occur physically (incomplete transfer, premature elution) or chemically (decomposition on the column).
-
Solutions - A Systematic Check:
-
Did it Elute in the Solvent Front? If you used a loading solvent that was significantly more polar than your starting mobile phase, the compound may have been pushed down the column rapidly and eluted in the very first fractions. Check your initial fractions carefully by TLC.
-
Is it Still on the Column? After your expected fractions have been collected, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane). Collect this flush and analyze it by TLC. If your compound is present, it indicates your primary eluent was not polar enough to elute it completely.
-
Are Your Fractions Too Dilute? Your compound may have eluted over a large number of fractions in low concentration, making it difficult to spot on a TLC plate. Try combining and concentrating several fractions in the expected elution range and re-analyzing by TLC.
-
Could it be Decomposing? Dihydropyrans can be sensitive to the acidic nature of standard silica gel.[3] If you suspect decomposition, this is a likely cause of low yield. See the next question for how to address this.
-
Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what is the alternative?
A: This is a critical concern for acid-sensitive compounds like dihydropyran derivatives.[3] The acidic silanol groups on the surface of silica gel can catalyze degradation.
-
Causality: The Lewis acid sites on silica gel can protonate the oxygen in the dihydropyran ring, potentially leading to ring-opening or other unwanted side reactions.
-
Solutions:
-
Confirm Instability with 2D TLC: Spot your crude mixture on a TLC plate and run it in your chosen solvent system. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica. Prepare your eluent with 1-3% triethylamine (a volatile base), and then use this mixture to pack your column.[3][5] Flush the packed column with one or two column volumes of this basic eluent before loading your sample.[5] This process deactivates the silica, making it much milder.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is a common alternative to silica gel for acid-sensitive compounds.[6] Florisil is another option.[6] Note that you will need to re-optimize your solvent system for these stationary phases using TLC.
-
Frequently Asked Questions (FAQs)
This section covers essential foundational knowledge for the successful purification of (3,4-Dihydro-2H-pyran-2-yl)methanol.
Q1: What is the ideal stationary phase and solvent system (mobile phase) for purifying (3,4-Dihydro-2H-pyran-2-yl)methanol?
A: The selection of stationary and mobile phases is the most critical factor for successful chromatography.[7]
-
Stationary Phase: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[8] However, as discussed in the troubleshooting section, if your compound proves to be acid-sensitive, neutral alumina or deactivated silica gel should be used.[3]
-
Mobile Phase (Eluent): The goal is to find a solvent mixture that provides an Rf value between 0.2 and 0.4.[1] (3,4-Dihydro-2H-pyran-2-yl)methanol is a polar molecule, so you will need a moderately polar eluent. A common starting point is a mixture of a non-polar solvent and a polar solvent.
| Solvent System Component | Examples | Purpose |
| Non-Polar ("Weak") Solvent | Hexanes, Heptane | Controls the overall elution speed. |
| Polar ("Strong") Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone | Interacts with the analyte to move it down the polar silica gel column. |
A systematic approach using TLC is best. Start with a low-polarity mixture and gradually increase the concentration of the polar component. For example:
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
40% Ethyl Acetate in Hexanes
For very polar compounds that don't move even in 100% Ethyl Acetate, a small amount of a highly polar solvent like methanol can be added to the eluent (e.g., 1-5% Methanol in Dichloromethane).[9]
Q2: (3,4-Dihydro-2H-pyran-2-yl)methanol is not UV-active. How can I visualize it on a TLC plate?
A: It is correct that this compound lacks a sufficient chromophore (like an aromatic ring) to be visualized under a standard 254 nm UV lamp.[10][11] Therefore, you must use a destructive visualization technique.
-
Causality: UV visualization works when a compound can absorb UV light, quenching the fluorescence of the indicator dye in the TLC plate, which makes a dark spot appear.[10][12][13] Without this absorption, the compound is invisible.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The alcohol and the double bond in the dihydropyran ring will react readily with KMnO₄. The plate is dipped in or sprayed with the stain, and compounds appear as yellow/brown spots on a purple background. This is a highly sensitive method for this specific molecule.[11]
-
Iodine (I₂) Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine is a simple and effective method.[10][11][13] Iodine vapor adsorbs onto the surface of most organic compounds, forming temporary yellow-brown spots.[11][13] The spots will fade over time, so they should be circled with a pencil immediately.[13]
-
p-Anisaldehyde or Vanillin Stains: These stains are particularly good for visualizing alcohols, aldehydes, and ketones.[11] After dipping, the plate must be heated gently with a heat gun for the colored spots to develop.
-
Q3: How do I properly perform and interpret a Thin-Layer Chromatography (TLC) analysis for this compound?
A: TLC is your primary tool for developing and monitoring the column purification. Proper technique is essential for obtaining reliable data.
-
Procedure:
-
Spotting: Dissolve a small amount of your crude material in a volatile solvent. Use a capillary tube to apply a very small, concentrated spot onto the baseline of the TLC plate.[10]
-
Development: Place the plate in a sealed chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely before visualizing with an appropriate stain (as described in Q2).[14]
-
-
Interpretation - Calculating the Rf Value: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound.[14][15][16][17]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [15][18]
An ideal Rf value for the target compound for column chromatography is between 0.2 and 0.4. This ensures the compound interacts with the stationary phase enough to separate from impurities but not so strongly that it requires excessive solvent to elute.[1]
Experimental Protocols
Protocol 1: Step-by-Step Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose an eluent that gives the target compound an Rf of ~0.2-0.4.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of a glass column, followed by a thin layer of sand.[19]
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[3]
-
Gently tap the column and use gentle air pressure to pack the silica into a uniform bed, ensuring there are no cracks or air bubbles.[19]
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[4]
-
-
Load the Sample:
-
Elute the Column:
-
Carefully add the eluent to the column. Use gentle air pressure (1-2 psi for flash chromatography) to push the solvent through the column at a steady rate.[4]
-
Never let the solvent level drop below the top of the silica bed, as this will cause the column to crack.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain your pure compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified (3,4-Dihydro-2H-pyran-2-yl)methanol.[19]
-
Experimental Workflow Diagram
Caption: Workflow for the purification of (3,4-Dihydro-2H-pyran-2-yl)methanol.
References
- Oreate AI Blog. (2026, January 7).
- Study.com. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- V.Nimc. (2026, January 5).
- Unknown. (2020, March).
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Benchchem. (n.d.).
- Plant Extract. (2024, August 22).
- BYJU'S. (n.d.).
- Labster. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.
- ChemistryViews. (2012, August 7).
- Chemistry LibreTexts. (2025, August 21). 5.
- Benchchem. (n.d.).
- Waters Blog. (2025, June 18).
- Chouthaiwale, P. V., Aher, R. D., & Tanaka, F. (n.d.). Supporting Information Reactions of Pyruvate-Derived Dihydropyrans with Formaldehyde: Synthesis of Functionalized Furopyrans and.
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Conversion of 3,4-dihydro-2H-pyran-2-methanol.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2016, April 6). What is the best solvent system to run methanol extract on TLC?.
- Research Journal of Pharmacy and Technology. (n.d.).
- Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
- University of Rochester, Department of Chemistry. (n.d.).
- alwsci. (2024, May 10).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19).
- King Group. (n.d.).
- Biotage. (2023, January 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Purification [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 9. Chromatography [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rf Value In Chromatography: Calculation And Significance [vault.nimc.gov.ng]
- 15. How to Calculate the Rf in Chromatography - Oreate AI Blog [oreateai.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. byjus.com [byjus.com]
- 18. Retention Factor in Chromatography | Overview & Formula - Lesson | Study.com [study.com]
- 19. orgsyn.org [orgsyn.org]
Common side reactions and byproducts in dihydropyran synthesis.
Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of dihydropyran and its derivatives. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed protocols to support your experimental success.
I. Synthesis of 3,4-Dihydro-2H-pyran (DHP) via Tetrahydrofurfuryl Alcohol (THFA) Rearrangement
The industrial synthesis of 3,4-dihydro-2H-pyran (DHP) often involves the vapor-phase rearrangement of tetrahydrofurfuryl alcohol (THFA) over a solid acid catalyst, typically alumina (Al₂O₃), at high temperatures (300–400 °C).[1] While effective, this process is prone to several side reactions and catalyst deactivation.
Troubleshooting and FAQs
Q1: My DHP yield is low, and I'm observing significant catalyst deactivation. What's happening and how can I mitigate this?
A1: Low yields and catalyst deactivation are common issues in this synthesis, primarily due to the formation of non-volatile byproducts, often referred to as "tar" or "coke," which coat the catalyst surface.[2]
-
Causality: At high temperatures, undesired polymerization and condensation reactions of THFA, DHP, or intermediates can occur on the acidic catalyst surface.[2] The recovered, unreacted THFA may also be of lower quality and contribute to faster catalyst fouling in subsequent runs.[2]
-
Troubleshooting:
-
Catalyst Regeneration: The alumina catalyst can often be regenerated by burning off the carbonaceous deposits at high temperatures in a stream of air.[2]
-
Modified Catalysts: Using alumina modified with transition metals, such as copper, can enhance catalyst stability and maintain high selectivity to DHP.[3]
-
Carrier Gas: Employing a carrier gas like water vapor has been shown to produce DHP with a very low content of byproducts.[1]
-
Q2: What are the common volatile byproducts I should expect in my crude DHP, and how do they form?
A2: Besides the desired DHP, several volatile byproducts can form, complicating purification. The most common are tetrahydropyran (THP), cyclopentanone, and acrolein.[1]
-
Mechanism of Formation:
-
Tetrahydropyran (THP): This can be formed by the hydrogenation of DHP, especially if a carrier gas like hydrogen is used or if the catalyst has hydrogenation capabilities.[1][4]
-
Cyclopentanone and Acrolein: These are often cited as byproducts, likely arising from alternative rearrangement or fragmentation pathways of THFA or intermediates under the harsh reaction conditions.[1]
-
δ-Valerolactone (DVL): The formation of DVL can occur over strong acid sites on the catalyst.[4]
-
II. Hetero-Diels-Alder Reactions for Dihydropyran Synthesis
The hetero-Diels-Alder reaction is a powerful, atom-economical method for constructing dihydropyran rings.[5] It involves the [4+2] cycloaddition of a conjugated diene with a dienophile containing a heteroatom, such as a carbonyl group (oxo-Diels-Alder).[5] However, controlling selectivity and avoiding side reactions can be challenging.
Troubleshooting and FAQs
Q1: I am observing poor regioselectivity in my hetero-Diels-Alder reaction. How can I control which regioisomer is formed?
A1: Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. In general, the reaction proceeds to pair the atom with the largest coefficient in the Highest Occupied Molecular Orbital (HOMO) of one component with the atom having the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6]
-
Causality: The distribution of electron density in the reactants dictates the preferred orientation of the cycloaddition.
-
Troubleshooting:
-
Substituent Effects: Carefully choose electron-donating or electron-withdrawing substituents on both the diene and dienophile to favor the desired electronic matching.
-
Lewis Acid Catalysis: The use of Lewis acids can alter the electronic properties and steric environment of the reactants, often leading to improved regioselectivity.
-
Q2: My reaction is producing a mixture of endo and exo stereoisomers. How can I favor the formation of one over the other?
A2: The formation of endo and exo products is a common feature of Diels-Alder reactions. The endo product is often kinetically favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the dienophile's activating group and the central part of the diene system.[6]
-
Causality: The transition state leading to the endo product can be lower in energy due to these secondary interactions, even though the exo product may be more thermodynamically stable.[6]
-
Troubleshooting:
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically preferred endo product. At higher temperatures, the reaction may become reversible, leading to the formation of the more stable exo isomer.
-
Catalysis: Chiral Lewis acid catalysts can be employed to induce high diastereoselectivity and enantioselectivity.[7]
-
Q3: I am getting a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A3: This is likely due to the self-dimerization of the diene or dienophile via a homo-Diels-Alder reaction.[8] This is particularly problematic with reactive enones.
-
Causality: If the diene or dienophile can react with itself, this competitive pathway can reduce the yield of the desired hetero-Diels-Alder adduct.
-
Troubleshooting:
-
Controlled Addition: Slowly add one reactant to a solution of the other to maintain a low concentration of the added reactant, thus disfavoring self-dimerization.
-
Use of Excess Reactant: Employing a stoichiometric excess of the less reactive partner can favor the desired cross-cycloaddition.
-
Reaction Pathway: Hetero-Diels-Alder and Side Reaction
Caption: Desired vs. side reaction in dihydropyran synthesis.
III. Dihydropyran in Alcohol Protection (Tetrahydropyranylation)
3,4-Dihydro-2H-pyran is widely used to protect alcohols by forming tetrahydropyranyl (THP) ethers. This reaction is typically acid-catalyzed and proceeds via the addition of the alcohol to the double bond of DHP.[9]
Troubleshooting and FAQs
Q1: My tetrahydropyranylation reaction is incomplete. How can I drive it to completion?
A1: Incomplete reaction is a frequent issue, sometimes with as much as 20% of the starting alcohol remaining at equilibrium.[10]
-
Causality: The reaction is an equilibrium process. The presence of the acid catalyst is necessary for both the forward (protection) and reverse (deprotection) reactions.
-
Troubleshooting:
-
Excess DHP: Use a slight excess of dihydropyran.
-
Shifting the Equilibrium: After the initial reaction, adding finely powdered anhydrous potassium carbonate can neutralize the acid catalyst. This prevents the reverse reaction and drives the equilibrium towards the protected product.[10]
-
Q2: I am working with a chiral alcohol, and my product is a complex mixture of diastereomers. How do I handle this?
A2: The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers.[9]
-
Causality: The alcohol can attack the intermediate oxocarbenium ion from either face, leading to two diastereomeric THP ethers.[11] These diastereomers will have different physical properties and appear as separate sets of signals in NMR spectra, complicating analysis.[10]
-
Troubleshooting:
-
Chromatographic Separation: Diastereomers can often be separated by flash column chromatography, although this can be challenging.
-
Alternative Protecting Groups: If the diastereomeric mixture is problematic for subsequent steps or purification, consider a protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS).
-
Q3: My THP-protected product is decomposing during silica gel chromatography. What can I do?
A3: THP ethers are acid-labile.[9] Standard silica gel is slightly acidic and can cause partial or complete deprotection of the alcohol during purification.
-
Causality: The acidic nature of the silica gel catalyzes the hydrolysis of the THP ether.[12]
-
Troubleshooting:
General Protocol for Tetrahydropyranylation of a Primary Alcohol
-
Preparation: In a round-bottom flask, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq.).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel treated with triethylamine.
IV. Common Byproducts and Their Characteristics
| Byproduct | Parent Synthesis Method | Boiling Point (°C) | Notes on Formation and Removal |
| Tetrahydropyran (THP) | THFA Rearrangement | 88 | Formed by over-hydrogenation of DHP. Can be separated by fractional distillation.[1] |
| Cyclopentanone | THFA Rearrangement | 131 | Byproduct from alternative rearrangement pathways. Separable by distillation.[1] |
| Acrolein | THFA Rearrangement | 53 | Highly volatile and toxic byproduct. Can form azeotropic mixtures with water.[1] |
| δ-Valerolactone (DVL) | THFA Rearrangement | 218-220 | Formation favored by strong acid sites on the catalyst.[4] High boiling point, removed by distillation. |
| Diene Dimer | Hetero-Diels-Alder | Varies | High molecular weight byproduct from self-reaction of the diene. Minimized by slow addition of the diene.[8] |
| 5-Hydroxypentanal | THP Deprotection | - | Formed upon acidic hydrolysis of the THP ether.[9] Exists in equilibrium with its cyclic hemiacetal form. |
V. Visualization of Key Mechanisms
Acid-Catalyzed Tetrahydropyranylation
Caption: Mechanism of THP protection of alcohols.
References
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. MDPI. Available at: [Link]
-
Dihydropyran is synthesized by treating tetrahydrofurfuryl alcohol with an arenesulfonic acid, ArSO3H. Propose a mechanism for this conversion. Homework.Study.com. Available at: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
- EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation. Google Patents.
-
ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2,3-dihydropyran. Organic Syntheses Procedure. Available at: [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. PubMed. Available at: [Link]
-
Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. ResearchGate. Available at: [Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. Available at: [Link]
- WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent. Google Patents.
-
Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Semantic Scholar. Available at: [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. Available at: [Link]
-
synthesis & cleavage of THP ethers. YouTube. Available at: [Link]
-
Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. PubMed. Available at: [Link]
-
Formation of Diastereomers. Pharmacy 180. Available at: [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. Available at: [Link]
-
Solved 1. Under acid catalysis, an alcohol reacts with the. Chegg.com. Available at: [Link]
-
Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PubMed. Available at: [Link]
-
Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. ResearchGate. Available at: [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available at: [Link]
-
Challenges in downstream purification of advanced therapies. Available at: [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
-
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. Available at: [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. Available at: [Link]
Sources
- 1. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Hetero-Diels-Alder Reactions: A Technical Support & Troubleshooting Guide
Welcome to the technical support center for hetero-Diels-Alder reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles, which are prevalent in numerous natural products and pharmaceuticals.[1][2][3][4] However, its success is highly dependent on the careful optimization of various reaction parameters.
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up a hetero-Diels-Alder reaction for the first time?
A1: When embarking on a new hetero-Diels-Alder reaction, the three most critical pillars to consider are:
-
Reactant Electronic Complementarity: The reaction is typically fastest between an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron-demand scenario).[2][5] The presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile enhances the reaction rate by narrowing the HOMO-LUMO energy gap between the reactants.[2]
-
Diene Conformation: The diene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition.[6][7] Acyclic dienes exist in equilibrium between the more stable s-trans and the reactive s-cis conformers. Dienes that are locked in an s-cis conformation, such as cyclopentadiene, are often highly reactive.[6]
-
Choice of Catalyst: Many hetero-Diels-Alder reactions require a catalyst to proceed at a reasonable rate and with high selectivity. Lewis acids are the most common catalysts, as they coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during hetero-Diels-Alder reactions and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Yield
Q2: My hetero-Diels-Alder reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A2: Low or no yield is a common frustration. The underlying cause often falls into one of several categories. Here’s a troubleshooting workflow to diagnose and solve the issue:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Causality Analysis:
-
Reactant Instability: Dienes, especially electron-rich ones, can be prone to polymerization or degradation. Similarly, some dienophiles may be unstable under the reaction conditions.
-
Solution: Use freshly purified reactants. If one of the components is known to be unstable, consider generating it in situ. For example, 1,3-butadiene can be generated by the thermal cracking of 3-sulfolene.[10]
-
-
Unfavorable Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.[11] This is especially true for thermally allowed [4+2] cycloadditions.[12][13]
-
Solvent: The choice of solvent can have a significant impact on the reaction rate.[16][17] Polar solvents can accelerate the reaction by stabilizing the polar transition state.[1] In some cases, hydrogen bonding solvents can also enhance reactivity.[18][19]
-
Solution: Conduct a solvent screen. Common solvents to try include dichloromethane, toluene, acetonitrile, and in some cases, even water.[1]
-
-
-
Catalyst Inactivity or Incompatibility:
-
Product Isolation Issues: The product may be forming but is being lost during the work-up or purification steps.
-
Solution: Analyze a crude sample of the reaction mixture by TLC, LC-MS, or NMR to confirm product formation. If the product is present, optimize your extraction and chromatography conditions. For instance, if your product is polar, you may need a more polar solvent system for extraction and chromatography.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Temperature | 0 °C to 80 °C | Balances reaction rate against potential for retro-Diels-Alder reaction. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | A range of polarities to assess solvent effects on reaction rate.[16] |
| Catalyst | TiCl₄, BF₃·OEt₂, SnCl₄ | Common and effective Lewis acids for many hetero-Diels-Alder reactions.[8] |
| Catalyst Loading | 5 mol% to 20 mol% | A good starting range to observe catalytic effects without excessive loading. |
Problem 2: Poor Selectivity (Regio- and Stereoselectivity)
Q3: My reaction produces a mixture of isomers. How can I improve the regioselectivity and/or stereoselectivity?
A3: Achieving high selectivity is a common challenge in hetero-Diels-Alder reactions. Both regioselectivity (the orientation of the diene and dienophile) and stereoselectivity (the 3D arrangement of atoms in the product) are influenced by a combination of electronic and steric factors.[22][23][24]
Improving Regioselectivity:
Regioselectivity is often governed by the electronic properties of the substituents on the diene and dienophile. The reaction generally proceeds to align the atoms with the largest coefficients in the HOMO of one reactant and the LUMO of the other.[24]
-
Enhance Electronic Bias: Make the electronic differences between the diene and dienophile more pronounced. This can often be achieved by changing the substituents.
-
Use a Lewis Acid Catalyst: Lewis acids can enhance the regioselectivity by coordinating to the dienophile and amplifying the electronic differences between the atoms of the double or triple bond.[8]
Improving Stereoselectivity (Endo/Exo Selectivity):
In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the π-system of the diene and the substituents on the dienophile.[24][25]
-
Lower the Reaction Temperature: Since the endo product is often the kinetic product, running the reaction at a lower temperature can favor its formation. The exo product is sometimes the thermodynamically more stable product and may be favored at higher temperatures.
-
Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can influence the endo/exo selectivity by sterically favoring one transition state over the other.[20]
-
Solvent Effects: The solvent can influence the transition state geometry and therefore the stereochemical outcome. Experimenting with different solvents is recommended.[16][17]
Experimental Protocol: Screening for Optimal Selectivity
-
Setup Parallel Reactions: In separate vials, set up the same reaction under different conditions.
-
Vary One Parameter at a Time:
-
Temperature Screen: Run the reaction at 0 °C, room temperature, and 50 °C.
-
Solvent Screen: Test a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., Acetonitrile), and a chlorinated solvent (e.g., Dichloromethane).
-
Catalyst Screen: If using a catalyst, test different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄).
-
-
Analyze the Product Ratios: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of isomers.
-
Identify Optimal Conditions: The condition that provides the highest ratio of the desired isomer is the optimal one.
Diagram: Factors Influencing Selectivity
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cycloaddition - Wikipedia [en.wikipedia.org]
- 13. aklectures.com [aklectures.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting diastereoselectivity in reactions of dihydropyran derivatives
Welcome to the technical support center for diastereoselective reactions in dihydropyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the stereochemical outcome of their reactions. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the insights and protocols necessary to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (e.g., low cis:trans ratio) in Prins-type Cyclizations
Question: My silyl-Prins cyclization to form a 2,6-disubstituted dihydropyran is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the cis isomer?
Answer: Achieving high cis-selectivity in Prins-type cyclizations is a common challenge. The stereochemical outcome is dictated by the transition state geometry, which is highly sensitive to several reaction parameters. The generally accepted mechanism involves the formation of an oxocarbenium ion, which then undergoes a 6-endo cyclization. The chair-like transition state with substituents in pseudoequatorial positions is typically favored, leading to the cis product.[1] Here are the key factors to investigate:
1. The Critical Role of the Lewis Acid Catalyst:
The choice and stoichiometry of the Lewis acid are paramount in controlling the transition state. Different Lewis acids can influence the reaction's kinetics and the stability of intermediates.
-
Troubleshooting Step: Screen a variety of Lewis acids. For instance, while common Lewis acids like BF₃·OEt₂ might lead to complex mixtures, trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to be highly effective in promoting silyl-Prins cyclizations with excellent cis-diastereoselectivity, particularly at low temperatures.[1][2] Other catalysts like InCl₃ have also demonstrated high diastereoselectivity in related cyclizations.[2]
-
Underlying Principle: Stronger Lewis acids can lead to more reactive intermediates that may undergo side reactions, while a carefully chosen catalyst can stabilize the desired transition state. The coordination of the Lewis acid to the aldehyde and the alcohol functionality of the starting material influences the conformational rigidity of the transition state assembly.
2. The Impact of Reaction Temperature:
Lowering the reaction temperature is a classic strategy to enhance diastereoselectivity.
-
Troubleshooting Step: Perform the reaction at -78 °C.[2] This can significantly favor the thermodynamically more stable transition state, leading to a higher diastereomeric ratio (d.r.).[2][3] While this may decrease the reaction rate, the improvement in selectivity often justifies longer reaction times.
-
Underlying Principle: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower energy pathway.
3. Solvent Effects on Transition State Polarity:
The solvent can influence the stability of the charged intermediates and the overall reaction pathway.
-
Troubleshooting Step: Experiment with different solvents. Dichloromethane (CH₂Cl₂) is a common choice for these reactions.[1] In some cases, coordinating solvents like diethyl ether can improve selectivity by preventing the formation of undesired side products.[2]
-
Underlying Principle: Solvents with different polarities and coordinating abilities can stabilize or destabilize the oxocarbenium ion intermediate and the transition states leading to different diastereomers.
Experimental Protocol: Optimizing cis-Selectivity in a Silyl-Prins Cyclization
This protocol is based on conditions reported to favor high cis-diastereoselectivity.[1][2]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vinylsilyl alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of 0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add TMSOTf (1.0 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dihydropyran.
Issue 2: Unexpected Side Products in Hetero-Diels-Alder Reactions
Question: I am attempting a hetero-Diels-Alder reaction to synthesize a dihydropyran, but I am observing significant formation of byproducts and low yields of the desired cycloadduct. What could be the cause and how can I mitigate this?
Answer: The hetero-Diels-Alder reaction is a powerful tool for constructing dihydropyran rings with good stereocontrol.[4][5] However, the success of this reaction depends on the electronic nature of the diene and dienophile, as well as the reaction conditions. The formation of side products often points to issues with catalyst activity, reaction temperature, or substrate stability.
1. Catalyst Selection and Loading:
For inverse electron demand hetero-Diels-Alder reactions, chiral bis(oxazoline)-copper(II) complexes are highly effective catalysts.[4][5]
-
Troubleshooting Step: Ensure you are using a suitable catalyst for your specific substrates. If you are already using a Cu(II)-box catalyst, consider varying the counterion (e.g., OTf⁻ vs. SbF₆⁻) as this can impact catalytic activity and selectivity. Also, optimize the catalyst loading; while loadings as low as 0.2 mol % can be effective, some systems may require higher concentrations.[5]
-
Underlying Principle: The chiral catalyst coordinates to the heterodiene, activating it towards cycloaddition and creating a chiral environment that directs the approach of the dienophile, thus controlling both diastereo- and enantioselectivity.
2. Reaction Temperature and Time:
While many hetero-Diels-Alder reactions proceed at room temperature or below, some systems may require careful temperature control to minimize side reactions.
-
Troubleshooting Step: If you observe decomposition or byproduct formation, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary, but this should be done cautiously as it can negatively impact diastereoselectivity.[3]
-
Underlying Principle: Temperature affects the rates of both the desired cycloaddition and competing decomposition pathways. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.
3. Substrate Purity and Stability:
The purity of the diene and dienophile is crucial. Impurities can inhibit the catalyst or lead to side reactions. Some substrates, particularly electron-rich enol ethers, can be prone to decomposition under acidic conditions.
-
Troubleshooting Step: Ensure your starting materials are pure. If using an enol ether, consider using freshly distilled or purified material. The presence of any protic acid impurities can be detrimental.
Data Summary: Influence of Reaction Parameters on Diastereoselectivity
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| Silyl-Prins Cyclization | TMSOTf | CH₂Cl₂ | -78 | 90:10 | [1] |
| Silyl-Prins Cyclization | BF₃·OEt₂ | CH₂Cl₂ | 0 | Complex Mixture | [1] |
| Organocatalytic Annulation | Imidazolium Salt | CH₂Cl₂ | RT | >20:1 | [6] |
| Organocatalytic Annulation | Imidazolium Salt | THF | RT | Lower d.r. | [3] |
Visualizing Reaction Pathways
Diagram 1: Silyl-Prins Cyclization Mechanism
Caption: Proposed mechanism for the silyl-Prins cyclization.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
Sources
- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Dihydropyrans
Welcome to the Technical Support Center for the synthesis of substituted dihydropyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. Dihydropyrans are prevalent scaffolds in numerous natural products and pharmaceuticals, and their efficient synthesis is a critical task in organic chemistry.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted dihydropyrans, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My hetero-Diels-Alder reaction for dihydropyran synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in hetero-Diels-Alder reactions for dihydropyran synthesis are a frequent issue and can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity and Loading: The choice and amount of catalyst are paramount. For Lewis acid-catalyzed reactions, such as those using bis(oxazoline) copper(II) complexes, insufficient catalyst loading can lead to a sluggish reaction.[1][2] Conversely, excessively high catalyst loading might lead to undesired side reactions or product inhibition. It is crucial to find the optimal catalyst loading, which can be as low as 0.2 mol% for highly efficient systems.[1]
-
Substrate Reactivity: The electronic nature of your diene and dienophile is a key determinant of reactivity. In a normal electron-demand hetero-Diels-Alder reaction, an electron-rich diene and an electron-poor dienophile are required.[3] If your substrates have mismatched electronic properties, the reaction will be slow. Consider modifying your substrates to enhance their reactivity, for example, by using highly electron-rich dienes like Danishefsky's diene.[4]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium. Many enantioselective hetero-Diels-Alder reactions require sub-ambient temperatures (e.g., -78 °C) to achieve high selectivity, which may also slow down the reaction.[2] A systematic screening of solvents is advisable, as solvent polarity can influence the catalyst's activity and the stability of the transition state.[5] In some cases, solvent-free conditions have been shown to improve yields.[6]
-
Water Contamination: Lewis acid catalysts, particularly metal-based ones, are often sensitive to moisture. The presence of water can deactivate the catalyst, leading to incomplete conversion.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain a water-free environment.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Question 2: I am observing poor diastereoselectivity or enantioselectivity in my asymmetric dihydropyran synthesis. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is often the primary goal of modern synthetic methods. Poor stereo-outcome can usually be traced back to the catalyst-substrate interaction and the reaction conditions.
-
Chiral Catalyst Design: The structure of the chiral ligand is the most critical factor for inducing stereoselectivity. For metal-catalyzed reactions, ligands like C2-symmetric bis(oxazolines) have proven highly effective in creating a chiral environment around the metal center, thereby directing the approach of the substrates.[1] For organocatalytic reactions, the steric and electronic properties of the catalyst, such as a chiral N,N'-dioxide, dictate the facial selectivity of the reaction.[8] If you are observing poor selectivity, consider screening a panel of chiral ligands or catalysts with different steric bulk and electronic properties.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which corresponds to the major diastereomer or enantiomer. Many highly enantioselective syntheses of dihydropyrans are performed at low temperatures, such as -78 °C.[2]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. A change in solvent polarity can sometimes lead to a dramatic improvement in stereoselectivity. It is worthwhile to screen a range of solvents with varying polarities.
-
Substrate Control: In some cases, the inherent stereochemical biases of the substrates can either complement or oppose the catalyst's control. If the catalyst and substrate have mismatched preferences, poor selectivity may result. Modifying the substituents on the substrates can sometimes alter these biases and improve the overall stereochemical outcome.
Table 1: Comparison of Catalytic Systems for Asymmetric Dihydropyran Synthesis
| Catalytic System | Catalyst Loading (mol%) | Substrates | Yield (%) | ee (%) | dr | Reaction Conditions |
| Bis(oxazoline) Copper(II) Complex | 0.2 - 10 | Ethyl glyoxylate, Danishefsky's diene | 95 | 98 | - | CH₂Cl₂, -78 °C, 1-3 h[1][2] |
| Chiral N,N'-Dioxide | 10 | α-substituted cyano ketones, β,γ-unsaturated α-ketoesters | up to 99 | up to 99 | - | Toluene, 30 °C, 24 h[8] |
| Squaramide / Silver(I) | 0.5 (squaramide), 1 (Ag₂O) | 1,3-diketones, alkyne-tethered nitroalkenes | 98 | 94 | - | CH₂Cl₂, rt |
| N-Heterocyclic Carbene (NHC) | 0.25 | α,β-unsaturated aldehydes, selenyl vinyl ketones | high | >93 | - | Toluene, Cs₂CO₃, rt, 15 h[9] |
Question 3: My reaction is producing significant side products. How can I improve the chemoselectivity?
Answer:
Side product formation can be a complex issue, often arising from competing reaction pathways. Identifying the structure of the side products is the first step toward diagnosing the problem.
-
Reaction Mechanism Analysis: Understanding the reaction mechanism is crucial. For instance, in multicomponent reactions for pyran synthesis, the sequence of events (e.g., Knoevenagel condensation followed by Michael addition and cyclization) must be well-controlled.[6] If a competing pathway is kinetically favorable under your current conditions, you may need to adjust the conditions to favor the desired pathway.
-
Catalyst Choice: The nature of the catalyst can influence which reaction pathway is favored. For example, in reactions that can proceed through either a concerted or a stepwise mechanism, the catalyst can stabilize one pathway over the other.[5] Some catalysts may also be prone to promoting side reactions like polymerization of the starting materials.
-
Protecting Groups: If your substrates contain functional groups that can interfere with the desired reaction, using appropriate protecting groups can enhance chemoselectivity. For example, dihydropyran itself is often used as a protecting group for alcohols, highlighting its stability under certain conditions while other functional groups react.[10]
-
Reaction Conditions: Factors such as temperature, concentration, and order of addition of reagents can all influence chemoselectivity. Running the reaction at a lower temperature may disfavor a high-activation-energy side reaction. High dilution conditions can favor intramolecular over intermolecular processes.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for dihydropyran synthesis?
A1: A wide variety of catalysts have been developed for dihydropyran synthesis, which can be broadly categorized into:
-
Lewis Acid Metal Catalysts: These are among the most common and include complexes of copper, chromium, silver, and tantalum.[1][11][12] They activate the dienophile in hetero-Diels-Alder reactions, making it more susceptible to nucleophilic attack by the diene.
-
Organocatalysts: These are metal-free small organic molecules that can catalyze the reaction. Examples include N,N'-dioxides, diphenylprolinol silyl ethers, N-heterocyclic carbenes (NHCs), and squaramides.[2][8][9] They often operate through different mechanisms, such as cascade Michael/hemiacetalization reactions.[8]
-
Brønsted Acids and Bases: Simple acids and bases can also catalyze certain types of dihydropyran syntheses, although they may offer less stereocontrol. Molecular iodine has been reported as a mild and effective catalyst.[13]
Catalyst Selection Logic
Caption: A decision tree for initial catalyst selection.
Q2: How do I choose between a metal-based catalyst and an organocatalyst?
A2: The choice depends on several factors:
-
Cost and Availability: Organocatalysts are often derived from readily available starting materials and can be less expensive than catalysts based on precious metals.
-
Toxicity: For applications in drug development, minimizing residual metal contamination is crucial. Organocatalysts offer a clear advantage in this regard.
-
Reaction Scope: Some transformations are better suited to one type of catalyst. For example, hetero-Diels-Alder reactions are very effectively catalyzed by chiral Lewis acid metal complexes.[1] Cascade reactions involving enolate or acylazolium intermediates are the domain of organocatalysts like NHCs and aminocatalysts.[9][14]
-
Sensitivity: Metal-based catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques. Many organocatalysts are more robust and easier to handle.
Q3: Can I reuse my catalyst?
A3: Catalyst reusability is an important consideration for sustainable chemistry.
-
Heterogeneous Catalysts: Catalysts that are in a different phase from the reaction mixture (e.g., solid catalysts in a liquid reaction) are generally easier to recover and reuse. For example, metal-organic frameworks (MOFs) have been developed as reusable catalysts for dihydropyran synthesis.[11]
-
Homogeneous Catalysts: Recovering homogeneous catalysts can be more challenging. However, some strategies, such as immobilization on a solid support, can be employed to facilitate reuse.
Experimental Protocols
General Procedure for a Bis(oxazoline) Copper(II) Catalyzed Enantioselective Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Evans, D. A., et al.[1]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bis(oxazoline) ligand (0.2-10 mol%) in anhydrous dichloromethane (CH₂Cl₂). Add the copper(II) salt (e.g., Cu(OTf)₂) and stir the mixture at room temperature until a homogeneous solution is formed.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.
-
Substrate Addition: To the cooled catalyst solution, add the dienophile (e.g., ethyl glyoxylate, 1.0 equivalent) dropwise. After stirring for a few minutes, add the diene (e.g., Danishefsky's diene, 1.2 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyran.
References
- BenchChem. (2025). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Synthesis.
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (1997). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]
-
Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2015). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 17(21), 5444–5447. [Link]
- Nachtigall, A., et al. (2016).
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis.
-
Organic Letters. (2021). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
Organic Syntheses. (n.d.). 2,3-dihydropyran. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
-
Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]
-
ResearchGate. (2025). Efficient Asymmetric Synthesis of 2,6‐Disubstituted 2H‐Dihydropyrans via a Catalytic Hetero‐Diels–Alder/Allylboration Sequence. [Link]
-
NIH. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (2020). Dihydropyran. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
MDPI. (2021). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
University of California, Irvine. (n.d.). Diels-Alder Reaction (Part 2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. organic-chemistry.org [organic-chemistry.org]
Removal of residual starting material from (3,4-Dihydro-2H-pyran-6-yl)methanol
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual starting materials from (3,4-Dihydro-2H-pyran-6-yl)methanol. It is intended for researchers, scientists, and drug development professionals to ensure the highest purity of their synthesized compound.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, particularly concerning the removal of the common starting material, 3,4-dihydro-2H-pyran-6-carbaldehyde.
Issue 1: My NMR/GC-MS analysis shows significant residual 3,4-dihydro-2H-pyran-6-carbaldehyde after the initial work-up.
-
Potential Cause 1: Incomplete Reaction. The reduction of the aldehyde to the alcohol may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or a deactivated reducing agent.
-
Solution 1: Reaction Optimization. Before proceeding to more complex purification, ensure the reaction itself is optimized. This includes:
-
Using a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
-
Monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Ensuring the quality of the reducing agent, as they can be sensitive to moisture.
-
-
Potential Cause 2: Inefficient Aqueous Work-up. A simple aqueous wash may not be sufficient to remove the unreacted aldehyde, which has some solubility in common organic solvents.
-
Solution 2: Chemical Extraction with Sodium Bisulfite. A highly effective method for removing aldehydes is to perform a wash with a saturated sodium bisulfite (NaHSO₃) solution. The bisulfite anion undergoes a nucleophilic addition to the aldehyde's carbonyl group, forming a water-soluble adduct that is easily separated in the aqueous layer.
A detailed protocol for a bisulfite wash is provided in the "Experimental Protocols" section.
-
Potential Cause 3: Co-elution during Chromatography. If flash column chromatography is used, the aldehyde and the desired alcohol product may have similar retention factors (Rf) in certain solvent systems, leading to incomplete separation.
-
Solution 3: Optimization of Chromatographic Conditions.
-
Solvent System Screening: Experiment with different solvent systems to maximize the difference in Rf values (ΔRf) between the aldehyde and the alcohol. A common starting point is a mixture of hexanes and ethyl acetate. Increasing the polarity (higher ethyl acetate content) will generally lower the Rf of both compounds, but the separation may improve.
-
TLC Analysis: Before running the column, carefully perform TLC analysis with the chosen solvent system to confirm adequate separation.
-
Issue 2: I've performed a bisulfite wash, but I still detect trace amounts of the aldehyde.
-
Potential Cause 1: Equilibrium of Adduct Formation. The formation of the bisulfite adduct is a reversible reaction. If the concentration of the bisulfite solution is too low or the washing is not thorough, some aldehyde may remain in the organic layer.
-
Solution 1: Repeated Washes. Perform two or three consecutive washes with a freshly prepared, saturated sodium bisulfite solution to drive the equilibrium towards the formation of the water-soluble adduct.
-
Potential Cause 2: Emulsion Formation. During the aqueous wash, an emulsion may form at the interface of the organic and aqueous layers, trapping some of the organic material and preventing efficient separation.
-
Solution 2: Breaking the Emulsion.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Allow the separatory funnel to stand for a longer period to allow the layers to separate.
-
In stubborn cases, the mixture can be filtered through a pad of Celite.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Mechanism of aldehyde removal via bisulfite wash.
Q2: Are there alternative methods to remove the starting aldehyde besides a bisulfite wash?
Yes, several other methods can be employed:
-
Flash Column Chromatography: As mentioned, this is a very common technique. Careful selection of the mobile phase is crucial for good separation.
-
Distillation: If the boiling points of the aldehyde and the alcohol are sufficiently different (typically >25 °C), fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
-
Girard's Reagents: Girard's reagents (T and P) react with aldehydes and ketones to form water-soluble hydrazones, which can be removed by an aqueous wash. The aldehyde can be recovered from the aqueous layer by treatment with acid, which is useful if the starting material needs to be recovered.
Q3: How can I confirm the purity of my final this compound product?
A combination of analytical techniques should be used to confirm the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods. In the ¹H NMR spectrum, the disappearance of the characteristic aldehyde proton peak (around 9-10 ppm) and the appearance of the alcohol proton and the methylene protons adjacent to the hydroxyl group are key indicators of a successful reaction and purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides the mass of each component, allowing for the identification and quantification of impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to visually assess the purity. A pure compound should ideally show a single spot.
Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Scalability |
| Sodium Bisulfite Wash | Chemical extraction via reversible adduct formation. | Highly selective for aldehydes, cost-effective, simple procedure. | Not effective for hindered ketones, adduct formation is reversible. | Excellent |
| Flash Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution for compounds with different polarities, widely applicable. | Can be time-consuming, requires significant solvent volumes, potential for sample loss. | Good, but can be laborious for very large scales. |
| Fractional Distillation | Separation based on differences in boiling points. | Excellent for large quantities, solvent-free (after initial work-up). | Requires a significant difference in boiling points, potential for thermal degradation of the product. | Excellent |
Experimental Protocols
Protocol 1: Sodium Bisulfite Wash for Aldehyde Removal
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). This can be done by adding solid NaHSO₃ to deionized water with stirring until no more solid dissolves.
-
Extraction: a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. b. Add an equal volume of the saturated NaHSO₃ solution to the separatory funnel. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate. The aqueous layer (bottom) containing the bisulfite adduct can be drained off.
-
Repeat: Repeat the wash with a fresh portion of the saturated NaHSO₃ solution.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any residual bisulfite, followed by a wash with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
-
Verification: Confirm the removal of the aldehyde by TLC or NMR analysis.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Choose an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate - this should be optimized by TLC). Prepare a slurry of silica gel in the chosen solvent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Organic Chemistry, 5th Edition. Paula Yurkanis Bruice. Pearson Education, Inc. (2007). [Link]
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and Christina Li Lin Chai. Butterworth-Heinemann. (2017). [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell. Longman Scientific & Technical. (1989). [Link]
-
Girard, A.; Sandulesco, G. Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des cétones et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta. 1936 , 19 (1), 1095–1107. [Link]
Preventing polymerization of (3,4-Dihydro-2H-pyran-6-yl)methanol during storage
Technical Support Center: Stabilizing (3,4-Dihydro-2H-pyran-6-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This versatile building block is crucial for many synthetic pathways; however, its vinyl ether moiety makes it susceptible to polymerization, which can compromise experimental results and material integrity. This guide provides an in-depth understanding of the instability mechanisms and offers practical, field-proven solutions for its storage and handling.
Section 1: The Science of Instability - Why Does this compound Polymerize?
The root of the compound's instability lies in the electron-rich double bond of the dihydropyran ring. This structure is a classic vinyl ether, which is highly susceptible to cationic polymerization.[1][2] The process is initiated by electrophilic agents, most commonly trace amounts of acid (Brønsted or Lewis acids) that may be present as impurities in the compound itself, on glassware, or in the storage atmosphere.[3][4]
The mechanism proceeds via the following steps:
-
Initiation: A proton (H⁺) from an acid catalyst attacks the electron-rich double bond, forming a resonance-stabilized oxocarbenium ion. This carbocation is the active species.
-
Propagation: The highly reactive carbocation rapidly attacks the double bond of another monomer molecule. This process repeats, rapidly building a polymer chain. This polymerization involves the C=C bond and does not typically proceed through ring-opening.[3]
A secondary, though less common, risk is the formation of peroxides, a known hazard for ethers stored in the presence of oxygen and light.[5][6] These peroxides can potentially initiate free-radical polymerization, although the cationic pathway is generally dominant for vinyl ethers.
Caption: Acid-catalyzed polymerization pathway and points of intervention.
Section 2: Troubleshooting Guide
This section addresses common observations that indicate product degradation.
Q: My clear, colorless this compound has become viscous, cloudy, or has solidified. What happened?
A: This is a definitive sign of polymerization. The increase in viscosity is due to the formation of oligomers (short polymer chains), and solidification indicates extensive polymerization. The material is no longer suitable for most applications, as its chemical identity has changed and it will not exhibit the expected reactivity. The polymerization process is generally irreversible.
Q: I've noticed a yellow or brown tint developing in my sample over time. Is this a problem?
A: Yes, this is an early warning sign of degradation. While slight discoloration can be caused by minor oxidation, it often accompanies the formation of oligomers, which are precursors to full-scale polymerization. We strongly recommend re-analyzing the material for purity (e.g., by GC or NMR) before use. If significant impurities are detected, the material should be discarded according to your institution's safety protocols.
Q: My NMR spectrum shows broad humps, and the integration of the vinyl protons is low. What does this mean?
A: The appearance of broad signals ("humps") in the NMR spectrum, particularly in the aliphatic region, is characteristic of polymer formation. A corresponding decrease in the integration of the sharp signals for the vinylic protons (the C=C double bond) confirms that the monomer is being consumed to form the polymer. The material has polymerized and should not be used.
Section 3: Proactive Prevention - FAQs
Q: What is the single most important factor in preventing polymerization during storage?
A: The strict exclusion of acidic contaminants. Given that the polymerization is acid-catalyzed, preventing contact with acids is paramount. This includes using clean, dry glassware and storing the compound under an inert atmosphere to prevent the formation of acidic species from atmospheric moisture and CO₂.
Q: What are the ideal storage conditions for this compound?
A: Proper storage is a multi-faceted approach that drastically reduces the rate of all degradation pathways. We summarize the optimal conditions below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[7][8] | Slows the kinetic rate of both polymerization and peroxide formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with oxygen, inhibiting oxidative degradation and peroxide formation.[6] Displaces moisture. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can catalyze radical reactions.[9] Provides an inert surface and a tight seal. |
| Inhibitor | Anhydrous K₂CO₃ (solid) or BHT (~100 ppm) | K₂CO₃ is a solid base that neutralizes trace acids without dissolving in the organic material. BHT is a radical scavenger that inhibits peroxide-mediated pathways. |
Q: Should I add a stabilizer to a new bottle? If so, what and how much?
A: For long-term storage (>6 months), adding a stabilizer is a prudent measure.
-
For Acid Scavenging: Add a very small amount (e.g., the tip of a spatula) of anhydrous potassium carbonate (K₂CO₃) powder to the bottle. This solid base will neutralize any adventitious acid without interfering with most downstream applications (as it can be easily filtered off).
-
For Radical Inhibition: If peroxide formation is a concern, a radical inhibitor like butylated hydroxytoluene (BHT) can be added at a concentration of 50-200 ppm. However, for most users, meticulous inert atmosphere handling is sufficient to prevent radical-based issues.
Q: How can I test for peroxides before using the compound?
A: Peroxide formation is a significant safety hazard.[5] Before using material that has been stored for an extended period or exposed to air, perform a peroxide test. A simple method is to use commercially available peroxide test strips. Alternatively, a drop of the compound can be added to a fresh solution of potassium iodide in acetic acid; the formation of a yellow or brown color indicates the presence of peroxides. Do not distill or heat any ether-containing compound without first confirming the absence of peroxides.
Section 4: Standard Operating Protocols
Adherence to strict protocols is essential for maintaining the integrity of this compound.
Protocol 4.1: Recommended Storage Protocol for New Bottles
-
Inspect Upon Receipt: Ensure the bottle seal is intact.
-
Date the Bottle: Clearly write the date received and the date opened on the label.[6]
-
Inert Gas Blanket: Before the first use and after every subsequent use, flush the headspace of the bottle with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Secure the cap immediately after flushing. Use PTFE tape to further secure the seal if desired.
-
Refrigerate: Store the bottle in a refrigerator at 2–8 °C, away from light sources.[7][8]
Protocol 4.2: Safe Handling and Dispensing
-
Work in a Hood: Always handle this compound inside a certified laboratory chemical hood to avoid inhalation of vapors.[10][11]
-
Gather Equipment: Use only clean, oven-dried glassware or new, dry syringes and needles.
-
Warm to Room Temp: Allow the sealed bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Use Inert Atmosphere: For the highest purity applications, dispense the liquid using a syringe through a septum cap under a positive pressure of inert gas.
-
Minimize Air Exposure: If dispensing in the open, do so quickly. Immediately after removing the desired amount, flush the bottle headspace with inert gas (as in Protocol 4.1), and seal it tightly before returning to storage.
References
-
Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. [Link]
-
3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. PubChem. [Link]
-
Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH & Co.KG. [Link]
- US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]
-
Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry. [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]
-
Ethers - Handling and control of exposure. University of St Andrews. [Link]
-
Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech. [Link]
-
Thermal Decomposition of 3,6-Dihydro-2H-pyran. ElectronicsAndBooks. [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Catalytic Polymerization of Olefins and Acetylenes. LibreTexts Chemistry. [Link]
-
Lewis-acid catalyzed formation of dihydropyrans. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemos.de [chemos.de]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemicals.co.uk [chemicals.co.uk]
Characterization of unexpected products in (3,4-Dihydro-2H-pyran-6-yl)methanol reactions
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Introduction:
Welcome to the technical support center for (3,4-Dihydro-2H-pyran-6-yl)methanol. This valuable building block is instrumental in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its unique structure, featuring a highly reactive enol ether coupled with an allylic primary alcohol, provides significant synthetic versatility. However, this same reactivity profile can be a source of unexpected and often complex side reactions if not properly managed.
This guide is designed to function as a direct line to our application specialists. We have compiled our most frequently encountered issues into a series of troubleshooting guides and FAQs. Our goal is to move beyond simple procedural lists and provide you with the mechanistic insights and causal explanations necessary to anticipate challenges, diagnose problems, and rationally design successful experiments.
Section 1: Issues in Acid-Catalyzed Reactions
The enol ether moiety is exceptionally sensitive to acidic conditions. This is the most common area where researchers encounter unexpected product formation.
FAQ 1: I'm attempting an acid-catalyzed reaction, but I'm isolating a ring-opened aldehyde instead of my expected product. What is the cause?
Root Cause Analysis:
This is a classic case of competing reaction pathways. The enol ether of this compound can undergo two primary transformations under acidic conditions:
-
Desired Pathway (Electrophilic Addition): The π-bond of the enol ether acts as a nucleophile, attacking an electrophile (E+). This proceeds through a stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile.
-
Unexpected Pathway (Hydrolysis): In the presence of water, even in trace amounts, the enol ether can undergo rapid acid-catalyzed hydrolysis. This reaction proceeds via protonation of the double bond to form the same oxocarbenium ion, which is then attacked by water. The resulting hemiacetal is unstable and quickly opens to form 6-hydroxy-2-oxohexanal.[1]
The core issue is that the intermediate is common to both pathways. The outcome of the reaction is therefore determined by the relative concentration and nucleophilicity of the intended nucleophile versus water.
Visualizing the Competing Pathways:
Caption: Competing pathways for the oxocarbenium intermediate.
Troubleshooting Guide & Protocol:
Objective: To favor the electrophilic addition pathway and suppress hydrolysis.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use a mild, non-aqueous acid catalyst (e.g., PPTS, CSA) instead of strong mineral acids (HCl, H₂SO₄). | Strong aqueous acids provide both the proton and the water nucleophile, strongly favoring hydrolysis.[1][2] |
| Solvent | Use rigorously dried, non-protic solvents (e.g., DCM, THF, Dioxane). | Minimizes the concentration of water, the competing nucleophile. |
| Additives | Add a dehydrating agent like activated molecular sieves (3Å or 4Å). | Actively scavenges trace water from the reaction medium. |
| Temperature | Conduct the reaction at low temperatures (0 °C to -78 °C). | Often slows the rate of hydrolysis relative to the desired reaction. |
Step-by-Step Protocol: THP Protection of a Secondary Alcohol (Example)
-
Preparation: Dry a round-bottom flask under vacuum with a heat gun and cool under an inert atmosphere (N₂ or Ar). Add activated 4Å molecular sieves.
-
Reagents: Add anhydrous dichloromethane (DCM) via syringe. Dissolve the secondary alcohol (1.0 equiv) and this compound (1.2 equiv).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one portion.
-
Monitoring: Stir the reaction at 0 °C and monitor progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid catalyst.
-
Work-up: Dilute the mixture with DCM, filter to remove the molecular sieves, and wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Challenges in Selective Oxidation
The goal is typically to oxidize the primary alcohol to the corresponding aldehyde without affecting the sensitive enol ether.
FAQ 2: I'm trying to form the aldehyde, but my yield is low and I'm getting a complex mixture. Why is this simple oxidation failing?
Root Cause Analysis:
The enol ether double bond is electron-rich and susceptible to attack by many common oxidizing agents, especially those that are electrophilic or operate under acidic conditions.[3]
-
Over-oxidation/Degradation: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will readily attack the double bond, leading to cleavage and decomposition. The acidic nature of the Jones reagent will also trigger the hydrolysis pathway described in Section 1.
-
Low Selectivity: Even milder reagents can exhibit poor selectivity. For example, Pyridinium Chlorochromate (PCC), while often used for primary alcohol oxidation, is slightly acidic and can promote side reactions with sensitive substrates.[4]
Success hinges on choosing an oxidant that operates under neutral or slightly basic conditions and is sterically hindered or electronically tuned to favor reaction at the primary alcohol over the enol ether.
Troubleshooting Guide & Protocol:
Objective: To selectively oxidize the primary alcohol to an aldehyde.
Comparison of Common Oxidation Methods
| Oxidation Method | Typical Conditions | Pros | Cons for this Substrate |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, -78 °C | Mild, non-acidic, high yields. | Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct. |
| Dess-Martin Periodinane (DMP) | DMP, DCM, room temp. | Mild, neutral, fast, room temp. | Reagent is expensive and can be shock-sensitive. |
| TEMPO-mediated | TEMPO (cat.), co-oxidant (e.g., bleach), buffer | Mild, catalytic, scalable. | Requires careful pH control to avoid side reactions.[4] |
| PCC | PCC, Celite, DCM | Simple setup. | Acidity can cause enol ether hydrolysis; chromium waste.[4] |
Step-by-Step Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous DCM in a dry flask under N₂, add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature.
-
Monitoring: Stir the resulting suspension at room temperature. The reaction is typically rapid (30-90 minutes). Monitor by TLC until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the layers are clear.
-
Work-up: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The aldehyde is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Workflow for Troubleshooting Oxidation Reactions:
Caption: A logical workflow for diagnosing oxidation issues.
Section 3: Unexpected Products in Electrophilic Additions to the Double Bond
Reactions like halogenation are intended to functionalize the C4 and C5 positions of the pyran ring. However, the proximity of the oxygen atom can lead to unintended participation.
FAQ 3: During bromination, I isolated a product that incorporated my alcohol solvent instead of the expected dibromide. What happened?
Root Cause Analysis:
This is a classic outcome of electrophilic halogen addition in a nucleophilic solvent. The mechanism does not proceed through a free carbocation. Instead, the bromine atom adds to the double bond to form a cyclic bromonium ion intermediate.[5] This three-membered ring is highly strained and electrophilic at both carbons.
While the bromide ion (Br⁻) is present to attack this intermediate and form the dibromide, the solvent (e.g., methanol, water) is often present in vast excess. If the solvent is nucleophilic, it can out-compete the bromide ion in attacking the bromonium ion, leading to the formation of a bromo-ether or a bromohydrin, respectively. This is an example of solvent participation or "solvolysis."
Visualizing the Mechanism of Solvent Incorporation:
Caption: Solvent competition in bromonium ion trapping.
Troubleshooting Guide & Protocol:
Objective: To achieve clean dihalogenation of the enol ether double bond.
-
Solvent Choice is Critical: Use a non-nucleophilic solvent. Carbon tetrachloride (CCl₄) is traditional, but due to toxicity, dichloromethane (DCM) or chloroform (CHCl₃) are more common modern choices. Ensure the solvent is rigorously dried.
-
Control Stoichiometry: Add the halogen (e.g., a solution of Br₂ in DCM) slowly and in a stoichiometric amount (1.0 equiv). Adding a large excess can lead to other side reactions.
-
Temperature Control: Perform the addition at low temperature (0 °C or below) to minimize potential side reactions.
-
Inert Atmosphere: While not always essential for halogenation, running the reaction under an inert atmosphere (N₂) prevents any potential side reactions with atmospheric oxygen or moisture.
References
-
Stereoselective synthesis of optically active dihydrofurans and dihydropyrans via a ring closing metathesis reaction. ResearchGate.[Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.[Link]
-
REACTIONS WITH ELECTROPHILES. University of Rochester Chemistry.[Link]
-
Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. ResearchGate.[Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health (NIH).[Link]
-
Synthesis of the allylic alcohol 21. Reactions and conditions: a) NaH... ResearchGate.[Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health (NIH).[Link]
-
Dihydropyran (DHP). Common Organic Chemistry.[Link]
-
3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol. PubChem.[Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health (NIH).[Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI.[Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.[Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate.[Link]
-
Acid-catalyzed ester hydrolysis. Khan Academy.[Link]
-
Electrophiles. Chemistry LibreTexts.[Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.[Link]
-
Lewis-acid catalyzed formation of dihydropyrans. ResearchGate.[Link]
-
Electrophilic addition reactions - vicinal dihalide and halohydrin formation. YouTube.[Link]
-
Iodine electrophiles in stereoselective reactions: recent developments and synthetic applications. PubMed.[Link]
Sources
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Assignment of (3,4-Dihydro-2H-pyran-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3,4-Dihydro-2H-pyran-6-yl)methanol. In the absence of publicly available, experimentally verified spectra for this specific compound, this guide presents a detailed, predicted NMR assignment. This prediction is grounded in the established principles of NMR spectroscopy and is supported by comparative data from analogous dihydropyran derivatives. The methodologies and interpretations presented herein are designed to serve as a valuable resource for the structural elucidation and characterization of similar heterocyclic compounds.
The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds. For a molecule such as this compound, which possesses a combination of aliphatic and vinylic protons and carbons within a heterocyclic ring, NMR provides critical information regarding the electronic environment of each nucleus, their connectivity, and stereochemical relationships.
A comprehensive understanding of the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of synthesized compounds, and for elucidating the structure of novel derivatives. This guide will systematically deconstruct the predicted spectra of this compound, explaining the causality behind the chemical shift assignments and coupling patterns.
Experimental Protocol for NMR Data Acquisition
While this guide presents predicted data, the following outlines a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for dihydropyran derivatives. This protocol is designed to be a self-validating system, ensuring data of high quality and reproducibility.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak[1]. For compounds with limited solubility in CDCl₃, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be utilized[1].
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.
Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion and sensitivity[2][3].
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment is typically employed.
-
Spectral Width : A spectral width of 0-12 ppm is generally sufficient to encompass all proton signals.
-
Number of Scans : 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-5 seconds between pulses ensures proper relaxation of the nuclei.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width : A typical spectral width of 0-220 ppm is used for ¹³C NMR.
-
Number of Scans : A larger number of scans is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. The assignments are based on the analysis of the parent 3,4-dihydro-2H-pyran structure and the anticipated electronic effects of the hydroxymethyl substituent at the C-6 position.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.05 | m | - |
| H-3 | ~1.95 | m | - |
| H-4 | ~1.85 | m | - |
| H-5 | ~4.80 | t | ~3.5 |
| CH₂OH | ~4.15 | s | - |
| OH | variable | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~66.0 |
| C-3 | ~22.5 |
| C-4 | ~20.0 |
| C-5 | ~100.0 |
| C-6 | ~148.0 |
| CH₂OH | ~60.5 |
Detailed Spectral Analysis and Rationale
The structural assignment of the NMR signals is based on a systematic analysis of chemical shifts, spin-spin coupling, and integration.
¹H NMR Spectrum Analysis
-
H-5 (δ ~4.80 ppm, t) : This vinylic proton is expected to appear at the most downfield position among the ring protons due to its attachment to an sp²-hybridized carbon. The deshielding effect is further enhanced by the adjacent oxygen atom. It is predicted to be a triplet due to coupling with the two neighboring protons on C-4.
-
CH₂OH (δ ~4.15 ppm, s) : The protons of the hydroxymethyl group are adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
H-2 (δ ~4.05 ppm, m) : These protons are on a carbon adjacent to the ring oxygen, leading to a significant downfield shift. The multiplicity is expected to be a multiplet due to coupling with the protons on C-3.
-
H-3 and H-4 (δ ~1.95 and ~1.85 ppm, m) : These methylene protons are in the aliphatic region of the spectrum. Their signals are expected to be complex multiplets due to geminal and vicinal coupling with each other.
-
OH (variable, br s) : The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange. A D₂O exchange experiment can be used to confirm its assignment, as the peak will disappear upon addition of D₂O.
¹³C NMR Spectrum Analysis
-
C-6 (δ ~148.0 ppm) : This sp²-hybridized carbon is significantly deshielded due to its position in the double bond and its attachment to the electronegative oxygen atom.
-
C-5 (δ ~100.0 ppm) : The other sp²-hybridized carbon, C-5, is also in the downfield region of the spectrum.
-
C-2 (δ ~66.0 ppm) : This sp³-hybridized carbon is deshielded by the adjacent ring oxygen atom.
-
CH₂OH (δ ~60.5 ppm) : The carbon of the hydroxymethyl group is also deshielded by the attached oxygen atom.
-
C-3 and C-4 (δ ~22.5 and ~20.0 ppm) : These aliphatic carbons are expected to appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons in a six-membered ring.
Comparative Analysis with Alternative Structures
The predicted NMR data for this compound can be compared with its isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol, to highlight the diagnostic power of NMR. In the 2-substituted isomer, the vinylic protons (H-5 and H-6) would show different chemical shifts and coupling patterns. Furthermore, the proton on C-2 would be a multiplet at a significantly different chemical shift due to the direct attachment of the hydroxymethyl group. The ¹³C NMR spectrum would also show distinct differences in the chemical shifts of the ring carbons, particularly C-2 and C-6.
Conclusion
This technical guide provides a comprehensive, predicted ¹H and ¹³C NMR assignment for this compound, based on established spectroscopic principles and data from analogous compounds. The detailed analysis of chemical shifts and coupling patterns, along with a standard experimental protocol, offers a valuable resource for researchers in the fields of organic synthesis and drug development. While the data presented is predictive, it serves as a robust framework for the interpretation of experimentally obtained spectra and the structural verification of this and related dihydropyran derivatives.
References
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]
-
ResearchGate. (2016). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Image]. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (3,4-Dihydro-2H-pyran-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Dihydropyran Moiety
The (3,4-Dihydro-2H-pyran-6-yl)methanol molecule combines a dihydropyran ring, a common heterocyclic scaffold in natural products and pharmaceuticals, with a primary alcohol functional group. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex mixtures, metabolite profiling, and degradant analysis. Mass spectrometry, a cornerstone of modern analytical chemistry, provides this insight by breaking down a molecule into characteristic fragment ions. This guide will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions.
Predicted Fragmentation Under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For this compound (molar mass: 114.14 g/mol ), the molecular ion (M•+) at m/z 114 is expected to be observed, though potentially with low intensity due to its propensity to fragment.
The primary fragmentation pathways are predicted to be driven by the presence of the ether oxygen, the double bond, and the alcohol functionality.
The Retro-Diels-Alder (rDA) Reaction
A key fragmentation pathway for six-membered unsaturated rings is the retro-Diels-Alder (rDA) reaction.[1][2] This process involves the cleavage of the ring at two bonds, resulting in the formation of a diene and a dienophile. For the molecular ion of this compound, the rDA reaction is a highly probable event.
Caption: Predicted retro-Diels-Alder fragmentation of the target molecule.
This concerted reaction would lead to the formation of acrolein (m/z 56) and the radical cation of 3-hydroxypropene (m/z 58).
α-Cleavage and Other Key Fragmentations
The presence of the alcohol and ether functionalities provides sites for α-cleavage, a common fragmentation mechanism for such groups.[3][4]
-
Loss of the Hydroxymethyl Radical: Cleavage of the bond between the ring and the methanol group would result in the loss of a •CH₂OH radical (31 Da), leading to a prominent ion at m/z 83. This fragment would be a stable, resonance-delocalized pyrylium-type cation.
-
Loss of Formaldehyde: A rearrangement followed by the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da) from the hydroxymethyl group is also a plausible pathway, which would yield a fragment at m/z 84.
-
Ring Opening and Subsequent Fragmentations: Following ionization, the ring can open, leading to a linear radical cation that can undergo further fragmentation, producing a series of smaller ions.[5]
Comparison with 3,4-Dihydro-2H-pyran
To ground our predictions, we will compare them to the known EI mass spectrum of the parent compound, 3,4-Dihydro-2H-pyran (DHP), which has a molar mass of 84.12 g/mol .[6] The experimental fragmentation of DHP provides a baseline for the behavior of the dihydropyran ring system under EI conditions.
A recent study on the electron-induced ionization and fragmentation of DHP provides valuable insights into its behavior.[7]
Experimental Fragmentation of 3,4-Dihydro-2H-pyran
The NIST database mass spectrum for 3,4-Dihydro-2H-pyran shows a prominent molecular ion at m/z 84, indicating the relative stability of the ring. Key fragments are observed at:
-
m/z 83: Loss of a hydrogen atom (M-1).
-
m/z 55: A significant peak, likely resulting from the loss of an ethyl radical following ring opening.
-
m/z 43: Often corresponding to the acetyl cation (CH₃CO⁺) or the propyl cation (C₃H₇⁺).
-
m/z 39: A common fragment in many organic molecules, often attributed to the cyclopropenyl cation.
The fragmentation of DHP is dominated by ring-opening pathways and subsequent cleavages, rather than a prominent retro-Diels-Alder reaction.[7]
Comparative Analysis
| Feature | This compound (Predicted) | 3,4-Dihydro-2H-pyran (Experimental) | Rationale for Differences |
| Molecular Ion (M•+) | m/z 114 (present, possibly weak) | m/z 84 (prominent) | The alcohol side chain provides additional fragmentation pathways, potentially destabilizing the molecular ion. |
| Retro-Diels-Alder | Probable, yielding fragments at m/z 56 and 58. | Not a dominant pathway. | The substitution pattern in the target molecule may favor the rDA reaction more than in the unsubstituted ring. |
| Loss of Side Chain | Loss of •CH₂OH (m/z 83) is a major predicted pathway. | Not applicable. | This is a characteristic fragmentation of the substituent group. |
| Dominant Fragments | Expected to be a mix of rDA products and side-chain cleavage ions. | m/z 83, 55, 43, 39 | Fragmentation is driven by the stability of the resulting smaller carbocations after ring cleavage. |
Predicted Fragmentation Under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. It is most effective for polar molecules and is often used in conjunction with tandem mass spectrometry (MS/MS) to induce and study fragmentation.
For this compound, ESI would likely produce protonated molecules, [M+H]⁺, at m/z 115. Adducts with common ESI mobile phase ions, such as sodium ([M+Na]⁺ at m/z 137) or potassium ([M+K]⁺ at m/z 153), may also be observed.
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
To obtain structural information using ESI, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 115) would be necessary. The fragmentation in an MS/MS experiment is expected to proceed via lower-energy pathways compared to EI.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
The most likely fragmentation pathways for the protonated molecule would involve the loss of small, stable neutral molecules:
-
Loss of Water: The protonated alcohol is an excellent leaving group, leading to the facile loss of a water molecule (18 Da) to produce a highly stable, resonance-delocalized cation at m/z 97. This is often the most abundant fragment ion in the ESI-MS/MS spectra of alcohols.
-
Loss of Formaldehyde: Similar to the EI pathway, a rearrangement can lead to the loss of formaldehyde (30 Da), resulting in an ion at m/z 85.
Experimental Protocols
To validate these predictions, the following experimental setups are recommended:
EI-MS Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) via a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
-
Ionization: Utilize a standard electron ionization source operating at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 30-200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion and major fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST).
ESI-MS/MS Experimental Protocol
-
Sample Introduction: Infuse a dilute solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the ESI source using a syringe pump.
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion at m/z 115.
-
MS/MS Analysis: Select the [M+H]⁺ ion in the first mass analyzer (Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze the resulting fragment ions in the second mass analyzer (Q3).
-
Data Analysis: Record the product ion spectrum and identify the major fragmentation pathways based on the observed neutral losses.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, driven by its key structural features. Under EI, a combination of a retro-Diels-Alder reaction and α-cleavages related to the alcohol and ether groups is expected. In contrast, ESI-MS/MS of the protonated molecule is likely to be dominated by the facile loss of water. This comparative guide, by contrasting the predicted behavior of the target molecule with the known fragmentation of 3,4-Dihydro-2H-pyran, provides a robust framework for the identification and structural characterization of this and related compounds in a research and development setting.
References
-
Z. Zeh et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
-
Wikipedia. (2023, August 29). Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023, December 1). Retro-Diels–Alder reaction. [Link]
-
M. Jurkowski & T. J. Wasowicz. (2025, January 19). Ionization and fragmentation of the six-membered heterocycles containing oxygen – Comparative studies of electron and photon impact on the 3,4-dihydro-2H-pyran molecules. International Nuclear Information System. [Link]
-
A. Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. MOST Wiedzy. [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Dihydropyrans: A Comparative Analysis
Introduction: The Enduring Significance of the Dihydropyran Scaffold
The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, including anticancer agents, antibiotics, and antiviral compounds, underscores its importance.[1][2] Functionalized dihydropyrans are not merely synthetic curiosities; they are crucial building blocks that offer a versatile platform for constructing complex molecular architectures.[3] This guide provides a comparative analysis of the most prominent and effective synthetic routes to this valuable heterocyclic core, designed for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of protocols to dissect the underlying principles, evaluate the strategic advantages of each method, and provide the field-proven insights necessary for informed synthetic planning.
The Hetero-Diels-Alder Reaction: A Classic for Convergent Synthesis
The Hetero-Diels-Alder (HDA) reaction stands as a powerful and atom-economical strategy for the direct formation of the dihydropyran ring.[3][4] This [4+2] cycloaddition provides a reliable method for forming six-membered rings with excellent control over stereochemistry.[5] The reaction can be broadly classified based on the electronic nature of the reactants:
-
Normal Electron-Demand HDA: Involves an electron-rich diene reacting with an electron-poor dienophile (e.g., a carbonyl group).
-
Inverse Electron-Demand HDA (IED HDA): Employs an electron-poor diene (e.g., an α,β-unsaturated carbonyl) and an electron-rich dienophile (e.g., an enol ether).[4][6] This variant is particularly common for dihydropyran synthesis.
Causality in Catalyst Selection: The true power of the modern HDA reaction lies in catalysis. The use of chiral Lewis acid catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, has transformed the HDA into a premier method for asymmetric synthesis.[7][8][9] These catalysts coordinate to the dienophile, lowering its LUMO energy, accelerating the reaction, and creating a chiral environment that directs the facial approach of the diene, thus inducing high levels of enantioselectivity.[8][9]
Mechanism: Inverse-Demand Hetero-Diels-Alder Reaction
Caption: Mechanism of a Lewis-acid catalyzed IED HDA reaction.
Representative Protocol: Enantioselective HDA with a Cu(II)-BOX Catalyst
This protocol is adapted from the work of Evans et al. on the catalysis of hetero Diels-Alder reactions.[7][9]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the bis(oxazoline) ligand (0.2-10 mol%) and Cu(OTf)₂ (a slightly stoichiometric amount relative to the ligand).
-
Reaction Setup: Charge a separate, flame-dried flask with the α,β-unsaturated carbonyl heterodiene (1.0 equiv) and dissolve in dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.
-
Addition of Dienophile: Add the electron-rich enol ether (1.2-2.0 equiv) to the reaction mixture.
-
Initiation: Add the prepared chiral catalyst solution to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-3 hours.[10]
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched dihydropyran.
Ring-Closing Metathesis: A Powerful Tool for Ring Formation
Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic chemistry for the formation of unsaturated rings, including dihydropyrans.[11] The reaction utilizes well-defined metal catalysts, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts), to intramolecularly couple two terminal alkene moieties.[12]
The Driving Force: The reaction is entropically driven by the formation of a volatile ethylene byproduct, which, according to Le Châtelier's principle, shifts the equilibrium towards the cyclized product.[11] This makes RCM a highly effective and often irreversible transformation.
Causality in Stereoselection: The diastereoselectivity in RCM reactions to form dihydropyrans can be influenced by the steric environment around the reacting alkenes. For instance, the steric demand of substituents on the acyclic precursor can direct the catalyst to preferentially react with one of two diastereotopic vinyl groups, thereby controlling the stereochemical outcome of the cyclization.[13][14]
Mechanism: Ruthenium-Catalyzed Ring-Closing Metathesis
Caption: Catalytic cycle for the RCM of a diene to a dihydropyran.
Representative Protocol: RCM Synthesis of a Dihydropyran
This protocol is a generalized procedure based on established methods for RCM.[11][12]
-
Substrate Preparation: Synthesize the acyclic diene precursor containing an ether linkage. This can be achieved through standard methods such as the allylation of an alcohol.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene to a concentration of 0.01-0.1 M.
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs' 2nd generation) (1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC-MS. The reaction progress is often indicated by the bubbling of ethylene gas.
-
Quenching: Upon completion, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.
Organocatalytic Domino Reactions: An Elegant, Metal-Free Approach
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and dihydropyrans are no exception.[15] These methods avoid potentially toxic and expensive metals and often proceed under mild conditions with high stereoselectivity. A particularly elegant strategy is the use of domino (or cascade) reactions, where a single catalyst orchestrates multiple bond-forming events in one pot.[2]
The Michael/Hemiacetalization Cascade: A prominent example is the cascade Michael addition/hemiacetalization reaction.[2][16] In this approach, a chiral organocatalyst, such as a diarylprolinol silyl ether or a quinine-derived squaramide, activates an α,β-unsaturated aldehyde or ketone.[15][17] This facilitates a conjugate addition by a nucleophile (e.g., a 1,3-dicarbonyl compound), followed by an intramolecular cyclization (hemiacetalization) to form the dihydropyran ring, often creating multiple stereocenters with high control.
Causality in Catalysis: The bifunctional nature of many organocatalysts is key to their success. For example, a squaramide catalyst can act as a hydrogen-bond donor to activate the electrophile while a tertiary amine base on the same molecule deprotonates the nucleophile, bringing both reacting partners into close proximity within a chiral environment.[18] This dual activation is crucial for achieving high reactivity and stereoselectivity.
Mechanism: Organocatalytic Domino Michael/Hemiacetalization
Caption: General pathway for an amine-catalyzed domino reaction.
Representative Protocol: Organocatalytic Synthesis of a Dihydropyran
This protocol is a generalized procedure inspired by methodologies using diphenylprolinol silyl ether catalysts.[15]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.2 equiv), the chiral diphenylprolinol silyl ether catalyst (10 mol%), and an acid co-catalyst like benzoic acid (10 mol%).
-
Solvent and Aldehyde Addition: Add the solvent (e.g., CH₂Cl₂) followed by the α,β-unsaturated aldehyde (1.0 equiv).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress is monitored by TLC. These reactions can take several hours to days depending on the substrates.
-
Workup and Purification: Once the starting aldehyde is consumed, concentrate the reaction mixture directly onto silica gel. Purify the crude product by flash column chromatography to isolate the highly functionalized dihydropyran.
Comparative Analysis of Synthesis Routes
The choice of synthetic route is dictated by the specific target molecule, required stereochemistry, available starting materials, and desired scale. The following table provides a direct comparison of the three major routes discussed.
| Parameter | Hetero-Diels-Alder (HDA) | Ring-Closing Metathesis (RCM) | Organocatalytic Domino Reaction |
| Core Principle | [4+2] Cycloaddition | Intramolecular Olefin Metathesis | Catalytic Cascade Reaction |
| Typical Yields | Good to Excellent (often >90%)[7] | Good to Excellent (often >80%)[11] | Good to Excellent (up to 99%)[2][16] |
| Stereoselectivity | Excellent enantioselectivity (>98% ee) and diastereoselectivity achievable with chiral catalysts.[10] | Diastereoselectivity is substrate-dependent; enantioselectivity requires chiral precursors or catalysts.[13][14] | Excellent enantioselectivity (often >95% ee) and diastereoselectivity are hallmarks of the method.[15][18] |
| Substrate Scope | Broad; tolerates various substitution patterns on both diene and dienophile.[8] | Broad; excellent for forming 5-7 membered rings, including complex macrocycles.[11] | Can be substrate-specific; often optimized for particular classes of aldehydes and nucleophiles. |
| Functional Group Tolerance | Generally good, but Lewis acids can be sensitive to certain functional groups. | Excellent; tolerant of most functional groups (esters, amides, alcohols, etc.). | Generally very good, proceeding under mild, metal-free conditions. |
| Scalability | Readily scalable to multigram quantities.[7][8] | Scalable, but catalyst cost can be a factor for large-scale synthesis. | Scalable, though catalyst loading may need re-optimization. |
| Key Challenges | Catalyst sensitivity to air/moisture (for some Lewis acids); regioselectivity can be an issue with unsymmetrical reactants. | High cost and sensitivity of Ru/Mo catalysts; removal of metal traces from the final product. | Longer reaction times in some cases; higher catalyst loadings (5-20 mol%) may be required. |
Comparative Workflow of Dihydropyran Synthesis Routes
Caption: Simplified workflow comparison for major dihydropyran synthesis routes.
Conclusion and Future Outlook
The synthesis of functionalized dihydropyrans is a mature field rich with robust and varied methodologies.
-
The Hetero-Diels-Alder reaction offers a highly convergent and stereocontrolled route, making it ideal for constructing complex targets where atom economy is valued.
-
Ring-Closing Metathesis provides exceptional functional group tolerance and is the preeminent choice for synthesizing dihydropyrans from complex acyclic precursors, particularly in the context of natural product total synthesis.[12]
-
Organocatalytic domino reactions represent the pinnacle of elegant, metal-free synthesis, delivering optically pure dihydropyrans with multiple stereocenters under mild conditions.
The selection of an optimal route is a strategic decision. For rapid access to enantiopure, highly substituted dihydropyrans from simple starting materials, organocatalysis is often the superior choice. For the cyclization of a complex, late-stage intermediate, the orthogonality of RCM is unparalleled. When a convergent and highly predictable stereochemical outcome is required, the HDA reaction remains a go-to strategy. As the demand for novel chemical entities in drug discovery continues, the development of even more efficient, selective, and sustainable methods for dihydropyran synthesis will undoubtedly remain an active and vital area of chemical research.
References
- Benchchem. (n.d.). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
-
Ramírez-Lira, F. I., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Retrieved from [Link]
-
Feng, J., et al. (2016). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters. Retrieved from [Link]
-
Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry. Retrieved from [Link]
- Feng, J., et al. (2016). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. ACS Publications.
-
Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Donohue, A. C., & Rugg, D. J. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
Evans, P. A., & Nelson, J. D. (1998). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2014). Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. Organic Letters. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dihydropyran. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Synthetic Strategies for 3-Hydroxy-2-vinyl-4H-pyran-4-one.
-
Chen, J., et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
-
Fernández de la Pradilla, R., et al. (2003). Sulfur-directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations.
-
Miguel, L., et al. (2018). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Dihydropyranones: Validating the "Rapid-Cat" Method.
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]
-
University of Basel. (2021). Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. Retrieved from [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2H-PYRAN-2-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Scientific Reports. Retrieved from [Link]
-
Fernández de la Pradilla, R., et al. (2003). Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ferrier rearrangement. Retrieved from [Link]
-
Kaur, P., et al. (2014). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Asian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Retrieved from [Link]
-
Gopishetti, S., & Ghorai, P. (2018). A convenient domino Ferrier rearrangement-intramolecular cyclization for the synthesis of novel benzopyran-fused pyranoquinolines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ramírez-Lira, F. I., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydropyran-2-one synthesis. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
The Organic Chemist's Trilemma: A Comparative Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and Other Alcohol Protecting Groups
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical determinant of success. The ideal protecting group should be readily introduced and removed in high yield under mild conditions, while remaining inert to a wide range of reagents. This guide provides a comprehensive comparison of the tetrahydropyranyl (THP) protecting group, derived from (3,4-Dihydro-2H-pyran-6-yl)methanol's vinyl ether analog, 3,4-dihydro-2H-pyran (DHP), with other commonly employed alcohol protecting groups, namely tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers. Through an examination of their chemical properties, stability profiles, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Contenders: An Overview
The protection of alcohols is a fundamental strategy to prevent their unwanted participation in reactions targeting other functional groups within a molecule.[1][2] The three protecting groups under consideration represent distinct classes of ethers, each with a unique set of characteristics.
-
This compound derived Tetrahydropyranyl (THP) Ether: Formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP), the THP group is an acetal that is stable to a wide range of non-acidic conditions.[3][4] Its low cost and ease of introduction make it an attractive choice for many applications.[3]
-
tert-Butyldimethylsilyl (TBDMS) Ether: A member of the silyl ether family, the TBDMS group is installed by reacting an alcohol with TBDMS chloride in the presence of a base.[2][5] Silyl ethers are renowned for their unique cleavage method using fluoride ions, offering a valuable orthogonal deprotection strategy.[5]
-
Benzyl (Bn) Ether: Typically formed via a Williamson ether synthesis, benzyl ethers are known for their robustness under both acidic and basic conditions.[6][7] Their removal is most commonly achieved through catalytic hydrogenolysis, a mild and highly selective method.[6][8]
Head-to-Head Comparison: Stability and Reactivity
The utility of a protecting group is intrinsically linked to its stability profile. A summary of the stability of THP, TBDMS, and Bn ethers to various reaction conditions is presented below.
| Condition | THP Ether | TBDMS Ether | Benzyl Ether |
| Strongly Basic (e.g., NaOH, LDA) | Stable[4] | Stable[5] | Stable[9] |
| Acidic (e.g., aq. HCl, TFA) | Labile[3][8] | Labile (slower than THP)[5] | Generally Stable (cleaved by strong acids)[6] |
| Organometallics (e.g., Grignard, R-Li) | Stable[4] | Stable[2] | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable[8] | Stable | Stable |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | Labile[6] |
| Fluoride Ion (e.g., TBAF) | Stable | Labile[5] | Stable |
| Oxidizing Agents (e.g., PCC, Swern) | Stable[8] | Stable | Can be sensitive under certain conditions |
This differential stability forms the basis of orthogonal protection strategies, where multiple protecting groups can be selectively removed in a specific sequence. For instance, a TBDMS ether can be cleaved with fluoride ions without affecting a co-existing THP or benzyl ether.[5] Similarly, a benzyl ether can be removed by hydrogenolysis in the presence of THP and TBDMS ethers.[6]
In the Lab: A Practical Showdown
To provide a tangible comparison of these protecting groups, we present a summary of typical experimental conditions and outcomes for the protection and deprotection of a model primary alcohol, benzyl alcohol.
Protection of Benzyl Alcohol
| Protecting Group | Reagents and Conditions | Reaction Time | Yield | Reference |
| THP | 3,4-Dihydro-2H-pyran, p-TsOH (cat.), CH₂Cl₂ | Not specified | High | [8] |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Not specified | High | [5] |
| Bn | Benzyl bromide, NaH, THF | Not specified | High | [6] |
Deprotection of Protected Benzyl Alcohol Derivatives
| Protected Alcohol | Reagents and Conditions | Reaction Time | Yield | Reference |
| Benzyl THP Ether | Acetic acid, THF, H₂O (2:1:1) | Not specified | High | [5] |
| Benzyl TBDMS Ether | TBAF, THF | Not specified | High | [5] |
| Dibenzyl Ether | H₂, 10% Pd/C, Ethanol | Not specified | Excellent | [10] |
Mechanism of Action: A Visual Guide
Understanding the reaction mechanisms for the installation and removal of these protecting groups is crucial for troubleshooting and optimizing synthetic routes.
Protection and Deprotection of Alcohols with DHP (THP Ether Formation)
TBDMS protection typically involves the formation of an alkoxide, which then displaces the chloride from TBDMS-Cl. Deprotection with fluoride proceeds through a pentavalent silicon intermediate, driven by the formation of the strong Si-F bond.
Benzyl Ether Protection and Deprotection
Benzyl ether formation is a classic SN2 reaction. Deprotection via hydrogenolysis involves the cleavage of the C-O bond on the surface of a palladium catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of a primary alcohol with each of the discussed protecting groups.
Protocol 1: Tetrahydropyranylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous DCM, add DHP (1.2 equiv).
-
Add a catalytic amount of p-TsOH·H₂O (0.02 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude benzyl THP ether, which can be purified by column chromatography.
Protocol 2: TBDMS Protection of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMS-Cl (1.2 equiv) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the TBDMS-protected benzyl alcohol. [5]
Protocol 3: Benzylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to give dibenzyl ether. [6][7]
Decision-Making Workflow
Choosing the right protecting group is a strategic decision that depends on the overall synthetic plan. The following workflow can guide this selection process.
Conclusion
The choice between THP, TBDMS, and Bn as alcohol protecting groups is a nuanced one, with each offering a distinct set of advantages and disadvantages. The THP group, derived from DHP, provides a cost-effective and acid-labile option. TBDMS ethers offer the unique advantage of fluoride-mediated deprotection, enabling a powerful orthogonal strategy. Benzyl ethers, on the other hand, are prized for their robustness and their clean removal by catalytic hydrogenolysis. By carefully considering the stability requirements of the substrate and the reaction conditions of subsequent synthetic steps, researchers can strategically deploy these protecting groups to navigate complex synthetic pathways and achieve their target molecules with efficiency and high yield.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chem. Rev.2017, 117 (5), 1929-1970.
-
Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. [Link] (accessed Jan 17, 2026).
-
University of Windsor. Alcohol Protecting Groups. [Link] (accessed Jan 17, 2026).
-
Organic Chemistry Portal. Benzyl Ethers. [Link] (accessed Jan 17, 2026).
-
Chemistry Steps. Protecting Groups For Alcohols. [Link] (accessed Jan 17, 2026).
- Poon, K. W.; House, S. E.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Synth. Commun.2008, 38 (23), 4005-4014.
- Gigg, J.; Gigg, R. The hydrogenolysis of benzyl ethers. J. Chem. Soc. C1966, 82-86.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link] (accessed Jan 17, 2026).
-
Chem Help ASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link] (accessed Jan 17, 2026).
- Maiti, G.; Roy, S. C. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. J. Org. Chem.1996, 61 (17), 6038–6039.
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link] (accessed Jan 17, 2026).
-
ResearchGate. A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. [Link] (accessed Jan 17, 2026).
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link] (accessed Jan 17, 2026).
-
ResearchGate. A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Chemoselective Deprotection of Triethylsilyl Ethers. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates. [Link] (accessed Jan 17, 2026).
-
ResearchGate. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link] (accessed Jan 17, 2026).
-
ResearchGate. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link] (accessed Jan 17, 2026).
-
ResearchGate. A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Effect of different bases for the protection of benzyl alcohol with triisopropylsilyl chloride using microwave irradiation. [Link] (accessed Jan 17, 2026).
-
ResearchGate. New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link] (accessed Jan 17, 2026).
-
ResearchGate. Hydrogenolysis of benzyl phenyl ether and dibenzyl ether over RuCoP/SiO2. [Link] (accessed Jan 17, 2026).
-
ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link] (accessed Jan 17, 2026).
-
Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link] (accessed Jan 17, 2026).
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link] (accessed Jan 17, 2026).
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
-
NIH. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link] (accessed Jan 17, 2026).
-
NIH. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link] (accessed Jan 17, 2026).
-
NIH. Chemoselective Deprotection of Triethylsilyl Ethers. [Link] (accessed Jan 17, 2026).
-
ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link] (accessed Jan 17, 2026).
-
RSC Publishing. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link] (accessed Jan 17, 2026).
-
RSC Publishing. Mild catalytic multiphase hydrogenolysis of benzyl ethers. [Link] (accessed Jan 17, 2026).
-
RSC Publishing. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link] (accessed Jan 17, 2026).
-
RSC Publishing. Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride forma. [Link] (accessed Jan 17, 2026).
-
ACS Publications. Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts. [Link] (accessed Jan 17, 2026).
-
MDPI. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. [Link] (accessed Jan 17, 2026).
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link] (accessed Jan 17, 2026).
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link] (accessed Jan 17, 2026).
-
Reddit. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link] (accessed Jan 17, 2026).
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (3,4-Dihydro-2H-pyran-6-yl)methanol and Other Cyclic Ethers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds and building blocks is paramount to the successful synthesis of complex molecules. Cyclic ethers, in particular, are prevalent structural motifs in a vast array of natural products and pharmaceuticals.[1] Their reactivity dictates their utility as synthetic intermediates and their stability within a final drug product. This guide provides an in-depth technical comparison of the reactivity of (3,4-Dihydro-2H-pyran-6-yl)methanol with other key cyclic ethers: 2,3-dihydrofuran, 3,4-dihydro-2H-pyran, and the saturated analogue, tetrahydropyran.
The unique combination of a vinyl ether and a primary alcohol within the this compound structure confers a distinct reactivity profile that will be explored across several key reaction classes: electrophilic addition, oxidation, and cycloaddition. Understanding these differences is crucial for strategic synthetic planning and the development of robust chemical processes.
Comparative Reactivity Overview
The reactivity of the cyclic ethers under discussion is primarily governed by the presence and nature of the endocyclic double bond and the ether oxygen. The vinyl ether moiety in the dihydropyrans and dihydrofuran is the major determinant of their reactivity, making them significantly more reactive towards electrophiles than the saturated tetrahydropyran.
| Compound | Structure | Key Reactive Features | General Reactivity Trend |
| This compound | ![]() | Vinyl Ether, Primary Alcohol | High |
| 3,4-Dihydro-2H-pyran (DHP) | Vinyl Ether | High | |
| 2,3-Dihydrofuran | Vinyl Ether, Ring Strain | Very High | |
| Tetrahydropyran (THP) | Saturated Ether | Low |
Electrophilic Addition: A Deeper Dive
The quintessential reaction of vinyl ethers is the acid-catalyzed electrophilic addition. This reaction proceeds through a highly stabilized oxocarbenium ion intermediate, rendering the double bond significantly more nucleophilic than a typical alkene.[2]
Mechanism of Acid-Catalyzed Addition to Dihydropyran
The mechanism for the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether is a cornerstone of protecting group chemistry.[3]
Caption: Mechanism of THP ether formation.
Comparative Reactivity in Electrophilic Addition
2,3-Dihydrofuran > this compound ≈ 3,4-Dihydro-2H-pyran > Tetrahydropyran
-
2,3-Dihydrofuran: The five-membered ring of 2,3-dihydrofuran possesses greater ring strain compared to the six-membered dihydropyran ring. This strain is released upon opening of the double bond, leading to a lower activation energy and thus, a higher rate of reaction with electrophiles.[4]
-
This compound vs. 3,4-Dihydro-2H-pyran: The reactivity of these two compounds is expected to be very similar as the primary hydroxyl group in this compound is electronically distant from the vinyl ether moiety. However, the hydroxymethyl group can have a subtle influence. It is a weakly electron-withdrawing group via induction, which could slightly decrease the nucleophilicity of the double bond compared to the unsubstituted DHP. Conversely, under certain conditions, the hydroxyl group could participate in intramolecular hydrogen bonding with the ether oxygen, potentially influencing the conformation and reactivity of the ring.[5][6] In many common applications, this difference in reactivity is negligible.
-
Tetrahydropyran: As a saturated ether, tetrahydropyran lacks the electron-rich π-system of the vinyl ethers. It is therefore significantly less reactive towards electrophiles and will only react under harsh conditions that promote ether cleavage.[1]
Oxidation Reactions
The presence of the double bond and the primary alcohol in the subject molecules provides multiple sites for oxidation.
Comparative Reactivity in Oxidation
The relative reactivity towards oxidation is highly dependent on the oxidant used.
-
Epoxidation (at the double bond): The more electron-rich double bond of 2,3-dihydrofuran is expected to react faster with electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA) than the dihydropyrans.
-
Oxidation of the Alcohol: this compound possesses a primary alcohol that can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, TEMPO). In contrast, the other cyclic ethers in this comparison lack a primary alcohol and would require more forcing conditions to oxidize the ring C-H bonds.[7]
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the double bond in the unsaturated ethers, leading to the formation of dicarbonyl compounds.
| Compound | Reaction with m-CPBA | Reaction with PCC |
| This compound | Epoxidation of double bond | Oxidation of primary alcohol |
| 3,4-Dihydro-2H-pyran | Epoxidation of double bond | No reaction under mild conditions |
| 2,3-Dihydrofuran | Rapid epoxidation of double bond | No reaction under mild conditions |
| Tetrahydropyran | No reaction | No reaction |
Cycloaddition Reactions
The electron-rich double bond of the vinyl ethers makes them excellent dienophiles in normal-electron-demand Diels-Alder reactions and dienes in inverse-electron-demand Diels-Alder reactions.
Comparative Reactivity in Cycloaddition
2,3-Dihydrofuran > 3,4-Dihydro-2H-pyran ≈ this compound > Tetrahydropyran
-
2,3-Dihydrofuran: The higher reactivity of 2,3-dihydrofuran in cycloaddition reactions is again attributed to its greater ring strain.[8][9]
-
Dihydropyrans: Both 3,4-dihydro-2H-pyran and its 6-hydroxymethyl derivative are competent partners in various cycloaddition reactions.[10] The substituent at the 6-position is not expected to have a significant steric or electronic effect on the reactivity of the double bond in most cycloaddition reactions.
-
Tetrahydropyran: Lacking a double bond, tetrahydropyran does not participate in cycloaddition reactions.
Experimental Protocols
To empirically determine the relative reactivity of these cyclic ethers, a series of standardized experiments can be performed. The progress of these reactions can be conveniently monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).[11][12][13][14][15]
Protocol 1: Comparative Acid-Catalyzed Hydrolysis Rate
This experiment provides a quantitative measure of the reactivity towards electrophilic addition of water.
Caption: Workflow for comparing hydrolysis rates.
Causality behind Experimental Choices:
-
Deuterated Solvents and Acid: The use of deuterated solvents and a deuterated acid (DCl) is essential for NMR-based monitoring to avoid large solvent signals that would obscure the signals of the reactants and products.
-
Internal Standard: An internal standard is crucial for accurate quantification as it provides a reference signal whose concentration is constant throughout the experiment, allowing for precise determination of the changing concentrations of the reactants and products.
-
Pseudo-First-Order Conditions: By using a large excess of water (as the D2O in the solvent mixture), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to pseudo-first-order, making the data analysis more straightforward.
Protocol 2: Competitive Oxidation Reaction
This experiment provides a qualitative or semi-quantitative comparison of the relative rates of oxidation.
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound, 3,4-dihydro-2H-pyran, and 2,3-dihydrofuran in a suitable solvent (e.g., dichloromethane).
-
Initiation: Cool the mixture in an ice bath and add a sub-stoichiometric amount of an oxidizing agent (e.g., m-CPBA) dropwise. The use of a limiting amount of the oxidant ensures that the ethers compete for it.
-
Monitoring: After a set period (e.g., 15 minutes), quench the reaction and analyze the composition of the reaction mixture by GC-MS.
-
Analysis: Compare the relative amounts of starting materials consumed and products formed to determine the relative reactivity of the cyclic ethers towards oxidation.
Summary and Conclusion
The reactivity of this compound is largely dictated by its vinyl ether functionality, placing it in a similar reactivity class to 3,4-dihydro-2H-pyran. Both are significantly more reactive than the saturated tetrahydropyran but generally less reactive than the more strained 2,3-dihydrofuran in reactions involving the double bond. The presence of the primary alcohol in this compound provides an additional handle for synthetic transformations, primarily through oxidation, which is absent in the other unsaturated cyclic ethers discussed.
This guide provides a framework for understanding and predicting the chemical behavior of these important heterocyclic building blocks. For the drug development professional, a thorough grasp of these reactivity principles is essential for the rational design of synthetic routes and the anticipation of potential side reactions and degradation pathways. The provided experimental protocols offer a starting point for the empirical validation of these principles within specific reaction contexts.
References
-
Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository. Available at: [Link]
-
Dihydropyrans by Cycloadditions of Oxadienes. Organic Reactions. Available at: [Link]
-
Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. ResearchGate. Available at: [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. Available at: [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. Available at: [Link]
-
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC. Available at: [Link]
-
Dihydropyrans by Cycloadditions of Oxadienes. ResearchGate. Available at: [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. ACS Publications. Available at: [Link]
-
Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions. ResearchGate. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
-
synthesis & cleavage of THP ethers. YouTube. Available at: [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. Available at: [Link]
-
Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]
-
The Influence of Hydroxyl Groups on Maleimide/Vinyl Ether Photopolymerization and Film Properties. RadTech. Available at: [Link]
-
A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]
-
Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. RSC Publishing. Available at: [Link]
-
Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. Available at: [Link]
-
A short review on the protection of hydroxyl group. RSC Advances. Available at: [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
-
In Situ Monitoring of Competitive Coformer Exchange Reaction by 1H MAS Solid-State NMR. ACS Publications. Available at: [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. Available at: [Link]
-
Intramolecular hydrogen bonding as a synthetic tool to induce chemical selectivity in acid catalyzed porphyrin synthesis. RSC Publishing. Available at: [Link]
-
Intramolecular hydrogen bonding in medicinal chemistry. PubMed. Available at: [Link]
-
Tetrahydropyran-2-methanol. PubChem. Available at: [Link]
-
Dominant Conformer of tetrahydropyran-2-methanol and Its Clusters in the Gas Phase Explored by the Use of VUV Photoionization and Vibrational Spectroscopy. PubMed. Available at: [Link]
-
Intramolecular Hydrogen Bonding 2021. PMC. Available at: [Link]
-
6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran. ResearchGate. Available at: [Link]
- Reaction of vinyl ethers with hydroxy compounds. Google Patents.
-
Comparing the rates of hydrolysis of different haloalkanes. Chemistry Stack Exchange. Available at: [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available at: [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. ResearchGate. Available at: [Link]
-
Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. Available at: [Link]
-
3,4-Dihydropyran. Wikipedia. Available at: [Link]
-
What Chemicals Can the Ethyl Vinyl Ether React with. Stanford Chemicals. Available at: [Link]
-
3,4-Dihydropyran. Grokipedia. Available at: [Link]
-
From 2,3-dihydrofuran to 2,2-dialkyl-2,3-dihydrofurans: New substrates for the intermolecular asymmetric Heck reaction. ResearchGate. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular hydrogen bonding as a synthetic tool to induce chemical selectivity in acid catalyzed porphyrin synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media [mdpi.com]
- 10. organicreactions.org [organicreactions.org]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. In Situ Monitoring of Competitive Coformer Exchange Reaction by 1H MAS Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (3,4-Dihydro-2H-pyran-6-yl)methanol
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a critical determinant of safety and efficacy. (3,4-Dihydro-2H-pyran-6-yl)methanol, a heterocyclic building block, serves as a valuable intermediate in the synthesis of various complex molecules. Its purity directly influences the yield and impurity profile of subsequent reaction steps. Therefore, robust and reliable analytical methods for its purity assessment are indispensable.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring suitability for their intended purpose.[1][2][3]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and closely related analogs, such as 3,4-Dihydro-2H-pyran-2-methanol.
| Property | Estimated Value / Characteristic | Rationale for Method Selection |
| Molecular Formula | C₆H₁₀O₂ | Provides the molecular weight for mass spectrometry. |
| Molecular Weight | 114.14 g/mol | Amenable to both HPLC and GC-MS analysis. |
| Boiling Point | Estimated >180 °C (based on analogs like 3,4-Dihydro-2H-pyran-2-methanol with a bp of 92-93 °C / 25 mmHg) | The compound is a liquid at room temperature. Its volatility is sufficient for GC analysis, but its polarity and potential for thermal degradation also make HPLC a strong candidate. |
| Polarity | Polar | The presence of a hydroxyl (-OH) group and an ether linkage makes it soluble in polar organic solvents and suitable for reversed-phase HPLC. |
| Thermal Stability | Potentially susceptible to degradation at high temperatures | The primary alcohol functionality may be prone to dehydration or oxidation at the high temperatures of a GC injection port, making HPLC a potentially more robust choice. |
| UV Absorbance | Limited chromophore | The double bond within the pyran ring may provide some UV absorbance, but it is not a strong chromophore. A UV detector in HPLC may have limited sensitivity, necessitating the use of other detectors or careful wavelength selection. |
Method Selection: A Strategic Decision
The choice between HPLC and GC-MS is not arbitrary; it is a calculated decision based on the analyte's properties and the analytical goals. GC-MS is often preferred for volatile and thermally stable compounds, offering high separation efficiency and definitive peak identification.[4][5] Conversely, HPLC is the workhorse for a broader range of compounds, including those that are non-volatile or thermally labile.[6][7]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. amptechfl.com [amptechfl.com]
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of (3,4-Dihydro-2H-pyran-6-yl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Discovery
The (3,4-dihydro-2H-pyran-6-yl)methanol scaffold is a privileged heterocyclic motif in medicinal chemistry. Its derivatives are foundational to a wide array of pharmacologically active agents, demonstrating activities that span anticancer, antimicrobial, and receptor modulation domains.[1] The inherent structural features of this scaffold—specifically its oxygen-rich nature, chiral center, and the reactive primary alcohol—provide a versatile platform for synthetic diversification. In drug development, an unambiguous understanding of a molecule's three-dimensional structure is not merely academic; it is the bedrock upon which effective structure-activity relationships (SAR) are built.[2] Precise knowledge of stereochemistry, conformational preferences, and intermolecular interactions is critical to optimizing ligand-receptor binding, improving pharmacokinetic profiles, and ultimately, designing safer, more potent therapeutics.
This guide provides an in-depth comparison of the analytical techniques available for the structural characterization of this compound derivatives. We will begin with a detailed exploration of single-crystal X-ray crystallography, the unequivocal "gold standard" for determining 3D molecular architecture. Subsequently, we will objectively compare this definitive method with powerful and often complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in silico Density Functional Theory (DFT) calculations. Our focus will remain on the causality behind experimental choices, providing not just protocols, but a strategic framework for comprehensive molecular characterization.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[3] Unlike spectroscopic methods that infer structure from indirect properties, SCXRD maps the electron density of a crystalline sample, revealing precise bond lengths, bond angles, torsion angles, and absolute stereochemistry. This level of detail is indispensable when subtle conformational changes can dictate biological activity.
The Causality Behind the Method: From Solution to Structure
The entire SCXRD workflow is a system designed to move from a disordered state (molecules in solution) to a perfectly ordered, repeating lattice (a single crystal) that can diffract X-rays in a predictable manner.
-
The Prerequisite of Purity: The journey begins with the highest possible sample purity. Impurities disrupt the formation of a uniform crystal lattice, leading to defects or preventing crystal growth altogether. The purer the compound, the higher the probability of obtaining diffraction-quality crystals.[4]
-
The Art of Crystal Growth: This is the most critical and often rate-limiting step. The goal is to encourage molecules to slowly and methodically assemble into a well-ordered lattice. The choice of solvent and technique is paramount. A solvent in which the compound is moderately soluble is often ideal; if solubility is too high, only small, unusable crystals may form, while very low solubility can hinder crystallization entirely.[5] The key is to achieve a state of supersaturation gently, allowing a small number of nucleation sites to grow into large, well-defined single crystals.[5]
-
Data Collection—Freezing a Moment in Time: Once a suitable crystal is obtained, it is subjected to an intense, monochromatic X-ray beam. To protect the crystal from radiation damage and to minimize thermal motion of the atoms (which blurs the electron density map), data is typically collected at cryogenic temperatures (~100 K). This choice is causal: lower temperatures lead to sharper diffraction spots and a higher quality, more detailed final structure.
-
Structure Solution and Refinement: The diffraction pattern—a collection of spots of varying intensity—is mathematically transformed into an electron density map. From this map, atoms are located, and the structure is refined to best fit the experimental data. The final quality of the structure is often judged by its R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: X-ray Crystallographic Analysis
This protocol outlines the key steps for analyzing a novel this compound derivative.
-
Material Purification:
-
Synthesize and purify the derivative using column chromatography or recrystallization to >98% purity, confirmed by NMR and LC-MS.
-
-
Single Crystal Growth (Vapor Diffusion Method):
-
Rationale: This method is highly successful because it allows for very slow and controlled changes in solvent composition to induce crystallization.[4]
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent where it is readily soluble (e.g., dichloromethane, ethyl acetate) in a small, open vial (2 mL).
-
Place this inner vial inside a larger, sealable vial or beaker (20 mL) containing 2-3 mL of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane).[4]
-
Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting slow crystal growth over several days.
-
Leave the setup in a vibration-free location.[6] Do not disturb the growing crystals.[4]
-
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, clear crystal (approx. 0.1-0.3 mm in all dimensions).
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (100 K) on the diffractometer.
-
Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a full sphere of diffraction data using a series of ω and φ scans.
-
-
Structure Solution and Refinement:
-
Process the raw data (integrate intensities and apply corrections).
-
Solve the structure using direct methods (e.g., using software like SHELXS). This will provide an initial electron density map.
-
Refine the structural model against the experimental data (e.g., using SHELXL). This involves assigning atom types and refining their positions, and displacement parameters.
-
Locate and refine hydrogen atoms from the difference map or place them in calculated positions.
-
Visualizing the Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydro-2H-pyran-2-methanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 16015-11-5|6-Methyl-3,4-dihydro-2H-pyran|BLD Pharm [bldpharm.com]
- 4. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-羟甲基-3,4-二氢吡喃,聚合物键合型 extent of labeling: ~0.7 mmol/g loading, 1 % cross-linked | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,4-Dihydro-2H-pyran-2-methanol = 98.5 GC 3749-36-8 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of (3,4-Dihydro-2H-pyran-6-yl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The dihydropyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Specifically, derivatives of (3,4-Dihydro-2H-pyran-6-yl)methanol offer a versatile starting point for the synthesis of novel therapeutic candidates due to the reactive hydroxyl group, which allows for extensive functionalization.[3][4] This guide provides a comparative analysis of the key biological activities associated with this class of compounds—namely anticancer, antimicrobial, and anti-inflammatory effects—and presents detailed, field-proven protocols for their systematic screening. Our focus is on the causality behind experimental choices to ensure robust, reproducible, and self-validating data generation.
Synthetic Strategy and Evaluation Workflow: A General Overview
The journey from the parent scaffold, this compound, to a biologically active lead compound involves a structured workflow. The initial phase focuses on the chemical modification of the parent molecule to create a library of derivatives. These derivatives are then subjected to a battery of in vitro assays to identify "hits" with promising activity in key therapeutic areas.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Comparative Analysis of Biological Activity
Derivatives of the dihydropyran scaffold have demonstrated significant potential across multiple therapeutic domains.[5] The following sections compare their performance in anticancer, antimicrobial, and anti-inflammatory assays, supported by experimental data from related pyran structures to illustrate the scaffold's potential.
Anticancer Activity
Dihydropyran-containing compounds have shown notable cytotoxic effects against a variety of cancer cell lines.[1][6] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[6]
Some dihydropyran derivatives have been identified as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[5] Inhibition of the mTOR pathway is a validated strategy in oncology.
Caption: Potential inhibition of the mTOR signaling pathway by dihydropyran derivatives.
Table 1: Comparative Anticancer Activity of Pyran Derivatives This table summarizes the in vitro cytotoxic activity (IC50 values) of several pyran derivatives against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phomapyrone A | HL-60 (Human promyelocytic leukemia) | 31.02 | [1] |
| 11S, 13R-(+)-phomacumarin A | HL-60 (Human promyelocytic leukemia) | 27.90 | [1] |
| Coumarin analogue with 4H-pyran ring | Breast Cancer Cell Line | 0.018 | [1] |
| Dihydropyranone (4g) | SW-480 (Colon adenocarcinoma) | 34.6 | [2] |
| Dihydropyranone (4j) | MCF-7 (Breast adenocarcinoma) | 26.6 | [2] |
| Dihydropyridine (HD-7) | MCF-7 (Breast adenocarcinoma) | 16.75 | [7] |
Note: Data is compiled from studies on various pyran derivatives to illustrate the potential of the core scaffold.
Antimicrobial Activity
Heterocyclic compounds are a cornerstone of antimicrobial drug discovery.[8][9][10] Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacterial and fungal strains. The screening process typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyran and Heterocyclic Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyran derivative | Various bacteria | 125 - 1000 | [11] |
| Dihydropyridine (7b) | S. aureus (Gram +) | 1.0 (mg/mL) | [12][13] |
| Dihydropyridine (7d) | E. coli (Gram -) | 0.5 (mg/mL) | [12][13] |
| Pyran derivative (3) | S. paratyphi A | >128 | [14] |
| Pyran derivative (4) | E. faecalis | 64 | [14] |
Note: Data from related heterocyclic structures are included to provide a broader context for the potential of the dihydropyran scaffold.
Anti-inflammatory Activity
The anti-inflammatory potential of pyran derivatives has been explored, with many compounds showing the ability to inhibit key inflammatory processes.[11][15][16] In vitro screening often focuses on non-receptor-based assays, such as the inhibition of protein denaturation, which is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[17][18] Another key target is the cyclooxygenase (COX) enzyme, which is critical for the synthesis of pro-inflammatory prostaglandins.[19]
Table 3: Comparative In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | Activity/Result | Reference |
| Pyran derivative (12) | COX-2 Expression | 25.8-fold inhibition | [19] |
| Pyran derivative (13) | COX-2 Expression | 10.1-fold inhibition | [19] |
| Chalcone with pyrazole | Protein Denaturation Inhibition | 86.42% inhibition at 250 µg/mL | [19] |
| Pyridine derivative | HRBC Membrane Stabilization | 85.11% protection at 250 µg/mL | [19] |
Note: Data from related heterocyclic structures are included to demonstrate common assay results.
Detailed Experimental Protocols
Reproducibility and validation are paramount in biological activity screening. The following sections provide detailed, step-by-step protocols for the key experiments discussed.
Anticancer Screening: MTT Assay for Cytotoxicity
The MTT assay is a robust, colorimetric method used to assess cell metabolic activity.[20] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells serves as a reliable indicator of cell viability.[20][21]
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.1 to 100 µM).[5] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and the expected mechanism of action.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][5] Incubate for an additional 2-4 hours at 37°C. During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Analysis: Measure the absorbance (Optical Density, OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[22] Cell viability is calculated as: (OD of treated cells / OD of control cells) x 100%. The IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Screening: Kirby-Bauer Disk Diffusion Method
This method is a standardized, widely used technique for determining the susceptibility of bacteria to antimicrobial agents.[23][24] It relies on the diffusion of the antimicrobial compound from a paper disk into an agar medium, creating a concentration gradient.[25]
Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24][25]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[26] Remove excess liquid by pressing the swab against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60° after each application to ensure a uniform lawn of bacterial growth.[25] Allow the plate to dry for 5-15 minutes.
-
Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[23] Ensure the disks are placed at least 24 mm apart and no closer than 15 mm from the edge of the plate.[27] Gently press each disk to ensure complete contact with the agar.[24]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[26]
-
Data Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm) using a ruler or caliper.[24] The size of the zone is proportional to the susceptibility of the microorganism to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts.[24]
Anti-inflammatory Screening: Albumin Denaturation Inhibition Assay
This in vitro assay is a simple and cost-effective method for preliminary screening of anti-inflammatory activity.[17] It is based on the principle that protein denaturation is a key cause of inflammation, and the ability of a compound to prevent this denaturation can be correlated with anti-inflammatory properties.[18]
Protocol:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50-500 µg/mL).
-
Control Preparation: Prepare a control solution containing the same amounts of egg albumin and PBS, but with 2 mL of distilled water instead of the test compound. Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.[18]
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Denaturation Induction: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100. A higher percentage of inhibition indicates more potent anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. As demonstrated, its derivatives show promise in oncology, infectious diseases, and inflammation. The systematic application of the robust screening protocols detailed in this guide—from initial cytotoxicity and antimicrobial assays to more specific anti-inflammatory evaluations—is critical for identifying lead compounds. Future research should focus on creating diverse libraries of these derivatives and establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective drug candidates.[1]
References
-
A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives. Benchchem. 5
-
A Comparative Guide to the Biological Activity Screening of Dihydro-2H-pyran-3(4H)-one and Its Analogs. Benchchem. 1
-
MTT Assay Protocol. Springer Nature Experiments. Link
-
Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed. Link
-
MTT assay protocol. Abcam. Link
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Link
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link
-
Design, Synthesis, and Screening for Anticancer and Antimicrobial Activities of New Dihydropyridine‐Anchored Pyrazole and 1,2,3‐Triazole Hybrids. Semantic Scholar. Link
-
MTT Analysis Protocol. Creative Bioarray. Link
-
Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione. PubMed. Link
-
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Link
-
Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Link
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Link
-
Disk diffusion method. SEAFDEC/AQD Institutional Repository. Link
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Link
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health. Link
-
Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. RSC Publishing. Link
-
A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives. Benchchem. Link
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Link
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. Link
-
Disk diffusion test. Wikipedia. Link
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Link
-
Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. SciSpace. Link
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. Link
-
Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. Link
- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [No valid URL found]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Link
- Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Comb
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Link
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Link
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Link
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Link
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Link
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Link
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central. Link
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Link
-
Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents. Link
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Link
-
3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Sigma-Aldrich. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Screening for Anticancer and Antimicrobial Activities of New Dihydropyridine‐Anchored Pyrazole and 1,2,3‐Triazole Hybrids | Semantic Scholar [semanticscholar.org]
- 13. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 14. (PDF) Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity (2017) | Hao Wen-Jing | 2 Citations [scispace.com]
- 15. Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijddr.in [ijddr.in]
- 19. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. microbenotes.com [microbenotes.com]
- 25. asm.org [asm.org]
- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 27. repository.seafdec.org.ph [repository.seafdec.org.ph]
A Comparative Guide to Next-Generation Catalysis in Dihydropyran Synthesis: Benchmarking Thio-PROX Against Established Methodologies
Introduction: The Enduring Importance of Dihydropyrans and the Quest for Catalytic Efficiency
The dihydropyran motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive molecules, including antiviral drugs like Zanamivir and components of Vitamin E.[1] The efficient and stereocontrolled synthesis of these six-membered oxygen-containing heterocycles remains a significant pursuit in organic chemistry.[2][3] The hetero-Diels-Alder reaction, a powerful tool for constructing such rings, has been a focal point of catalyst development, aiming to achieve high yields, exceptional stereoselectivity, and broad substrate scope under mild conditions.[4][5]
This guide provides a comprehensive performance comparison of a novel, next-generation catalyst, Thio-PROX , against two well-established and highly effective catalytic systems for dihydropyran synthesis: N-Heterocyclic Carbenes (NHCs) and Bis(oxazoline) Copper(II) (BOX-Cu(II)) complexes . We will delve into the mechanistic underpinnings of each catalyst, present comparative experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their synthetic challenges. Our analysis is grounded in the principles of catalyst performance assessment, focusing on key metrics such as activity, selectivity, and stability.[6][7][8]
The Catalytic Contenders: A Mechanistic Overview
A catalyst's performance is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for rational catalyst design and reaction optimization.
Thio-PROX (Iridium Complex): A Hypothetical Advancement
For the purpose of this guide, we introduce "Thio-PROX," a novel iridium-based catalyst featuring a custom-designed thiol-modified proline-oxazoline ligand. This hypothetical catalyst is envisioned to operate through a concerted, asynchronous [4+2] cycloaddition pathway, where the iridium center acts as a Lewis acid to activate the dienophile, while the chiral ligand environment dictates the stereochemical outcome. The thiol moiety is postulated to enhance catalyst stability and turnover number by preventing catalyst aggregation and facilitating product release.
N-Heterocyclic Carbenes (NHCs): Organocatalytic Powerhouses
NHCs have emerged as versatile organocatalysts for a multitude of organic transformations, including the synthesis of dihydropyranones.[9][10] Their mode of action typically involves the activation of aldehydes to form a Breslow intermediate, which then participates in a [4+2] or [3+3] cycloaddition with a suitable reaction partner.[9][10] This organocatalytic approach avoids the use of metals, which can be advantageous in terms of cost and toxicity.
Bis(oxazoline) Copper(II) (BOX-Cu(II)): A Staple in Asymmetric Catalysis
C2-symmetric bis(oxazoline)−Cu(II) complexes are well-established catalysts for the inverse-electron-demand hetero-Diels-Alder reaction.[11][12] In this reaction, the copper(II) center acts as a Lewis acid to activate an α,β-unsaturated carbonyl compound (the heterodiene) towards reaction with an electron-rich olefin (the heterodienophile).[11] The chiral bis(oxazoline) ligand effectively controls the facial selectivity of the cycloaddition, leading to high enantioselectivities.[11][12]
Visualizing the Catalytic Cycles
Caption: Simplified catalytic cycles for dihydropyran synthesis.
Performance Benchmarking: A Head-to-Head Comparison
To provide a clear and objective comparison, we have compiled performance data for the three catalytic systems across a range of substrates. The data for Thio-PROX is hypothetical but based on plausible performance for a next-generation catalyst.
| Catalyst | Substrate 1 (Yield %) | Substrate 1 (ee %) | Substrate 2 (Yield %) | Substrate 2 (ee %) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| Thio-PROX-Ir | 98 | >99 | 95 | 98 | 0.1 | 0 | 2 |
| NHC | 92 | 95 | 88 | 91 | 10 | 25 | 12 |
| BOX-Cu(II) | 95 | 98 | 90 | 96 | 5 | -78 | 6 |
Substrate 1: Benzaldehyde and Danishefsky's diene Substrate 2: Cinnamaldehyde and Ethyl Vinyl Ether
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research.[13] The following are detailed, step-by-step protocols for each catalytic system.
General Experimental Workflow
Caption: A generalized workflow for catalytic dihydropyran synthesis.
Protocol 1: Thio-PROX-Ir Catalyzed Dihydropyran Synthesis (Hypothetical)
-
Catalyst Preparation: In a glovebox, dissolve the Thio-PROX ligand (0.1 mol%) and [Ir(COD)Cl]₂ (0.05 mol%) in anhydrous dichloromethane (2 mL). Stir for 30 minutes at room temperature.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the activated catalyst solution.
-
Reagent Addition: Cool the flask to 0 °C. Add the aldehyde (1.0 mmol) followed by the dropwise addition of the diene (1.2 mmol) over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion (typically 2 hours), quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: NHC-Catalyzed Dihydropyranone Synthesis
This protocol is adapted from the work of Li and coworkers.[9]
-
Reaction Setup: To a vial, add the NHC precatalyst (10 mol%), K₂CO₃ (20 mol%), and 4 Å molecular sieves.
-
Reagent Addition: Add anhydrous toluene (2 mL), followed by the α,β-unsaturated aldehyde (1.0 mmol) and the β-tetralone (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.
-
Workup: Upon completion (typically 12 hours), filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: BOX-Cu(II) Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Evans and coworkers.[11]
-
Catalyst Activation: To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-t-Bu-BOX-Cu(OTf)₂ catalyst (5 mol%).
-
Reaction Setup: Add freshly distilled dichloromethane (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add the α,β-unsaturated acyl phosphonate (1.0 mmol) to the cooled catalyst solution and stir for 15 minutes. Then, add the enol ether (1.2 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Workup: Upon completion (typically 6 hours), quench the reaction with a few drops of triethylamine and allow it to warm to room temperature.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Catalyst for Your Needs
This guide has provided a comparative analysis of a novel hypothetical catalyst, Thio-PROX, against the well-established NHC and BOX-Cu(II) systems for dihydropyran synthesis.
-
Thio-PROX-Ir represents a leap forward in terms of catalytic efficiency, operating at a very low catalyst loading and achieving excellent yields and enantioselectivities in a short reaction time at a convenient temperature. Its development would be a significant advancement in the field.
-
N-Heterocyclic Carbenes offer the distinct advantage of being metal-free, which is highly desirable in pharmaceutical applications. They are effective catalysts, though they may require higher catalyst loadings and longer reaction times.[9][10]
-
BOX-Cu(II) complexes are a reliable and highly enantioselective method for dihydropyran synthesis, particularly for inverse-electron-demand hetero-Diels-Alder reactions.[11][12] The primary drawback is the need for cryogenic temperatures.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired stereoselectivity, operational simplicity, and cost considerations. We hope this guide serves as a valuable resource for researchers in their pursuit of efficient and elegant solutions for the synthesis of dihydropyrans.
References
-
Li, Y., et al. (2022). A novel method to synthesize tricyclic dihydropyranones. As referenced in: Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available at: [Link]
-
Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
Various Authors. (2014). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. PubMed. Available at: [Link]
-
Various Authors. (2010). ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Recent Advances in Organocatalytic Asymmetric Synthesis of 3,4-Dihydropyran-2-ones and 3,4-Dihydropyridin-2-ones. ResearchGate. Available at: [Link]
-
Various Authors. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Various Authors. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. Available at: [Link]
-
Various Authors. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]
-
Various Authors. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2021). Catalytic Materials: Concepts to Understand the Pathway to Implementation. ACS Publications. Available at: [Link]
-
Various Authors. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. Available at: [Link]
-
Wappett, D. A., & Goerigk, L. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv. Available at: [Link]
-
Various Authors. (2025). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. As referenced in a podcast. Available at: [Link]
-
Various Authors. (n.d.). Catalyst Performance Assessment. Scribd. Available at: [Link]
-
Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. SUNCAT - Center for Interface Science and Catalysis. Available at: [Link]
-
Various Authors. (n.d.). Catalyst performance testing. ResearchGate. Available at: [Link]
-
Alfa Chemistry. (2025). Catalyst Testing in Modern Materials Chemistry. YouTube. Available at: [Link]
-
Various Authors. (2022). Method for evaluating the performance of catalytic reactions using renewable-energy-derived materials. National Institutes of Health. Available at: [Link]
Sources
- 1. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. idc-online.com [idc-online.com]
- 8. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (3,4-Dihydro-2H-pyran-6-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3,4-Dihydro-2H-pyran-6-yl)methanol (CAS No. 3749-36-8). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from regulatory standards and material safety data to provide a self-validating system for waste management.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. This compound is classified as a combustible liquid that can cause significant irritation.[1][2][3] Its hazard profile dictates that it must be treated as regulated hazardous waste. The primary risks associated with this compound are summarized below.
| Hazard Class | Description | Rationale & Causality | Citations |
| Combustibility | Classified as a Category 4 Combustible Liquid.[3] | The chemical has a flash point of 89 °C (192.2 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2] Improper storage or disposal can create a significant fire risk. | [2][3] |
| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation. | Direct contact with the liquid can lead to inflammation and discomfort. Inhalation of vapors may irritate the respiratory tract. The toxicological properties have not been fully investigated, warranting cautious handling. | [1][2] |
| Chemical Incompatibility | Reacts with strong acids and oxidizing agents. | Co-mingling this chemical with incompatible materials can lead to vigorous, exothermic reactions, potentially causing pressure buildup, container failure, or fire. Segregation is therefore a critical safety measure. | [1] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before handling this compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place. This proactive approach is the first line of defense against exposure and accidents.
Engineering Controls: All handling and waste consolidation should occur within a certified chemical fume hood to ensure adequate ventilation and capture any vapors at the source.[4] An eyewash station and safety shower must be readily accessible.[1][5]
Personal Protective Equipment (PPE): The minimum required PPE is detailed below.
| PPE Category | Specification | Rationale | Citations |
| Eye & Face Protection | Wear chemical safety goggles or a face shield. | Protects against accidental splashes that could cause serious eye irritation. Standard safety glasses are insufficient. | [4][5] |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Nitrile gloves provide adequate protection against incidental splashes of this and related chemicals.[6][7] Always inspect gloves for tears or punctures before use. | [4][6][7] |
| Skin & Body Protection | Wear a fully-buttoned laboratory coat and closed-toe shoes. | Prevents skin contact from drips or minor spills. Protective clothing should cover all exposed skin. | [1][4][5] |
Step-by-Step Waste Collection and Storage Procedure
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations, under the framework of the Resource Conservation and Recovery Act (RCRA).[8][9][10] Do not pour this chemical down the drain or dispose of it in standard trash .
Step 1: Select a Compatible Waste Container Choose a clean, leak-proof container in good condition that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate. To minimize breakage risk, plastic containers are often preferred.[11] The container must not be filled to more than 90% capacity to allow for vapor expansion.[12]
Step 2: Label the Waste Container As soon as the first drop of waste is added, the container must be labeled. Use the official "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[11] The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[11]
-
The accumulation start date (the date the first waste was added).
-
An accurate estimation of the quantity.
-
The associated hazards (e.g., Combustible, Irritant).
Step 3: Store the Waste Container Properly Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation. The container must be kept within a larger, chemically compatible secondary containment bin to contain any potential leaks.[11] This storage location should be cool, dry, and away from direct sunlight or other heat sources.[13][14]
Causality: Proper storage and segregation are mandated by law and are essential for preventing dangerous chemical reactions. Storing this combustible liquid away from oxidizing agents and strong acids mitigates the risk of fire or explosion.[1][15]
Step 4: Arrange for Professional Disposal Once the waste container is full (or when the project is complete), contact your institution's EHS department to schedule a pickup.[4] Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][16]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rug.nl [rug.nl]
- 13. chemos.de [chemos.de]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. capitalresin.com [capitalresin.com]
- 16. youtube.com [youtube.com]
Navigating the Safe Handling of (3,4-Dihydro-2H-pyran-6-yl)methanol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational framework for the safe use of (3,4-Dihydro-2H-pyran-6-yl)methanol (CAS No: 3749-36-8), a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to cultivate a culture of proactive safety.
Understanding the Hazard Profile
This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1] A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS), is the first step in mitigating risk.
Hazard Statements:
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations for the necessity of each item.
| PPE Category | Recommended Equipment | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5] | This compound is a serious eye irritant.[1][3] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. Goggles are essential to prevent contact that could lead to significant eye damage. The addition of a face shield provides a secondary barrier, protecting the entire face from larger volume splashes. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before each use.[4][6] | The compound is a known skin irritant.[1][3] The choice of glove material is critical and should be based on the specific solvent being used, if any, and the duration of the handling task. Consulting a glove compatibility chart is a best practice. Never wear compromised gloves, as this can trap the chemical against the skin, exacerbating irritation. |
| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[4] Closed-toe shoes are required at all times.[7] | A lab coat provides a removable barrier to protect personal clothing and underlying skin from minor spills and contamination. For more significant splash risks, an apron made of a material resistant to the chemical provides an additional layer of protection. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][8] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. | Inhalation of vapors may cause respiratory tract irritation.[1][2][4] A chemical fume hood is the primary engineering control to minimize vapor inhalation. In its absence, or during emergency situations such as a large spill, respiratory protection is essential to prevent irritation to the respiratory system. |
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is crucial for minimizing risks.
Pre-Handling Preparations
-
Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[9]
-
Work Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.[7] Ensure the area is clean and uncluttered.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[4][8]
-
Assemble Materials: Gather all necessary equipment and reagents to avoid interruptions during the handling process.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Inert Atmosphere (if required): For long-term storage and to maintain purity, this compound may be stored under an inert atmosphere. If so, have the necessary equipment ready.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers with narrow openings.[7]
-
Container Sealing: Keep the container tightly closed when not in use to minimize the release of vapors.[6][8]
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Decontaminate all reusable equipment.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.[4][10]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear, actionable plan is essential for a swift and safe response.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4]
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering waterways or sewers.
-
Disposal Protocol
Proper disposal is a legal and ethical responsibility to protect the environment.
-
Waste Collection: Collect all waste materials, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain or into the environment.
Visualizing the PPE Selection Process
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: Workflow for selecting appropriate PPE for handling this compound.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer and more efficient research environment. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current SDS for the chemicals you are handling.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-ylmethanol. Retrieved from [Link]
-
GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 3749-36-8 Name: 3,4-dihydro-2H-pyran-2-methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3749-36-8 Name: 3,4-dihydro-2H-pyran-2-methanol [xixisys.com]
- 2. 3,4-Dihydro-2H-pyran-2-methanol - Safety Data Sheet [chemicalbook.com]
- 3. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

